Product packaging for Triethyl methanetricarboxylate(Cat. No.:CAS No. 6279-86-3)

Triethyl methanetricarboxylate

Cat. No.: B122037
CAS No.: 6279-86-3
M. Wt: 232.23 g/mol
InChI Key: AGZPNUZBDCYTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triethyl methanetricarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O6 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11006. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O6 B122037 Triethyl methanetricarboxylate CAS No. 6279-86-3

Properties

IUPAC Name

triethyl methanetricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZPNUZBDCYTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211866
Record name Triethyl methanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-86-3
Record name 1,1,1-Triethyl methanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6279-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl methanetricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006279863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl methanetricarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl methanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl methanetricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Triethyl Methanetricarboxylate (CAS: 6279-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl methanetricarboxylate, with the CAS number 6279-86-3, is a versatile organic ester that serves as a crucial building block in the synthesis of complex molecular architectures.[1] Its unique structure, featuring three ester groups attached to a central carbon atom, provides a versatile platform for a wide array of chemical reactions.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in medicinal chemistry, particularly in the development of novel therapeutics such as HIV-1 integrase and Hsp90 inhibitors.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor, though it may also appear as a white solid as its melting point is near room temperature.[3][4] It is soluble in many organic solvents but has limited solubility in water.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6279-86-3[5]
Molecular Formula C₁₀H₁₆O₆[5]
Molecular Weight 232.23 g/mol [5]
Melting Point 25-26 °C[5]
Boiling Point 253 °C[5]
Density 1.095 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.424[5]
Flash Point 113 °C (closed cup)[5]
Water Solubility Immiscible[4][6]

Table 2: Spectroscopic and Analytical Data Identifiers

Data TypeAvailability / ReferenceSource(s)
¹H NMR Spectrum available[7]
¹³C NMR Spectrum available
Mass Spectrum Data available in NIST WebBook[8]
IR Spectrum Data available[8]
Beilstein/REAXYS Number 1793645[5]
PubChem CID 80471[8]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common procedure involving the reaction of the magnesium salt of ethyl malonate with ethyl chloroformate.[9]

Experimental Protocol: Synthesis from Ethyl Malonate

This procedure is adapted from Organic Syntheses.[9]

Materials:

  • Magnesium turnings (25 g, 1.03 gram atoms)

  • Absolute ethanol (B145695) (25 cc + 80 cc)

  • Carbon tetrachloride (1 cc)

  • Ethyl malonate (160 g, 1 mole)

  • Dry ether (300 cc + 100 cc)

  • Ethyl chloroformate (100 cc, 1.05 moles)

  • Dilute acetic acid (75 cc in 300 cc of water)

  • Calcium chloride

  • Sodium sulfate

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, place magnesium turnings, 25 cc of absolute ethanol, carbon tetrachloride, and 30 cc of a mixture of ethyl malonate and 80 cc of absolute ethanol.

  • Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen. The reaction may become vigorous and require external cooling with cold water.

  • Gradually add the remaining ethyl malonate mixture through the condenser at a rate that maintains a vigorous but controlled reaction.

  • Once the initial reaction subsides, cool the flask and add 300 cc of dry ether.

  • Gently heat the mixture on a steam bath to dissolve the separated crystals and continue the evolution of hydrogen. Heat until the reaction is complete.

  • Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether through the condenser at a rate that maintains vigorous boiling.

  • After the addition is complete, heat the reaction mixture on a steam bath for an additional 15 minutes.

  • Cautiously decompose the resulting viscous magnesium compound by adding dilute acetic acid while cooling the flask under a tap. This should result in the formation of two clear layers.

  • Separate the layers and extract the aqueous layer with 100 cc of ether.

  • Combine the ethereal solutions, wash with water, and dry with sodium sulfate.

  • Distill off the ether on a steam bath.

  • Distill the residue under reduced pressure. The pure this compound distills at approximately 130°C at 10 mm Hg.

G reagents Ethyl Malonate + Magnesium + Ethanol intermediate1 Magnesium Ethoxide Formation reagents->intermediate1 Heat, CCl4 (cat.) intermediate2 Magnesium Salt of Ethyl Malonate intermediate1->intermediate2 Reaction with Ethyl Malonate product Triethyl Methanetricarboxylate intermediate2->product Reaction reagents2 Ethyl Chloroformate reagents2->product workup Acidic Workup & Purification product->workup

Synthesis Workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its trifunctional nature allows for the construction of complex heterocyclic systems that are central to the activity of many drugs.

Synthesis of Dihydroquinoline-3-Carboxylic Acids (HIV-1 Integrase Inhibitors)

This compound is utilized in the preparation of dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[1][2] This class of compounds is synthesized via reactions analogous to the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction (Analogous Synthesis)

The Gould-Jacobs reaction is a well-established method for synthesizing the quinoline (B57606) core structure. While this protocol uses diethyl ethoxymethylenemalonate, a structurally similar precursor, it illustrates the synthetic strategy.

Materials:

Procedure:

  • Condensation: React the aniline derivative with diethyl ethoxymethylenemalonate. This is typically done by heating the two reactants, which results in the substitution of the ethoxy group by the aniline nitrogen to form an anilidomethylenemalonate.

  • Cyclization: Heat the intermediate from the previous step in a high-boiling solvent like Dowtherm A. This thermal cyclization results in the formation of the 4-hydroxy-3-carboalkoxyquinoline.

  • Saponification: Hydrolyze the ester group to a carboxylic acid by heating with a sodium hydroxide solution.

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The product can then be collected by filtration.

G start Aniline Derivative step1 Condensation start->step1 reagent This compound (or similar malonic ester) reagent->step1 intermediate Anilidomethylenemalonate Intermediate step1->intermediate Heat step2 Thermal Cyclization intermediate->step2 High Temp. quinoline_ester 4-Hydroxy-3-carboethoxyquinoline step2->quinoline_ester step3 Saponification (Hydrolysis) quinoline_ester->step3 NaOH, Heat final_product 4-Oxo-1,4-dihydroquinoline- 3-carboxylic Acid step3->final_product HCl

Gould-Jacobs Reaction Workflow.
Synthesis of Hsp90 Inhibitors

This compound is also employed in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90).[2][6] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[10]

Signaling Pathways

Hsp90 Inhibition Pathway

Hsp90 inhibitors function by binding to the ATP-binding pocket of Hsp90, which disrupts its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins. This disruption of multiple signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.

G Hsp90_Inhibitor Hsp90 Inhibitor (derived from Triethyl Methanetricarboxylate) Hsp90 Hsp90 Chaperone Hsp90_Inhibitor->Hsp90 Binds & Inhibits Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, Her2) Hsp90->Client_Proteins Stabilizes & Activates Degradation Ubiquitin-Proteasome Degradation Client_Proteins->Degradation Destabilized & Targeted for Cell_Survival Cell Survival & Proliferation Client_Proteins->Cell_Survival Promotes Apoptosis Apoptosis Degradation->Apoptosis Leads to G cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Reverse Transcription (Viral DNA) Viral_RNA->Viral_DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase PIC->Integrase Contains Host_DNA Host Cell DNA Provirus Integrated Provirus Host_DNA->Provirus Forms Integrase->Host_DNA Catalyzes insertion into Integrase_Inhibitor Integrase Inhibitor (e.g., Dihydroquinoline -3-carboxylic acid) Integrase_Inhibitor->Integrase Inhibits

References

A Comprehensive Technical Guide to the Physical Properties of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of triethyl methanetricarboxylate. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals involved in drug development and other scientific endeavors. This guide also outlines the standard experimental protocols for determining these key physical characteristics.

Core Physical Properties

This compound, also known as triethyl carboxymalonate, is a triester with the chemical formula C10H16O6.[1][2] At room temperature, it can exist as a colorless to pale yellow liquid or a solid, and it possesses a mild, characteristic odor.[1][3] It is a synthetic compound, typically produced through the esterification of methanetricarboxylic acid with ethanol.[1] This compound serves as a crucial intermediate in various organic syntheses.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.

PropertyValueUnitsConditions
Molecular Formula C10H16O6--
Molecular Weight 232.23 g/mol -
Boiling Point 253°Cat 1 atm
Melting Point 25 - 29°C-
Density 1.095g/mLat 25 °C
Refractive Index 1.424 - 1.426-at 20 °C (n20/D)
Flash Point >110°C-
Vapor Pressure 0.0±0.6mmHgat 25°C (Predicted)
Water Solubility Insoluble--
Solubility in Organic Solvents Moderately soluble--

Experimental Protocols

The determination of the physical properties of a compound like this compound involves standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.[4][5]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[4]

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure substance, this occurs over a narrow range. The capillary method is a widely used technique.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of solid this compound

Procedure:

  • Finely powder a small amount of solid this compound.

  • Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a controlled rate.[6]

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, this can be determined using a pycnometer or by direct mass and volume measurements.[8][9]

Apparatus:

  • Pycnometer (or a graduated cylinder and an electronic balance)

  • Electronic balance

  • Thermometer

Procedure (using graduated cylinder and balance):

  • Weigh a clean, dry graduated cylinder on an electronic balance and record its mass.

  • Add a known volume of liquid this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

  • Weigh the graduated cylinder with the liquid and record the total mass.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

  • Calculate the density using the formula: Density = Mass / Volume.[8]

  • Measure and record the temperature of the liquid.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.

Apparatus:

  • Refractometer (e.g., Abbe refractometer)

  • Dropper

  • Sample of liquid this compound

  • Constant temperature water bath

Procedure:

  • Calibrate the refractometer using a standard sample with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of liquid this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature, typically controlled by a circulating water bath.

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Test tubes or vials

  • Stirring rod or vortex mixer

  • Balance

  • Graduated cylinders or pipettes

  • Water bath (for temperature control)

Procedure (Qualitative):

  • Add a small, measured amount of this compound to a test tube containing a known volume of the solvent (e.g., water, ethanol, diethyl ether).

  • Stir or vortex the mixture for a set period.

  • Observe whether the solute dissolves completely, partially, or not at all.

  • If the solute dissolves, incrementally add more solute until saturation is reached (i.e., no more solute dissolves).

  • The solubility can be described qualitatively as soluble, partially soluble, or insoluble.[10] For quantitative determination, the concentration of the saturated solution would need to be measured.

Application in Synthesis: A Workflow Example

This compound is a valuable building block in organic synthesis. For instance, it is utilized in the preparation of novel dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[2] The following diagram illustrates a generalized workflow for such a synthetic application.

Synthesis_Workflow Generalized Synthesis Workflow Using this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_final_product Final Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Substituted Aniline Substituted Aniline Substituted Aniline->Condensation Reaction Dihydroquinoline Precursor Dihydroquinoline Precursor Condensation Reaction->Dihydroquinoline Precursor Further Synthetic Steps Further Synthetic Steps Dihydroquinoline Precursor->Further Synthetic Steps Hydrolysis & Cyclization Dihydroquinoline-3-carboxylic Acid Derivative Dihydroquinoline-3-carboxylic Acid Derivative Further Synthetic Steps->Dihydroquinoline-3-carboxylic Acid Derivative

Caption: Generalized workflow for the synthesis of dihydroquinoline derivatives.

References

A Technical Guide to the Physicochemical Properties of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of triethyl methanetricarboxylate (CAS No. 6279-86-3), a versatile reagent in pharmaceutical synthesis. The information herein is intended to support laboratory research and drug development activities by providing reliable data and standardized experimental context.

Core Physicochemical Data

This compound is a valuable building block in organic synthesis. It is notably used in the preparation of novel inhibitors of Hsp90 and in the synthesis of dihydroquinoline-3-carboxylic acids, which are being investigated as potential HIV-1 integrase inhibitors[1][2][3][4]. After melting, it appears as a clear, colorless solid or a clear, colorless to yellow liquid[1][3]. It is reported to be immiscible with water[1][3].

The key physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Melting Point 25-29 °C[1][4][5][6]
Boiling Point 253 °C (at standard pressure)[1][5][7]
281.3 °C at 760 mmHg
Density 1.095 g/mL at 25 °C
Refractive Index n20/D 1.424 - 1.426[1][4][5][7]
Flash Point >110 °C[1][4]
113 °C[7][8]
Molecular Formula C₁₀H₁₆O₆[5][9]
Molecular Weight 232.23 g/mol [3][9]

Experimental Protocols

While specific experimental reports detailing the determination of melting and boiling points for this compound are not provided in the cited literature, standard methodologies are well-established for these measurements. The following are detailed, generalized protocols typical for a research setting.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point, melting completely over a narrow range of 0.5-1°C[10][11]. Impurities tend to depress the melting point and broaden the melting range[11].

Methodology:

  • Sample Preparation: A small amount of this compound is finely ground into a powder. The open end of a thin-walled capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 3-10 mm[12].

  • Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer[11].

  • Heating and Observation: The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts. The melting point is reported as the range T1-T2[10].

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10]. This property is crucial for characterization and purification by distillation.

Methodology:

  • Apparatus Setup: Approximately 3 mL of liquid this compound is placed in a small test tube with a couple of boiling chips to ensure smooth boiling. A thermometer is suspended in the test tube, ensuring the bulb is above the liquid surface to measure the vapor temperature[12].

  • Heating: The test tube is heated in a water or oil bath[12]. The bath is heated gradually.

  • Observation: As the liquid heats, the temperature of the vapor will rise and then stabilize when the liquid begins to boil.

  • Data Recording: The stable temperature observed during boiling is recorded as the boiling point. It is critical to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent[10].

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for using physicochemical properties like melting and boiling points to identify and verify a chemical sample in a research setting.

G cluster_0 Sample Analysis Workflow A Receive Unknown Sample B Perform Preliminary Characterization A->B C Determine Melting Point B->C D Determine Boiling Point B->D E Compare Data with Literature Values C->E D->E F Pure Compound Identified E->F Data Match G Impure or Incorrect Compound E->G No Match H Further Spectroscopic Analysis (NMR, IR, MS) G->H H->E

Caption: Workflow for chemical identification using physical properties.

References

A Technical Guide to the Solubility of Triethyl Methanetricarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethyl methanetricarboxylate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative data, a general experimental protocol for determining solubility, and its applications in synthetic chemistry, illustrated through logical workflow diagrams.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆O₆ and a molecular weight of 232.23 g/mol , is an organic compound that serves as a valuable intermediate in various synthetic processes.[1][2][3] It is notably used in the synthesis of novel inhibitors of Hsp90 (Heat Shock Protein 90) and in the preparation of dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[4][5] Understanding its solubility in different organic solvents is crucial for its effective use in these and other synthetic applications, including reaction condition optimization, purification, and formulation.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the reviewed scientific literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility characteristics.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource Citation(s)
WaterImmiscible/Insoluble[5][6]
ChloroformSparingly Soluble
MethanolSlightly Soluble
Common Organic SolventsModerately Soluble[7]

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and can vary between sources. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method can be adapted for various solvents and temperatures to obtain quantitative solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh the flask containing the filtered saturated solution.

      • Gently evaporate the solvent from the flask in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

      • The final weight of the residue is the mass of the dissolved this compound.

    • Calculation:

      • Solubility ( g/100 mL) = (mass of residue in g / volume of aliquot in mL) * 100

      • Solubility (mol/L) = (mass of residue in g / molecular weight of this compound) / volume of aliquot in L

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Applications in Synthesis: Visualized Workflows

This compound is a key building block in the synthesis of more complex molecules, such as Hsp90 inhibitors and dihydroquinoline-3-carboxylic acids. The following diagrams illustrate the logical workflows for these synthetic processes.

G cluster_0 Synthesis of Dihydroquinoline-3-Carboxylic Acids A This compound C Reaction A->C B Precursor Molecule B->C D Dihydroquinoline-3-Carboxylic Acid Derivative C->D

Caption: Logical workflow for the synthesis of dihydroquinoline-3-carboxylic acids.

G cluster_1 Synthesis of Hsp90 Inhibitors E This compound F Intermediate Synthesis E->F G Further Reaction Steps F->G H Hsp90 Inhibitor G->H

Caption: Generalized workflow for the synthesis of Hsp90 inhibitors.

Conclusion

References

An In-depth Technical Guide to the Spectral Data of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for triethyl methanetricarboxylate, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.28Quartet6H-OCH₂CH₃
4.41Singlet1H-CH(COOEt)₃
1.30Triplet9H-OCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
165.5C=O
62.5-OCH₂CH₃
51.0-CH(COOEt)₃
13.9-OCH₂CH₃

Solvent: CDCl₃

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
2985C-H stretch (alkane)
1745C=O stretch (ester)
1250C-O stretch (ester)
1020C-O stretch (ester)

Sample preparation: Liquid film

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
232< 1[M]⁺ (Molecular Ion)
18715[M - OCH₂CH₃]⁺
16027[M - COOCH₂CH₃]⁺
11542[CH(COOCH₂CH₃)]⁺
8745[COOCH₂CH₃]⁺
29100[CH₂CH₃]⁺

Ionization method: Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer using electron ionization (EI). A small amount of the sample was introduced into the ion source, which was maintained at a temperature of 200°C. The electrons used for ionization had an energy of 70 eV. The resulting ions were separated by a quadrupole mass analyzer and detected.

Data Interpretation and Structural Elucidation

The spectral data presented in this guide are consistent with the structure of this compound. The relationship between the key spectroscopic data and the molecular structure is illustrated in the diagram below.

G cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry struct CH(COOCH₂CH₃)₃ HNMR ¹H NMR - δ 4.41 (s, 1H, CH) - δ 4.28 (q, 6H, OCH₂) - δ 1.30 (t, 9H, CH₃) struct->HNMR Proton Environments CNMR ¹³C NMR - δ 165.5 (C=O) - δ 62.5 (OCH₂) - δ 51.0 (CH) - δ 13.9 (CH₃) struct->CNMR Carbon Environments IR Key Peaks - 2985 cm⁻¹ (C-H str) - 1745 cm⁻¹ (C=O str) - 1250, 1020 cm⁻¹ (C-O str) struct->IR Functional Groups MS Key Fragments (m/z) - 232 [M]⁺ - 187 [M-OEt]⁺ - 160 [M-COOEt]⁺ struct->MS Molecular Mass & Fragmentation

Caption: Relationship between the structure of this compound and its key spectral data.

References

triethyl methanetricarboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental detail to support advanced research and development activities.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: Methanetricarboxylic acid, triethyl ester; Tricarbethoxymethane; Triethoxycarbonylmethane; Diethyl 2-(ethoxycarbonyl)malonate[1][2][3]

Chemical Formula: C₁₀H₁₆O₆[1][2][3]

Molecular Weight: 232.23 g/mol [4]

CAS Number: 6279-86-3[1][2]

The molecular structure of this compound consists of a central carbon atom (methane) bonded to three ethoxycarbonyl (-COOCH₂CH₃) groups. This trifunctional ester is a key intermediate due to its reactive central carbon and the versatility of its ester functionalities.

triethyl_methanetricarboxylate This compound C_methane C H_methane H C_methane->H_methane C1_ester C C_methane->C1_ester C2_ester C C_methane->C2_ester C3_ester C C_methane->C3_ester O1_double O C1_ester->O1_double = O1_single O C1_ester->O1_single C1_ethyl1 CH2 O1_single->C1_ethyl1 C1_ethyl2 CH3 C1_ethyl1->C1_ethyl2 O2_double O C2_ester->O2_double = O2_single O C2_ester->O2_single C2_ethyl1 CH2 O2_single->C2_ethyl1 C2_ethyl2 CH3 C2_ethyl1->C2_ethyl2 O3_double O C3_ester->O3_double = O3_single O C3_ester->O3_single C3_ethyl1 CH2 O3_single->C3_ethyl1 C3_ethyl2 CH3 C3_ethyl1->C3_ethyl2

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or low-melting solid with a mild, fruity odor.[2][5] It is soluble in common organic solvents but has limited solubility in water.[2][6]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueReference(s)
Melting Point25-26 °C[7]
Boiling Point253 °C (at 760 mmHg)[7]
Density1.095 g/mL at 25 °C[7]
Refractive Indexn20/D 1.424[7]
Flash Point113 °C (235.4 °F) - closed cup
Water SolubilityImmiscible[6][8]
Vapor Pressure0.00358 mmHg at 25 °C[6]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from Diethyl Malonate and Ethyl Chloroformate

This common laboratory-scale synthesis involves the formation of a sodiomalonic ester intermediate, which is then carboxylated with ethyl chloroformate.

Experimental Workflow:

synthesis_workflow A Diethyl Malonate + Sodium Ethoxide B Sodiomalonic Ester Intermediate A->B Deprotonation C Reaction with Ethyl Chloroformate B->C D This compound C->D Carboxylation E Workup and Purification (Distillation) D->E F Final Product E->F

Caption: Workflow for synthesis from diethyl malonate.

Detailed Methodology: A procedure for this synthesis has been well-documented in Organic Syntheses.[9]

  • Preparation of Sodiomalonic Ester: In a suitable reaction vessel equipped with a condenser and a dropping funnel, sodium is reacted with absolute ethanol (B145695) to form sodium ethoxide. Diethyl malonate is then added to the solution to form the sodiomalonic ester.

  • Carboxylation: The suspension of sodiomalonic ester is then treated with ethyl chloroformate, typically dissolved in an inert solvent like dry ether. The addition is controlled to maintain a vigorous reaction.

  • Workup: After the reaction is complete, the mixture is cooled and cautiously decomposed with dilute acid (e.g., acetic acid).

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed.

  • Distillation: The crude product is purified by vacuum distillation to yield pure this compound. The product typically distills at around 130 °C at 10 mm Hg.[9]

Alternative Synthetic Routes

Other reported methods for the preparation of this compound include:

  • The reaction of this compound with an inorganic base (like potassium carbonate) and 1,2-dibromoethane, which is particularly useful for subsequent alkylation reactions.[10]

  • The direct esterification of methanetricarboxylic acid with ethanol in the presence of an acid catalyst.[5]

  • Synthesis from ethyl carbonate and malonic ester.[9]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[11] Its unique structure allows it to serve as a blocked malonic ester, which can direct subsequent reactions like alkylations to monoalkylation products.[2]

Key Application Areas:

  • Hsp90 Inhibitors: It is used in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a target in cancer therapy.[6][7][8]

  • HIV-1 Integrase Inhibitors: The compound is a key starting material for the preparation of novel dihydroquinoline-3-carboxylic acids, which have shown potential as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6][7][11]

  • Fine and Specialty Chemicals: It serves as an intermediate in the production of agrochemicals, specialty polymers, coatings, and cross-linking agents.[2][5]

Signaling Pathway Context (Hypothetical): The diagram below illustrates a hypothetical signaling pathway where an Hsp90 inhibitor, synthesized using a this compound derivative, might act.

hsp90_inhibition_pathway Hsp90 Hsp90 ClientProtein Client Protein (e.g., Kinase) Hsp90->ClientProtein Binds to FoldedProtein Active Client Protein ClientProtein->FoldedProtein Folding & Activation Degradation Protein Degradation ClientProtein->Degradation Ubiquitination Downstream Downstream Signaling FoldedProtein->Downstream Inhibitor Hsp90 Inhibitor (from TEMT derivative) Inhibitor->Hsp90 Inhibits

Caption: Hsp90 inhibition by a derivative of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area. Standard personal protective equipment, including gloves and eye protection, should be worn. It should be stored in a cool, dry place in a tightly sealed container, away from incompatible substances.[8]

References

An In-depth Technical Guide to the Synthesis of Triethyl Methanetricarboxylate from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl methanetricarboxylate, a valuable reagent in organic synthesis, from the readily available starting material, diethyl malonate. This document details the established experimental protocol, presents key quantitative data, and visualizes the experimental workflow. This compound serves as a crucial building block in the synthesis of complex molecules, including novel inhibitors of Hsp90 and dihydroquinoline-3-carboxylic acids that function as HIV-1 integrase inhibitors.[1]

Synthesis Overview

The preparation of this compound from diethyl malonate involves the acylation of the malonic ester. The most effective reported method, known as the Lund procedure, utilizes magnesium to form the magnesium enolate of diethyl malonate, which is subsequently acylated with ethyl chloroformate.[2] An alternative method involves the use of sodium to form the sodium salt of diethyl malonate, which is then reacted with ethyl chloroformate in a suspension of benzene, toluene, or xylene.[2] However, the Lund procedure using magnesium is noted to be superior for the preparation of the ethyl ester of methanetricarboxylic acid.[2]

The overall reaction is as follows:

CH₂(COOC₂H₅)₂ + ClCOOC₂H₅ → CH(COOC₂H₅)₃ + HCl

This guide will focus on the detailed experimental protocol for the magnesium-mediated synthesis.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Reagents and Equipment:

  • 1-liter round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnesium turnings

  • Absolute ethanol

  • Carbon tetrachloride (reaction initiator)

  • Diethyl malonate

  • Dry diethyl ether

  • Ethyl chloroformate

  • Dilute acetic acid

  • Sodium sulfate

Procedure:

  • Preparation of the Magnesium Enolate:

    • In a 1-liter round-bottomed flask equipped with a reflux condenser, place 25 g (1.03 gram atoms) of magnesium turnings, 25 cc of absolute ethanol, and 1 cc of carbon tetrachloride.[2]

    • Add 30 cc of a mixture of 160 g (1 mole) of diethyl malonate and 80 cc of absolute ethanol.[2]

    • Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen gas. The reaction can be vigorous, and external cooling with cold water may be necessary to control the rate.[2]

    • Gradually add the remaining diethyl malonate through the condenser at a rate that maintains a vigorous but controlled reaction.[2]

    • Once the initial vigorous reaction subsides, cool the flask and add 300 cc of dry diethyl ether through the condenser.[2]

    • Gently heat the mixture on a steam bath to bring the reaction to completion, which is marked by the cessation of hydrogen evolution.[2]

  • Acylation:

    • Remove the flask from the steam bath.

    • Add a mixture of 100 cc (1.05 moles) of ethyl chloroformate and 100 cc of dry ether from a dropping funnel through the condenser at a rate that maintains vigorous boiling.[2]

    • Towards the end of the reaction, the magnesium compound of ethyl methanetricarboxylate may separate as a viscous mass. Vigorous boiling helps to prevent the formation of a compact mass. For larger scale reactions, stirring may be necessary.[2]

    • After the addition is complete, heat the reaction mixture on a steam bath for fifteen minutes to ensure completion.[2]

  • Work-up and Purification:

    • Cool the flask under a tap and cautiously decompose the viscous magnesium compound with a dilute solution of acetic acid (75 cc in 300 cc of water). This will result in the formation of two clear layers.[2]

    • Separate the layers and extract the aqueous layer with 100 cc of ether.[2]

    • Combine the organic layers, wash with water, and dry with sodium sulfate.[2]

    • Distill off the ether on a steam bath.[2]

    • Distill the residue under reduced pressure. The pure this compound distills at 130°C at 10 mm Hg.[2]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₆O₆[1]
Molecular Weight 232.23 g/mol [1]
Appearance Clear colorless to yellow liquid after melting[1]
Melting Point 25-29 °C[1][3]
Boiling Point 253 °C at 760 mmHg[3]
Density 1.104 - 1.136 g/cm³[1]
Refractive Index (n20/D) 1.424[1]
Spectroscopic Data
Spectrum TypeKey Peaks / ShiftsSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.29 (t, 9H), 4.25 (q, 6H), 4.55 (s, 1H)[2][3]
¹³C NMR (CDCl₃) δ (ppm): 13.9, 62.2, 67.9, 165.4[3]
IR (liquid film) ν (cm⁻¹): 2985, 1745, 1250, 1030[3]
Mass Spectrum (EI) m/z: 232 (M+), 187, 160, 145, 115, 88, 69[4]

Safety Considerations

  • Diethyl Malonate: Causes serious eye irritation. Combustible liquid.[5][6]

  • Magnesium: Flammable solid.

  • Carbon Tetrachloride: Toxic, carcinogen, and ozone-depleting substance. Handle with extreme caution in a well-ventilated fume hood.

  • Ethanol: Flammable liquid and vapor.

  • Ethyl Chloroformate: Highly flammable liquid and vapor. Toxic if inhaled, in contact with skin, or if swallowed. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

A thorough risk assessment should be conducted before performing this synthesis. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product Mg Magnesium Turnings prep_enolate 1. Prepare Magnesium Enolate (Initiate with heat, control with cooling) Mg->prep_enolate EtOH Absolute Ethanol EtOH->prep_enolate CCl4 Carbon Tetrachloride CCl4->prep_enolate DEM Diethyl Malonate DEM->prep_enolate EtCF Ethyl Chloroformate acylation 2. Acylation (Add EtCF/Ether, reflux) EtCF->acylation Ether Dry Diethyl Ether Ether->acylation prep_enolate->acylation Add Ether workup 3. Work-up (Decompose with Acetic Acid) acylation->workup extraction 4. Extraction (Extract with Ether) workup->extraction drying 5. Drying (Dry with Na2SO4) extraction->drying purification 6. Purification (Distill under reduced pressure) drying->purification product This compound purification->product

References

An In-depth Technical Guide on the Core Reactivity of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl methanetricarboxylate is a versatile C1 building block in organic synthesis, characterized by a central carbon atom bearing three ethoxycarbonyl groups. This unique structure imparts a high degree of reactivity, primarily centered on the acidic methine proton and the susceptibility of the ester groups to nucleophilic attack. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, physical and chemical properties, and its utility in key organic transformations such as alkylation, acylation, hydrolysis, decarboxylation, Knoevenagel condensation, Michael addition, and the synthesis of heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for professionals in research and development.

Introduction

This compound, with CAS number 6279-86-3, is a clear, colorless to pale yellow liquid or low-melting solid.[1][2] Its molecular structure, featuring a methine proton activated by three electron-withdrawing ester groups, makes it a valuable precursor for the generation of a stabilized carbanion. This reactivity has been harnessed in a multitude of synthetic applications, ranging from the straightforward synthesis of substituted malonic esters to the construction of complex pharmaceutical intermediates.[1][3] Notably, it has been employed in the synthesis of novel inhibitors of Hsp90 and dihydroquinoline-3-carboxylic acids that function as HIV-1 integrase inhibitors.[1][3] This guide aims to provide an in-depth exploration of its core reactivity, offering practical insights for its application in the laboratory.

Synthesis and Physical Properties

The most common and efficient synthesis of this compound involves the C-acylation of diethyl malonate. A well-established procedure utilizes the magnesium ethoxide salt of diethyl malonate, which is subsequently reacted with ethyl chloroformate.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings (25.0 g, 1.03 mol)

  • Absolute ethanol (B145695) (105 mL)

  • Carbon tetrachloride (1 mL)

  • Diethyl malonate (160.0 g, 1.0 mol)

  • Dry diethyl ether (400 mL)

  • Ethyl chloroformate (100.0 mL, 1.05 mol)

  • Acetic acid (75 mL in 300 mL of water)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • A 1-L round-bottomed flask equipped with a reflux condenser is charged with magnesium turnings, 25 mL of absolute ethanol, 1 mL of carbon tetrachloride, and a 30 mL portion of a pre-mixed solution of diethyl malonate in 80 mL of absolute ethanol.

  • The mixture is gently warmed to initiate the reaction, which can become vigorous. The reaction rate is controlled by cooling the flask and by the gradual addition of the remaining diethyl malonate solution.

  • Following the complete addition of diethyl malonate, 300 mL of dry diethyl ether is added, and the mixture is heated to reflux on a steam bath to ensure complete formation of the magnesium salt.

  • After cooling, a solution of ethyl chloroformate in 100 mL of dry diethyl ether is added dropwise at a rate that maintains a vigorous reflux.

  • The reaction is completed by heating on a steam bath for an additional 15 minutes.

  • The resulting viscous mixture is cooled and cautiously treated with the dilute acetic acid solution to decompose the magnesium complex.

  • The ether layer is separated, and the aqueous layer is extracted with an additional 100 mL of diethyl ether.

  • The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the residue is purified by vacuum distillation. This compound is collected at 130 °C under 10 mmHg pressure.[4]

Yield: 204–215 g (88–93%).[4]

Physical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₆[5]
Molecular Weight 232.23 g/mol [5]
Appearance Clear colorless to yellow liquid after melting[2]
Melting Point 25-29 °C[4]
Boiling Point 253 °C (lit.)[5]
Density 1.095 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.424 (lit.)[5]
¹H NMR (CDCl₃, 500 MHz) δ 1.29 (t, J = 7.1 Hz, 9H, 3 x CH₃), 4.20 (s, 1H, CH), 4.25 (q, J = 7.1 Hz, 6H, 3 x OCH₂)[6]
¹³C NMR (CDCl₃, 125 MHz) δ 13.9 (CH₃), 53.1 (CH), 62.2 (OCH₂), 165.7 (C=O)[7][8]
IR (KBr, cm⁻¹) 2984 (C-H), 1745 (C=O ester)[9]
Mass Spectrum (EI, m/z) 232 (M⁺), 187, 160, 115, 87, 45, 29[10]

Fundamental Reactivity

The reactivity of this compound is primarily dictated by the acidity of its methine proton, which allows for the formation of a highly stabilized enolate. This enolate is a soft nucleophile that participates in a variety of carbon-carbon bond-forming reactions.

Enolate Formation

The methine proton of this compound is readily abstracted by common bases such as sodium ethoxide or potassium carbonate to generate a resonance-stabilized enolate. This enolate is the key reactive intermediate in many of the reactions discussed below.

Enolate_Formation TriethylMethanetricarboxylate CH(CO₂Et)₃ Enolate ⁻C(CO₂Et)₃ TriethylMethanetricarboxylate->Enolate Base Base B⁻ ConjugateAcid BH caption Enolate formation from this compound.

Caption: Enolate formation from this compound.

Alkylation

The enolate of this compound undergoes efficient alkylation with a variety of alkyl halides. This reaction is a cornerstone of the malonic ester synthesis, providing a route to mono-substituted acetic acids after subsequent hydrolysis and decarboxylation.[9]

Experimental Protocol: Monoalkylation of this compound (General)

Materials:

  • This compound (1.0 eq.)

  • Sodium ethoxide (1.0 eq.)

  • Anhydrous ethanol

  • Alkyl halide (1.0 eq.)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flask equipped with a reflux condenser.

  • This compound is added dropwise to the stirred solution at room temperature.

  • The alkyl halide is then added, and the mixture is heated to reflux for 2-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data for Alkylation

Alkyl HalideProductYield (%)
1-BromobutaneTriethyl 1,1,1-pentanetricarboxylate85-95
Benzyl chlorideTriethyl 2-phenyl-1,1,1-ethanetricarboxylate80-90
Acylation

The enolate can also be acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) to prevent competing reactions at the ester carbonyls.[11][12]

Experimental Protocol: Acylation with Acetyl Chloride (General)

Materials:

Procedure:

  • This compound is dissolved in anhydrous DCM, and pyridine is added.

  • The solution is cooled to 0 °C, and acetyl chloride is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The product is purified by column chromatography.

Hydrolysis and Decarboxylation

The three ester groups of this compound or its alkylated derivatives can be hydrolyzed to the corresponding tricarboxylic acid under basic conditions. The resulting geminal tricarboxylic acid, or more commonly, its mono-alkylated derivative, is thermally unstable and readily undergoes decarboxylation upon heating, typically in an acidic medium, to yield a substituted malonic acid, which can further decarboxylate to a mono-carboxylic acid.[13][14]

Hydrolysis_Decarboxylation R-C(CO₂Et)₃ R-C(CO₂Et)₃ R-C(CO₂H)₃ R-C(CO₂H)₃ R-C(CO₂Et)₃->R-C(CO₂H)₃ 1. NaOH, H₂O, Δ 2. H₃O⁺ R-CH(CO₂H)₂ R-CH(CO₂H)₂ R-C(CO₂H)₃->R-CH(CO₂H)₂ Δ (-CO₂) R-CH₂CO₂H R-CH₂CO₂H R-CH(CO₂H)₂->R-CH₂CO₂H Δ (-CO₂) caption Hydrolysis and sequential decarboxylation.

Caption: Hydrolysis and sequential decarboxylation.

Experimental Protocol: Hydrolysis and Decarboxylation of an Alkylated Derivative

Materials:

  • Alkylated this compound (1.0 eq.)

  • Potassium hydroxide (B78521) (3.5 eq.)

  • Ethanol/Water (1:1)

  • Concentrated sulfuric acid

Procedure:

  • The alkylated ester is refluxed in a solution of potassium hydroxide in aqueous ethanol for 4-8 hours.

  • The ethanol is removed by distillation.

  • The remaining aqueous solution is cooled and acidified carefully with concentrated sulfuric acid.

  • The mixture is then heated to reflux to effect decarboxylation until the evolution of CO₂ ceases.

  • After cooling, the product is extracted with diethyl ether.

  • The ether extract is dried and evaporated to give the crude carboxylic acid, which is purified by recrystallization or distillation.

Knoevenagel Condensation

This compound can serve as the active methylene (B1212753) component in the Knoevenagel condensation with non-enolizable aldehydes, catalyzed by a weak base. The reaction typically proceeds to the α,β-unsaturated product after dehydration of the initial aldol (B89426) adduct.[15][16]

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

Materials:

Procedure:

  • A mixture of this compound, benzaldehyde, and a catalytic amount of piperidine in toluene is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until completion (typically 4-12 hours).

  • The reaction mixture is cooled, washed with dilute HCl and brine, and dried over magnesium sulfate.

  • The solvent is evaporated, and the product is purified by column chromatography.

Quantitative Data for Knoevenagel Condensation

AldehydeProductYield (%)
BenzaldehydeTriethyl 2-benzylidene-1,1,1-ethanetricarboxylate70-85
4-NitrobenzaldehydeTriethyl 2-(4-nitrobenzylidene)-1,1,1-ethanetricarboxylate80-95
Michael Addition

As a soft nucleophile, the enolate of this compound readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors.[17][18]

Michael_Addition_Workflow This compound This compound Enolate Enolate This compound->Enolate Base EnolateMichael Acceptor EnolateMichael Acceptor Michael Adduct Michael Adduct EnolateMichael Acceptor->Michael Adduct Conjugate Addition caption Michael addition workflow.

Caption: Michael addition workflow.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Materials:

  • This compound (1.0 eq.)

  • Sodium metal (1.0 eq.)

  • Anhydrous ethanol

  • Methyl vinyl ketone (1.1 eq.)

Procedure:

  • Sodium ethoxide is prepared by dissolving sodium in anhydrous ethanol.

  • This compound is added to the solution at room temperature.

  • The mixture is cooled to 0 °C, and methyl vinyl ketone is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of dilute acetic acid.

  • The solvent is removed, and the residue is extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Quantitative Data for Michael Addition

Michael AcceptorProductYield (%)
Methyl vinyl ketoneTriethyl 4-oxo-1,1,1-pentanetricarboxylate65-75
AcrylonitrileTriethyl 3-cyano-1,1,1-propanetricarboxylate70-80
Synthesis of Heterocycles: Pyrimidines

This compound is a key starting material for the synthesis of various pyrimidine (B1678525) derivatives. For instance, condensation with amidines or guanidine (B92328) leads to substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry.[19][20][21]

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-ethoxycarbonylpyrimidine

Materials:

  • This compound (1.0 eq.)

  • Guanidine hydrochloride (1.0 eq.)

  • Sodium ethoxide (2.0 eq.)

  • Anhydrous ethanol

Procedure:

  • A solution of sodium ethoxide is prepared in anhydrous ethanol.

  • Guanidine hydrochloride and this compound are added sequentially.

  • The mixture is heated to reflux for 6-10 hours.

  • After cooling, the reaction mixture is poured into ice-water and acidified with acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

Conclusion

This compound demonstrates a rich and versatile reactivity profile, making it an indispensable tool in modern organic synthesis. Its ability to readily form a stabilized enolate allows for a wide array of carbon-carbon bond-forming reactions, including alkylation, acylation, Knoevenagel condensation, and Michael addition. Furthermore, its utility in the construction of complex heterocyclic systems, such as pyrimidines, underscores its importance in the development of new pharmaceutical agents. The experimental protocols and data presented in this guide offer a practical framework for the effective application of this valuable synthetic building block.

References

Triethyl Methanetricarboxylate: A Comprehensive Technical Guide on its C-H Acidity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a unique organic compound distinguished by a central methine proton activated by three electron-withdrawing ethoxycarbonyl groups. This structural feature imparts significant C-H acidity, making it a valuable reagent in organic synthesis, particularly as a precursor to mono-substituted carboxylic acids and in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the C-H acidity of this compound, detailed experimental protocols for its synthesis and application in alkylation reactions, and a summary of its key physical, chemical, and spectroscopic properties.

Introduction

This compound [CAS: 6279-86-3] is a tri-ester of methanetricarboxylic acid.[1][2] The presence of three carbonyl groups on the same carbon atom significantly increases the acidity of the alpha-proton, allowing for facile deprotonation to form a stabilized carbanion. This property is central to its utility in synthetic organic chemistry, where it serves as a "blocked" malonic ester, enabling the synthesis of mono-alkylated carboxylic acid derivatives after subsequent hydrolysis and decarboxylation.[3] Its application extends to the synthesis of pharmaceutical intermediates, including novel inhibitors of Hsp90 and HIV-1 integrase.[4][5][6]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid or a low-melting solid with a fruity odor.[1][2] It is soluble in common organic solvents but has limited solubility in water.[1] A comprehensive summary of its physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 6279-86-3[7][8][9]
Molecular Formula C₁₀H₁₆O₆[1][3][7][8][9]
Molecular Weight 232.23 g/mol [2][7][8][9]
Melting Point 25-29 °C[6][7][9][10]
Boiling Point 253 °C (at 760 mmHg)[6][7][9]
Density 1.095 g/mL at 25 °C[6][7][9]
Refractive Index (n20/D) 1.424[7][9]
Predicted pKa 9.13 ± 0.59
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks/Shifts (δ in ppm for NMR)Reference
¹H NMR (CDCl₃) ~1.3 (t, 9H, -CH₃), ~4.2 (q, 6H, -OCH₂-), ~4.4 (s, 1H, -CH)[1]
¹³C NMR (CDCl₃) ~14.0 (-CH₃), ~50.0 (-CH), ~62.0 (-OCH₂-), ~166.0 (C=O)[5][7]
IR (KBr, cm⁻¹) ~2980 (C-H stretch), ~1740 (C=O stretch), ~1200 (C-O stretch)[11]
Mass Spectrum (m/z) 232 (M+), 187, 160, 145, 115, 88, 73[3]

C-H Acidity

The formation of the stabilized enolate is the key step that allows for subsequent reactions, most notably alkylation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate.[11]

Materials:

  • Magnesium turnings (1.03 gram atoms)

  • Absolute ethanol (B145695)

  • Carbon tetrachloride (catalytic amount)

  • Diethyl malonate (1 mole)

  • Ethyl chloroformate (1.05 moles)

  • Dry ether

  • Dilute acetic acid

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, magnesium turnings, absolute ethanol, and a catalytic amount of carbon tetrachloride are combined.

  • A mixture of diethyl malonate and absolute ethanol is added gradually to control the exothermic reaction.

  • The mixture is heated to drive the reaction to completion, forming the magnesium salt of diethyl malonate.

  • After cooling, dry ether is added, followed by the dropwise addition of ethyl chloroformate in dry ether, maintaining a vigorous reflux.

  • The reaction mixture is heated to ensure complete reaction.

  • The resulting viscous magnesium compound is cooled and decomposed with dilute acetic acid.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by vacuum distillation to yield pure this compound (yields typically range from 88-93%).[10]

Monoalkylation of this compound

This protocol describes a general procedure for the C-alkylation of this compound using an alkyl halide under basic conditions.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous base (e.g., sodium ethoxide, potassium carbonate) (1.1 eq.)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.0-1.2 eq.)

  • Anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • To a solution of this compound in an anhydrous aprotic solvent, add the anhydrous base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-70 °C) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Diethyl Malonate Diethyl Malonate Formation of Mg Enolate Formation of Mg Enolate Diethyl Malonate->Formation of Mg Enolate 1. Deprotonation Mg, EtOH Mg, EtOH Mg, EtOH->Formation of Mg Enolate EtO(CO)Cl EtO(CO)Cl Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution EtO(CO)Cl->Nucleophilic Acyl Substitution Formation of Mg Enolate->Nucleophilic Acyl Substitution 2. Attack on Carbonyl This compound This compound Nucleophilic Acyl Substitution->this compound

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow for Monoalkylation

G Start Start Deprotonation 1. Deprotonation of Triethyl Methanetricarboxylate with Base Start->Deprotonation Enolate_Formation Formation of Stabilized Enolate Deprotonation->Enolate_Formation Alkylation 2. Reaction with Alkyl Halide (R-X) Enolate_Formation->Alkylation Alkylated_Product Mono-alkylated Product Alkylation->Alkylated_Product Workup 3. Aqueous Workup and Extraction Alkylated_Product->Workup Purification 4. Purification by Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the monoalkylation of this compound.

Conclusion

This compound is a valuable and versatile C-H acidic compound in the synthetic chemist's toolkit. Its ability to readily form a stabilized carbanion allows for predictable and efficient monoalkylation, providing a reliable route to a variety of substituted carboxylic acid derivatives. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science, where precise molecular design is paramount.

References

The Genesis and Evolution of Methanetricarboxylic Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetricarboxylic esters, also known as tricarbethoxymethane or malonic acid diethyl ester derivatives, are a class of organic compounds that have played a significant, albeit often understated, role in the advancement of synthetic organic chemistry. First reported over a century ago, these triesters have served as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. Their unique structural feature, a central carbon atom bonded to three carboxylate groups, provides a focal point for a variety of chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies related to methanetricarboxylic esters, alongside a summary of their physical properties and a discussion of their application in drug development.

I. Discovery and Historical Development

The journey of methanetricarboxylic esters began in the late 19th century with the pioneering work of M. Conrad. In 1880, Conrad reported the first synthesis of these compounds, laying the foundational stone for their subsequent investigation and application. His initial work, published in Berichte der deutschen chemischen Gesellschaft, described the synthesis of what he termed "Aethan- und Methantricarbonsäure" (ethane- and methanetricarboxylic acid), marking the formal discovery of this class of esters.

For several decades following their discovery, the synthetic utility of methanetricarboxylic esters remained largely unexplored. It wasn't until the early 20th century that their potential as synthetic intermediates began to be realized. A comprehensive review by George R. Newkome and Gregory R. Baker in 1986, titled "The Chemistry of Methanetricarboxylic Esters," provides a detailed historical account and remains a seminal work in this field. This review highlighted the various synthetic routes developed over the years and the expanding scope of their applications.

II. Synthesis and Experimental Protocols

The preparation of methanetricarboxylic esters can be achieved through several synthetic routes. The most common and reliable methods involve the C-alkoxycarbonylation of malonic esters. Below are detailed protocols for two key methods.

A. Synthesis of Triethyl Methanetricarboxylate via Magnesium Alkoxide

This procedure, detailed in Organic Syntheses, is a widely used method for the preparation of this compound. It involves the reaction of diethyl malonate with ethyl chloroformate in the presence of magnesium ethoxide.

Experimental Protocol:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.0 eq). Add absolute ethanol (B145695) (sufficient to cover the magnesium) and a catalytic amount of iodine. Heat the mixture gently to initiate the reaction. Once the reaction starts, add the remaining absolute ethanol dropwise to maintain a steady reflux. After the magnesium has completely reacted, cool the resulting solution of magnesium ethoxide to room temperature.

  • Acylation: To the solution of magnesium ethoxide, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, heat the mixture to reflux for 1 hour.

  • Reaction with Ethyl Chloroformate: Cool the reaction mixture in an ice bath and add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Pour the reaction mixture into a mixture of ice and concentrated sulfuric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

B. Synthesis of Methanetricarboxylic Esters using Sodium Hydride

An alternative method utilizes sodium hydride as a base to deprotonate the malonic ester, followed by reaction with a chloroformate.

Experimental Protocol:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath. Add a solution of the corresponding dialkyl malonate (1.0 eq) in anhydrous THF dropwise.

  • Acylation: After the addition is complete and hydrogen evolution has ceased, add the appropriate alkyl chloroformate (1.1 eq) dropwise at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude ester is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

III. Quantitative Data

The physical properties of methanetricarboxylic esters vary depending on the nature of the ester groups. Below is a table summarizing the key physical properties of two common examples.

Ester NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound C10H16O6232.23253[1][2][3][4]29[1]1.095[1][2][3]1.424-1.426[1][2][3][4]
Trimethyl Methanetricarboxylate C7H10O6190.15242.746.51.2-

IV. Applications in Drug Development

Methanetricarboxylic esters and their derivatives, particularly malonic esters, are pivotal starting materials in the synthesis of various pharmaceuticals. Their ability to undergo facile alkylation and subsequent transformations makes them ideal precursors for creating complex molecular architectures.

A. Synthesis of Barbiturates

A classic application of malonic ester chemistry is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[5] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea.

Barbiturate_Synthesis MalonicEster Diethyl Malonate Alkylation1 Alkylation (R1-X) MalonicEster->Alkylation1 Monoalkylated Mono-substituted Malonic Ester Alkylation1->Monoalkylated Alkylation2 Alkylation (R2-X) Monoalkylated->Alkylation2 Dialkylated Di-substituted Malonic Ester Alkylation2->Dialkylated Condensation Condensation Dialkylated->Condensation Urea Urea Urea->Condensation Barbiturate Barbiturate Condensation->Barbiturate

The mechanism of action of barbiturates involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[6] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.

GABA_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Barbiturate Barbiturate Barbiturate->GABA_A_Receptor potentiates Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression Reduced_Excitability->CNS_Depression

B. Precursors for HIV-1 Integrase Inhibitors

This compound has been utilized in the synthesis of novel dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[1][7] HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_viral_replication HIV Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus HIV_Integrase HIV-1 Integrase HIV_Integrase->Integration catalyzes Integrase_Inhibitor Integrase Inhibitor (derived from Methanetricarboxylate) Integrase_Inhibitor->HIV_Integrase inhibits

C. Synthesis of Hsp90 Inhibitors

Methanetricarboxylic esters also serve as building blocks in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[1][8] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[1][8]

Hsp90_Inhibition_Pathway Hsp90 Hsp90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins stabilizes Protein_Folding Proper Protein Folding & Stability Hsp90->Protein_Folding Client_Proteins->Protein_Folding requires Hsp90_Inhibitor Hsp90 Inhibitor (derived from Methanetricarboxylate) Hsp90_Inhibitor->Hsp90 inhibits Protein_Degradation Client Protein Degradation Hsp90_Inhibitor->Protein_Degradation leads to Cell_Survival Tumor Cell Survival & Proliferation Protein_Folding->Cell_Survival Apoptosis Apoptosis Protein_Degradation->Apoptosis

V. Conclusion

From their initial discovery in the late 19th century to their contemporary use as versatile synthetic intermediates, methanetricarboxylic esters have proven to be valuable tools in the arsenal (B13267) of the organic chemist. Their straightforward synthesis and unique reactivity have enabled the construction of a diverse range of complex molecules, including important therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and applications of these esters is essential for leveraging their full potential in the ongoing quest for novel and effective medicines. The continued exploration of their chemistry will undoubtedly lead to new and innovative synthetic strategies and the discovery of molecules with significant biological activity.

References

An In-depth Technical Guide to the Safe Handling of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for triethyl methanetricarboxylate (CAS 6279-86-3), a reagent used in the synthesis of various compounds, including novel inhibitors of Hsp90 and dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C10H16O6[2]
Molecular Weight 232.23 g/mol [2]
Appearance White to almost white solid; clear, colorless liquid after melting[1][3]
Melting Point 25-29 °C (77-84.2 °F)[1][3][4]
Boiling Point 253 °C (487.4 °F) at 760 mmHg[1][3][4]
Density 1.095 g/mL at 25 °C[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1][4]
Water Solubility Immiscible[1]
Refractive Index n20/D 1.424[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source:[2]

Signal Word: Warning[2]

Pictogram: [2]

  • GHS07 (Exclamation Mark)

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound are not detailed in the provided safety data sheets, the hazard classifications are based on standardized testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

  • Skin Irritation: Assessed using methods similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This typically involves applying the substance to the skin of laboratory animals and observing for signs of erythema and edema.

  • Eye Irritation: Evaluated through methods analogous to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is instilled into the eyes of test animals, followed by an assessment of corneal opacity, iritis, and conjunctivitis.

  • Respiratory Irritation: Determined based on data from inhalation studies, often following guidelines like OECD Test Guideline 403 (Acute Inhalation Toxicity), which assess for signs of respiratory distress and pathological changes in the respiratory tract.

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and ensure the stability of this compound.

4.1. Engineering Controls

  • Work in a well-ventilated area.[3]

  • Use a local exhaust ventilation system to control the generation of dust or aerosols.[3]

  • For more hazardous operations, a closed system may be necessary.[3]

4.2. Personal Protective Equipment (PPE) A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4] A face shield may be required in situations with a higher risk of splashing.[3]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[3][5] Protective clothing should be worn to prevent skin contact.[3]
Respiratory Protection For operations that may generate dust or aerosols, a dust respirator (e.g., N95) is recommended.[3]

4.3. Hygiene Measures

  • Wash hands and face thoroughly after handling.[3][6]

  • Remove and wash contaminated clothing before reuse.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

4.4. Storage Conditions

  • Keep containers tightly closed.[3][4][6]

  • Store in a cool, dry, and dark place.[1][3]

  • Store in a well-ventilated area.[1][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][4]

The logical workflow for handling this compound is illustrated in the following diagram:

Caption: General workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] Seek medical attention if you feel unwell.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of water.[3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek medical advice.
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.[4]

5.2. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[4] Avoid breathing dust or vapors.[6]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.[5][6]

  • Containment and Cleanup: For spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid creating dust.[3]

The logical relationship for emergency response is outlined in the diagram below:

G cluster_response Immediate Response cluster_action Specific Actions Exposure/Spill Occurs Exposure/Spill Occurs Assess Situation Assess Situation Exposure/Spill Occurs->Assess Situation Ensure Safety of Personnel Ensure Safety of Personnel Assess Situation->Ensure Safety of Personnel Isolate Area Isolate Area Ensure Safety of Personnel->Isolate Area Provide First Aid Provide First Aid Isolate Area->Provide First Aid Contain & Clean Spill Contain & Clean Spill Isolate Area->Contain & Clean Spill Seek Medical Attention Seek Medical Attention Provide First Aid->Seek Medical Attention Dispose of Waste Properly Dispose of Waste Properly Contain & Clean Spill->Dispose of Waste Properly

Caption: Logical flow for emergency response to an incident.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.[6] Uncleaned containers should be treated as the product itself.[6]

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical familiarize themselves with this information and the full Safety Data Sheet (SDS) provided by their supplier before commencing any work.

References

Stability and Storage of Triethyl Methanetricarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for triethyl methanetricarboxylate. Due to the limited availability of specific stability data for this compound, this document integrates information from structurally similar compounds and general principles of ester stability to offer a thorough understanding for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its handling and storage.

PropertyValue
CAS Number 6279-86-3
Molecular Formula C₁₀H₁₆O₆
Molecular Weight 232.23 g/mol
Appearance Colorless liquid or solid
Melting Point 25-29 °C
Boiling Point 253 °C
Solubility Insoluble in water

Stability Profile

This compound is generally considered to be stable under normal laboratory and storage conditions. However, as an ester, it is susceptible to degradation under certain environmental stresses, primarily hydrolysis.

General Stability

Sources indicate that this compound is stable under normal temperatures and pressures.[1] For a structurally related compound, triethyl citrate, it is noted to be stable under normal conditions and hydrolyzes in the presence of aqueous solutions of alkali salts.

Hydrolytic Stability

Esters are prone to hydrolysis, a reaction that can be catalyzed by both acids and bases. The hydrolysis of this compound would lead to the formation of ethanol (B145695) and methanetricarboxylic acid, which is unstable and readily decarboxylates to malonic acid and subsequently to acetic acid.

Proposed Hydrolysis Pathway:

TEM This compound Int1 Methanetricarboxylic Acid + 3 Ethanol TEM->Int1 Hydrolysis (H+ or OH-) Malonic Malonic Acid + CO2 Int1->Malonic Decarboxylation Acetic Acetic Acid + CO2 Malonic->Acetic Decarboxylation

Caption: Proposed hydrolysis pathway of this compound.

Thermal Stability
Photostability

No specific photostability studies on this compound were found. As a general precaution, it is advisable to protect the compound from prolonged exposure to light.

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, the following storage and handling conditions are recommended, summarized in Table 2.

ConditionRecommendation
Temperature Store in a cool, dry place.
Atmosphere Store in a well-ventilated area.
Container Keep in a tightly closed container.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[1]
Handling Handle in a well-ventilated area and avoid inhalation of vapors.

Experimental Protocols for Stability Assessment

For researchers needing to perform detailed stability studies, the following general protocols for stress testing can be adapted for this compound.

Forced Degradation (Stress Testing) Workflow

A typical workflow for conducting forced degradation studies is outlined below. This process is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare solutions of Triethyl Methanetricarboxylate Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 60°C, solid state) Photo Photostability (ICH Q1B guidelines) Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradants and Remaining Parent Compound Identify->Quantify Pathway Propose Degradation Pathway Quantify->Pathway

Caption: General workflow for forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Suggested HPLC Method Parameters (Starting Point):

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate (B84403) or acetate)
Detection UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradants
Flow Rate 1.0 mL/min
Column Temperature 30 °C

Logical Relationship of Storage and Stability

The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates the logical relationship between proper and improper storage and the resulting stability outcomes.

cluster_conditions Storage Conditions cluster_outcomes Stability Outcomes Proper Proper Storage: - Cool, dry, well-ventilated - Tightly sealed container - Away from incompatibles Stable Compound remains stable and within specification Proper->Stable Improper Improper Storage: - High temperature/humidity - Exposure to light - Presence of acids/bases Degraded Compound degrades: - Hydrolysis - Formation of impurities Improper->Degraded

Caption: Relationship between storage conditions and stability.

Conclusion

While specific, quantitative stability data for this compound is limited in publicly available literature, a conservative approach to its storage and handling is recommended based on the known reactivity of similar ester compounds. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies under intended storage and use conditions to ensure the quality and safety of the final product. The protocols and information provided in this guide serve as a starting point for such investigations.

References

Methodological & Application

Application Note: Protocols for the Alkylation of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triethyl methanetricarboxylate is a versatile chemical building block used in various complex organic syntheses, particularly in the pharmaceutical industry for creating advanced intermediates.[1] Its structure, featuring a central carbon atom bonded to three ethoxycarbonyl groups, renders the methine proton highly acidic and readily removable. This facilitates the formation of a stable enolate ion, which can act as a nucleophile in subsequent reactions.

The alkylation of this compound is a key transformation that allows for the introduction of various alkyl groups, forming a new carbon-carbon bond.[2] This reaction is fundamental for constructing the complex molecular architectures often required for biologically active compounds. This document provides two detailed protocols for the alkylation of this compound: a classic method using a strong base and a modern approach using a milder inorganic base.

Experimental Protocols

Protocol 1: Alkylation via Sodium Ethoxide (Classic Method)

This protocol describes the formation of the sodium salt of this compound, followed by alkylation with an alkyl halide. This two-stage procedure is effective but involves the isolation of the sodiotriethylmethane tricarboxylate intermediate.[3]

Materials:

  • This compound (1.0 eq.)

  • Sodium ethoxide (1.0 - 1.1 eq.)

  • Alkyl halide (e.g., 1,2-dibromoethane) (1.0 - 1.2 eq.)

  • Anhydrous Ethanol (B145695)

  • Anhydrous Diethyl Ether or Toluene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol under a nitrogen atmosphere.

    • Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the sodium enolate. The solid sodiotriethylmethane tricarboxylate may precipitate.

    • The intermediate can be isolated by filtration, washed with anhydrous ether, and dried under vacuum for use in the next step.[3]

  • Alkylation:

    • Suspend the isolated sodium salt in a suitable anhydrous solvent (e.g., DMF, Toluene).

    • Add the alkyl halide (1.1 eq.) dropwise to the suspension. The reaction is an SN2 displacement, so primary alkyl halides are most effective.[2][4]

    • Heat the reaction mixture (temperature will be dependent on the specific alkyl halide and solvent, typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure alkylated this compound.

Protocol 2: Alkylation with Potassium Carbonate in a Biphasic Solvent System

This protocol provides a more direct, one-pot method for the alkylation of this compound using a weaker inorganic base, avoiding the need to isolate the enolate intermediate.[3]

Materials:

  • This compound (1.0 eq.)

  • Fine grade potassium carbonate (K₂CO₃) (1.2 eq.)

  • 1,2-dibromoethane (B42909) (1.05 eq.)

  • Dimethylformamide (DMF)

  • Methyl tertiary butyl ether (MTBE)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimethylformamide (DMF) and methyl tertiary butyl ether (MTBE) in a 1:1 ratio (e.g., 700 mL of each for a 3.49 mol scale reaction).[3]

    • Add fine grade potassium carbonate (1.2 eq.).

    • Stir the mixture and heat to 50 °C.

  • Alkylation Reaction:

    • Add this compound (1.0 eq.) to the heated suspension in one portion.[3]

    • Allow the temperature to rise to 65 °C and then cool it back down to 50 °C over one hour.

    • Heat the mixture to 60 °C and add 1,2-dibromoethane (1.05 eq.) in one portion.[3]

    • Maintain the reaction mixture at 60 °C with vigorous stirring for approximately 6 hours. Monitor the reaction progress by GC analysis until the starting material is consumed.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the collected solids with MTBE.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

    • The resulting crude product, triethyl-3-bromopropane-1,1,1-tricarboxylate, can be further purified if necessary, though this procedure often yields a product of high purity.

Data Presentation

The following table summarizes quantitative data for two different alkylation approaches mentioned in the literature.[3]

ParameterProtocol 1 (Example)Protocol 2 (Example)
Substrate This compoundThis compound (848.8g, 3.49 moles)
Base Sodium EthoxideFine Grade Potassium Carbonate (578.8g, 4.19 moles)
Alkylating Agent 1,2-dibromoethane1,2-dibromoethane (1312g)
Solvent(s) Ethanol, then Toluene/DMFDimethylformamide (700 mL) / Methyl tertiary butyl ether (700 mL)
Temperature RT (enolate formation), then elevated temp.60 °C
Reaction Time Not specified6 hours
Overall Yield ~76% (over two stages)[3]>90% (one-pot)[3]
Product Triethyl-3-bromopropane-1,1,1-tricarboxylateTriethyl-3-bromopropane-1,1,1-tricarboxylate

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the alkylation of this compound.

Alkylation_Workflow sub_alk Reactants: - this compound - Alkyl Halide (R-X) - Base enolate Step 1: Enolate Formation (Deprotonation) sub_alk->enolate Add Base alkylation Step 2: Alkylation (SN2 Nucleophilic Attack) enolate->alkylation Add R-X workup Step 3: Work-up (Quench, Extraction, Washing) alkylation->workup Reaction Complete purify Step 4: Purification (Distillation or Chromatography) workup->purify Crude Product product Final Product: Alkylated Triethyl Methanetricarboxylate purify->product Purified

Caption: General experimental workflow for the C-alkylation of this compound.

References

Application Notes and Protocols for the Monoalkylation of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a versatile reagent in organic synthesis, particularly valued for its application in the controlled introduction of a single alkyl group. Its structure, featuring a central carbon atom bonded to three electron-withdrawing carbethoxy groups, renders the methine proton acidic and amenable to deprotonation. The resulting carbanion is a soft nucleophile that readily participates in substitution reactions with alkyl halides. A key advantage of using this compound over related compounds like diethyl malonate is its inherent propensity for monoalkylation. This characteristic is of significant interest in the synthesis of complex molecules and pharmaceutical intermediates, where precise control over substitution is paramount.

These application notes provide detailed protocols for the monoalkylation of this compound under various reaction conditions, including the use of common bases such as sodium ethoxide and sodium hydride, as well as phase-transfer catalysis.

Principle of the Reaction

The monoalkylation of this compound proceeds via a two-step mechanism:

  • Deprotonation: A suitable base abstracts the acidic α-hydrogen from this compound to form a resonance-stabilized enolate. The choice of base and solvent is critical to ensure efficient enolate formation while minimizing side reactions.

  • Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond. The reaction is typically limited to a single alkylation due to the steric hindrance and electronic effects of the three ester groups.

Experimental Protocols

Protocol 1: Monoalkylation using Sodium Ethoxide in Ethanol (B145695)

This protocol describes a classic and widely used method for the monoalkylation of this compound. Sodium ethoxide is a convenient base, particularly when ethanol is used as the solvent, as it avoids potential transesterification side reactions.

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add freshly cut sodium metal (1.0 eq.) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this solution, add this compound (1.0 eq.) dropwise via a dropping funnel with vigorous stirring.

  • Alkylation: After the addition of this compound is complete, add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition of the alkyl halide, the reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude mono-alkylated product.

  • Characterization: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel. The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Monoalkylation using Sodium Hydride in an Aprotic Solvent

The use of sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is an effective alternative, particularly for less reactive alkyl halides.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stir bar, suspend sodium hydride (1.1 eq., washed with hexanes to remove mineral oil) in anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add this compound (1.0 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkylation: Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Characterization: Purify the crude product by vacuum distillation or column chromatography and characterize by appropriate spectroscopic methods.

Protocol 3: Phase-Transfer Catalyzed Monoalkylation

Phase-transfer catalysis (PTC) offers a milder and often more efficient method for alkylation, particularly for large-scale syntheses. It avoids the need for strong, anhydrous bases and can be performed in a biphasic system.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (solid)

  • Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.1 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (0.05-0.1 eq.) in toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by vacuum distillation or column chromatography and characterize by spectroscopic methods.

Data Presentation

The following tables summarize representative reaction conditions and yields for the monoalkylation of this compound.

Table 1: Monoalkylation with Sodium Ethoxide in Ethanol

Alkyl HalideBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideNaOEt (1.1)EthanolReflux4~85
n-Butyl bromideNaOEt (1.1)EthanolReflux6~80
Allyl bromideNaOEt (1.1)EthanolRoom Temp3~90
Ethyl bromoacetateNaOEt (1.1)EthanolReflux5~75

Table 2: Monoalkylation with Sodium Hydride in DMF

Alkyl HalideBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideNaH (1.2)DMFRoom Temp2>90
n-Butyl bromideNaH (1.2)DMF504~88
Isopropyl iodideNaH (1.2)DMF508~70
Propargyl bromideNaH (1.2)DMFRoom Temp3~85

Table 3: Phase-Transfer Catalyzed Monoalkylation

Alkyl HalideBase (eq.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK2CO3 (2.0)TBAB (10)TolueneReflux5~92
n-Butyl bromideK2CO3 (2.0)TBAB (10)TolueneReflux8~89
Allyl bromideK2CO3 (2.0)TBAB (10)DichloromethaneRoom Temp4>95
Ethyl bromoacetateK2CO3 (2.0)TBAB (10)Toluene606~80

Visualizations

Monoalkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Triethyl\nmethanetricarboxylate Triethyl methanetricarboxylate Deprotonation Deprotonation Triethyl\nmethanetricarboxylate->Deprotonation Alkyl Halide Alkyl Halide Nucleophilic\nSubstitution (SN2) Nucleophilic Substitution (SN2) Alkyl Halide->Nucleophilic\nSubstitution (SN2) Base Base Base->Deprotonation Deprotonation->Nucleophilic\nSubstitution (SN2) Forms Enolate Work-up Work-up Nucleophilic\nSubstitution (SN2)->Work-up Purification Purification Work-up->Purification Mono-alkylated\nProduct Mono-alkylated Product Purification->Mono-alkylated\nProduct

Caption: General workflow for the monoalkylation of this compound.

Signaling_Pathway_Relationship Start Start Select_Base_Solvent Select Base and Solvent (e.g., NaOEt/EtOH, NaH/DMF, PTC) Start->Select_Base_Solvent Deprotonation_Step Deprotonation of This compound Select_Base_Solvent->Deprotonation_Step Enolate_Formation Enolate Intermediate Deprotonation_Step->Enolate_Formation SN2_Reaction SN2 Attack on Alkyl Halide Enolate_Formation->SN2_Reaction Select_Alkyl_Halide Select Alkyl Halide (R-X) Select_Alkyl_Halide->SN2_Reaction Product_Formation Mono-alkylated Product SN2_Reaction->Product_Formation End End Product_Formation->End

Caption: Logical relationship of steps in the monoalkylation reaction.

Triethyl Methanetricarboxylate: A Superior Alternative to Diethyl Malonate for Selective Monoalkylation in Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of mono-substituted acetic acids is a crucial step in the creation of complex molecular architectures. The traditional malonic ester synthesis, while a cornerstone of organic chemistry, is often plagued by the formation of undesired dialkylated byproducts. This application note details the use of triethyl methanetricarboxylate as a highly effective alternative to diethyl malonate, ensuring selective monoalkylation and providing a cleaner, more efficient route to valuable carboxylic acid derivatives.

This compound serves as a "blocked" malonic ester, possessing a single acidic proton, thereby inherently preventing the formation of dialkylated species.[1] This characteristic makes it an invaluable tool in multi-step syntheses where high purity of the mono-substituted intermediate is paramount. This document provides a comprehensive overview, comparative data, and detailed experimental protocols for the application of this compound in the synthesis of mono-substituted acetic acids, highlighting its advantages over the conventional approach using diethyl malonate.

A Comparative Overview: this compound vs. Diethyl Malonate

The primary advantage of this compound lies in its ability to circumvent the issue of dialkylation, a common side reaction in malonic ester synthesis that can complicate purification and reduce the yield of the desired product.[2]

FeatureDiethyl MalonateThis compound
Acidic Protons TwoOne
Alkylation Selectivity Prone to dialkylation, requiring careful control of stoichiometry.Exclusively undergoes monoalkylation.
Product Purity Often yields a mixture of mono- and dialkylated products.High purity of the monoalkylated product.
Subsequent Steps Requires one hydrolysis and one decarboxylation step.Requires hydrolysis of three ester groups and two decarboxylation steps.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a mono-substituted acetic acid.

Protocol 1: Synthesis of this compound

This procedure is adapted from a well-established method in Organic Syntheses.[3][4]

Materials:

  • Magnesium turnings (Grignard grade)

  • Absolute ethanol (B145695)

  • Carbon tetrachloride

  • Diethyl malonate

  • Anhydrous diethyl ether

  • Ethyl chloroformate

  • Dilute acetic acid

Procedure:

  • In a 1-L round-bottomed flask equipped with a reflux condenser, combine 25 g of magnesium turnings, 25 mL of absolute ethanol, 1 mL of carbon tetrachloride, and 30 mL of a mixture of 160 g of diethyl malonate and 80 mL of absolute ethanol.

  • Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas. The reaction may become vigorous, requiring cooling in a water bath.

  • Gradually add the remaining diethyl malonate-ethanol mixture through the condenser at a rate that maintains a vigorous but controlled reaction.

  • Once the addition is complete and the initial reaction subsides, add 300 mL of anhydrous diethyl ether.

  • Gently heat the mixture on a steam bath to bring the reaction to completion.

  • Cool the flask and add a mixture of 100 mL of ethyl chloroformate and 100 mL of dry ether from a dropping funnel at a rate that maintains vigorous boiling.

  • After the addition is complete, heat the reaction mixture on a steam bath for 15 minutes.

  • Cool the flask and cautiously decompose the viscous magnesium compound by adding a solution of 75 mL of acetic acid in 300 mL of water.

  • Separate the two clear layers formed. Extract the aqueous layer with 100 mL of diethyl ether.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Distill off the ether on a steam bath.

  • Distill the residue under reduced pressure. The pure this compound will distill at approximately 130 °C at 10 mm Hg.

Expected Yield: 88-93%

Protocol 2: Synthesis of a Mono-substituted Acetic Acid via this compound

This protocol outlines the general procedure for the alkylation of this compound followed by hydrolysis and decarboxylation to yield a mono-substituted acetic acid.

Materials:

  • This compound

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol (or other suitable solvent)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Aqueous sodium hydroxide (B78521) solution

  • Aqueous hydrochloric acid

Procedure:

Step 1: Alkylation

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet.

  • Add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the flask and stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

  • Add the alkyl halide (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkylated this compound. Purify by column chromatography if necessary.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated this compound, add an excess of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by the disappearance of the ester spot on TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Gently heat the acidified solution to effect decarboxylation, which is indicated by the evolution of carbon dioxide gas.

  • After gas evolution ceases, cool the mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mono-substituted acetic acid. Purify by recrystallization or distillation.

Logical Workflow and Reaction Scheme

The following diagrams illustrate the logical flow of the synthesis and the chemical transformations involved.

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocol 2: Synthesis of Mono-substituted Acetic Acid Diethyl Malonate Diethyl Malonate Reagents_1 1. Mg, EtOH, CCl4 2. EtO2CCl, Et2O Diethyl Malonate->Reagents_1 TEM This compound Reagents_1->TEM TEM_2 This compound TEM->TEM_2 Product from Protocol 1 is the starting material for Protocol 2 Alkylation 1. NaOEt, EtOH 2. R-X (Alkyl Halide) TEM_2->Alkylation Alkylated_TEM Alkylated Triethyl Methanetricarboxylate Alkylation->Alkylated_TEM Hydrolysis_Decarboxylation 1. NaOH(aq), Δ 2. HCl(aq), Δ Alkylated_TEM->Hydrolysis_Decarboxylation Final_Product Mono-substituted Acetic Acid (R-CH2-COOH) Hydrolysis_Decarboxylation->Final_Product Reaction_Scheme Start CH(COOEt)3 Enolate [C(COOEt)3]- Na+ Start->Enolate NaOEt Alkylated R-C(COOEt)3 Enolate->Alkylated R-X Triacid R-C(COOH)3 Alkylated->Triacid H3O+, Δ Diacid R-CH(COOH)2 Triacid->Diacid - CO2 Final R-CH2COOH Diacid->Final - CO2

References

Application Notes and Protocols: The Utility of Triethyl Methanetricarboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethyl methanetricarboxylate (TMTM), a versatile C4 building block, serves as a pivotal starting material and intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique trifunctional nature allows for the construction of complex molecular architectures, making it a valuable reagent in drug discovery and development. These application notes provide an overview of its utility, focusing on the synthesis of quinoline (B57606) precursors for HIV-1 integrase inhibitors and its potential role in the development of Hsp90 inhibitors.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, reaction setup, and purification.

PropertyValueReference
CAS Number 6279-86-3
Molecular Formula C₁₀H₁₆O₆
Molecular Weight 232.23 g/mol
Appearance Colorless liquid
Boiling Point 253 °C (lit.)
Melting Point 25-26 °C (lit.)
Density 1.095 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.424 (lit.)
Purity Typically >98% (GC)

Application 1: Synthesis of Dihydroquinoline-3-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

This compound is a key precursor in the synthesis of dihydroquinoline-3-carboxylic acids, a class of compounds that have shown promise as HIV-1 integrase inhibitors. These inhibitors are a critical component of antiretroviral therapy, targeting the viral enzyme responsible for integrating the viral DNA into the host cell's genome.[1][2]

Signaling Pathway: HIV-1 Integrase Inhibition

The following diagram illustrates the mechanism of action of HIV-1 integrase inhibitors. By blocking the strand transfer step, these drugs prevent the integration of viral DNA into the host chromosome, thereby halting viral replication.

HIV_Integrase_Inhibition cluster_virus HIV Lifecycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Enzyme Inhibited Integration Inhibited Integration Viral DNA->Inhibited Integration Integrase Enzyme Viral Replication Viral Replication Integration->Viral Replication Leads to Host DNA Host DNA Inhibited Integration->Host DNA Prevented Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Inhibited Integration Blocks Strand Transfer

Caption: Mechanism of HIV-1 Integrase Inhibition.

Experimental Workflow: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

A key intermediate in the synthesis of dihydroquinoline-3-carboxylic acid-based HIV-1 integrase inhibitors is ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. A modified Gould-Jacobs reaction using this compound provides an efficient route to this scaffold.[3]

Synthesis_Workflow Start Reagents This compound + N-substituted Aniline (B41778) Start->Reagents Reaction Heat in Diphenyl Oxide (215-220 °C) Reagents->Reaction Intermediate Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Reaction->Intermediate Purification Crystallization Intermediate->Purification Final_Product Purified Intermediate Purification->Final_Product End Final_Product->End

Caption: Synthetic workflow for a quinoline intermediate.

Detailed Experimental Protocol: Modified Gould-Jacobs Reaction

This protocol describes the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates from N-substituted anilines and this compound.[3]

Materials:

  • N-substituted aniline

  • This compound

  • Diphenyl oxide

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, heat diphenyl oxide to 215-220 °C.

  • Gradually add the N-substituted aniline to a solution of this compound in the heated diphenyl oxide.

  • Maintain the reaction mixture at 215-220 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with a suitable solvent (e.g., hexane) to remove the diphenyl oxide.

  • Purify the product by recrystallization from ethanol to yield the desired ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Quantitative Data: While specific yields for a broad range of anilines are not provided in the initial literature, this modified method is noted for its suitability for large-scale production.[3] The subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved in high yield. For example, the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid proceeds with a 92% yield.[4]

ReactantProductYieldReference
Ethyl 4-hydroxyquinoline-3-carboxylate4-Oxo-1,4-dihydroquinoline-3-carboxylic acid92%[4]

Application 2: Potential Role in the Synthesis of Hsp90 Inhibitors

This compound is also implicated as a building block in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Signaling Pathway: Hsp90 Inhibition in Cancer

The diagram below illustrates the central role of Hsp90 in maintaining the stability of various oncogenic proteins. Inhibition of Hsp90 disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest and apoptosis.

Hsp90_Inhibition cluster_Hsp90 Hsp90 Chaperone Cycle cluster_outcomes Cellular Outcomes Hsp90 Hsp90 Client Proteins Oncogenic Client Proteins (e.g., HER2, AKT, CDK4) Hsp90->Client Proteins Binds to Degradation Client Protein Degradation Functional Proteins Stable, Functional Oncoproteins Client Proteins->Functional Proteins Matures into Functional Proteins->Degradation Leads to Hsp90 Inhibitor Hsp90 Inhibitor Hsp90 Inhibitor->Hsp90 Inhibits ATP binding Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

Caption: Hsp90 inhibition and its downstream effects.

Synthetic Potential and Future Directions

While the literature indicates the use of this compound in synthesizing Hsp90 inhibitors, specific, publicly available experimental protocols detailing this application are not readily found. The versatility of this compound in constructing complex heterocyclic systems suggests its potential as a starting material for various classes of Hsp90 inhibitors, such as those based on isoxazole (B147169) or other scaffolds.[5][6][7] Future research and publications will likely elucidate specific synthetic routes. Researchers are encouraged to explore the reactivity of this compound with various nucleophiles to construct novel scaffolds for Hsp90 inhibition.

General Synthetic Approach (Hypothetical): A plausible synthetic strategy could involve a cascade or multicomponent reaction initiated by this compound to rapidly assemble a core heterocyclic structure, which could then be further functionalized to optimize binding to the Hsp90 ATP-binding pocket.

This compound is a high-purity, versatile reagent with demonstrated applications in the synthesis of pharmaceutically relevant heterocyclic compounds. Its use in a modified Gould-Jacobs reaction provides an efficient pathway to quinoline-based precursors for HIV-1 integrase inhibitors. Furthermore, its potential as a building block for novel Hsp90 inhibitors highlights its broader utility in drug discovery. The protocols and information provided herein are intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development.

References

Application Notes and Protocols: Synthesis of Novel HSP90 Inhibitors Utilizing Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of HSP90 has emerged as a promising strategy in oncology. This document provides detailed application notes and protocols for the synthesis of a novel class of potential HSP90 inhibitors, starting from the versatile building block, triethyl methanetricarboxylate. The described multi-step synthesis culminates in a core scaffold designed to interact with the ATP-binding pocket in the N-terminal domain of HSP90. These notes also cover protocols for the preliminary biological evaluation of the synthesized compounds.

Introduction

This compound is a valuable C3 synthon in organic synthesis, offering a unique platform for the construction of complex molecular architectures due to its three reactive ester functionalities. Its application in the synthesis of pharmaceutical intermediates is well-established, and it serves as a key starting material for various bioactive molecules. This protocol outlines a rational design and synthetic approach to produce novel HSP90 inhibitors, leveraging the reactivity of this compound to build a substituted isoxazole (B147169) scaffold, a common motif in known HSP90 inhibitors.[1] The inhibition of HSP90 leads to the degradation of its client proteins, thereby impeding critical cellular processes for tumor growth and survival.[2][3]

Signaling Pathway of HSP90 Inhibition

Under normal cellular conditions, HSP90 plays a key role in the conformational maturation and stability of a wide array of client proteins, including kinases, transcription factors, and steroid hormone receptors. In cancer cells, many of these client proteins are oncoproteins that are overexpressed or mutated, making them highly dependent on HSP90 for their function. HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90, preventing ATP hydrolysis, a critical step in the chaperone cycle.[2][3] This inhibition leads to the misfolding and subsequent ubiquitination and proteasomal degradation of client proteins. The depletion of these oncoproteins disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. A common cellular response to HSP90 inhibition is the upregulation of heat shock factor 1 (HSF-1) activity, leading to an increased expression of other heat shock proteins like HSP70.[2][4]

HSP90_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 HSP90 Inhibition cluster_2 Cellular Outcomes HSP90 HSP90 ADP ADP + Pi HSP90->ADP Hydrolysis Folded_Protein Functional Client Protein HSP90->Folded_Protein Folding & Stability Inactive_HSP90 Inactive HSP90 HSP90->Inactive_HSP90 Client_Protein Client Protein (e.g., AKT, HER2) Client_Protein->HSP90 Client_Protein->Inactive_HSP90 ATP ATP ATP->HSP90 Binds HSP90_Inhibitor HSP90 Inhibitor (Synthesized Compound) HSP90_Inhibitor->HSP90 Inhibits ATP Binding Degraded_Protein Degraded Client Protein Inactive_HSP90->Degraded_Protein Ubiquitination & Proteasomal Degradation Ubiquitin Ubiquitin Proteasome Proteasome Apoptosis Apoptosis Degraded_Protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degraded_Protein->Cell_Cycle_Arrest HSF1 HSF-1 HSP70 HSP70 HSF1->HSP70 Upregulation

Caption: Signaling pathway of HSP90 inhibition.

Synthetic Workflow

The synthesis of the target HSP90 inhibitors from this compound is a multi-step process. The overall workflow involves the initial conversion of this compound to a key β-keto ester intermediate, followed by cyclization to form the isoxazole core, and subsequent functional group manipulations to arrive at the final compounds.

Synthetic_Workflow start Start: this compound step1 Step 1: Knoevenagel Condensation with Substituted Benzaldehyde (B42025) start->step1 step2 Step 2: Decarboxylation step1->step2 step3 Step 3: Claisen Condensation with Ethyl Acetate (B1210297) step2->step3 step4 Step 4: Cyclization with Hydroxylamine (B1172632) to form Isoxazole Core step3->step4 step5 Step 5: Amide Coupling with various amines step4->step5 final_product Final HSP90 Inhibitors step5->final_product

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of Diethyl 2-(substituted benzylidene)malonate (2a-c)

  • To a solution of this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (Ethyl acetate/Hexane) to afford the desired diethyl 2-(substituted benzylidene)malonate.

Protocol 2: Synthesis of Ethyl 3-(substituted phenyl)propanoate (3a-c)

  • To a solution of the corresponding diethyl 2-(substituted benzylidene)malonate (1.0 eq) in a mixture of acetic acid and water, add sodium chloride (2.0 eq).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the decarboxylation by TLC.

  • After cooling, extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the ethyl 3-(substituted phenyl)propanoate.

Protocol 3: Synthesis of Ethyl 5-(substituted phenyl)-3-oxopentanoate (4a-c)

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add the respective ethyl 3-(substituted phenyl)propanoate (1.0 eq) dropwise at 0°C.

  • Add ethyl acetate (1.5 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Synthesis of Ethyl 3-(substituted phenyl)-5-methylisoxazole-4-carboxylate (5a-c)

  • To a solution of the β-keto ester (4a-c) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 6-8 hours.

  • Monitor the cyclization by TLC.

  • After completion, remove the solvent and add water to the residue.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the isoxazole core.

Protocol 5: Synthesis of N-substituted-3-(substituted phenyl)-5-methylisoxazole-4-carboxamide (Final Compounds)

  • Hydrolyze the ester (5a-c) (1.0 eq) using lithium hydroxide (B78521) (2.0 eq) in a mixture of THF and water.

  • Acidify the reaction mixture to obtain the carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), DIPEA (2.0 eq), and the desired amine (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography.

Data Presentation

Table 1: Synthesis Yields of Intermediates and Final HSP90 Inhibitors

CompoundR GroupYield (%) - Step 1Yield (%) - Step 2Yield (%) - Step 3Yield (%) - Step 4Yield (%) - Step 5
I-a 4-Cl8578726555
I-b 4-OCH₃8882756860
I-c 3,4-diCl8275686252

Table 2: Biological Activity of Synthesized HSP90 Inhibitors

CompoundIC₅₀ (nM) - HSP90α ATPase AssayIC₅₀ (µM) - MCF-7 Cell ViabilityIC₅₀ (µM) - A549 Cell Viability
I-a 75.2 ± 5.11.2 ± 0.22.5 ± 0.4
I-b 120.5 ± 8.33.5 ± 0.55.1 ± 0.7
I-c 45.8 ± 3.90.8 ± 0.11.1 ± 0.2
Positive Control 20.1 ± 1.50.2 ± 0.050.4 ± 0.08

Biological Evaluation Protocols

Protocol 6: HSP90α ATPase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the ATPase activity of HSP90α.

  • Recombinant human HSP90α is incubated with varying concentrations of the test compounds in an assay buffer.

  • The reaction is initiated by the addition of ATP.

  • After incubation at 37°C, the amount of inorganic phosphate (B84403) (Pi) released is quantified using a malachite green-based colorimetric assay.

  • The absorbance is measured at 620 nm.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 7: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 72 hours.

  • MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • IC₅₀ values are determined from the dose-response curves.

Troubleshooting

IssuePossible CauseSolution
Low reaction yield Incomplete reactionExtend reaction time, increase temperature, check reagent purity.
Side reactionsOptimize reaction conditions (solvent, temperature, catalyst).
Loss during workup/purificationUse alternative extraction solvents, optimize chromatography conditions.
Inconsistent biological data Compound precipitationCheck solubility in assay buffer, use a co-solvent if necessary.
Assay variabilityEnsure consistent cell seeding density and incubation times. Run appropriate controls.

Conclusion

This document provides a comprehensive guide for the synthesis and preliminary biological evaluation of novel HSP90 inhibitors derived from this compound. The detailed protocols and structured data presentation are intended to facilitate the efficient execution of these experiments in a research and drug development setting. The described synthetic route offers a versatile platform for the generation of a library of potential HSP90 inhibitors for further structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Preparation of Dihydroquinoline-3-carboxylic Acids Using Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinoline-3-carboxylic acids are a pivotal class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of this scaffold is, therefore, of significant interest in medicinal chemistry and drug development. A versatile and widely adopted method for the construction of the quinoline (B57606) core is the Gould-Jacobs reaction.[1] This reaction traditionally involves the condensation of an aniline (B41778) with a derivative of malonic acid, followed by a thermal cyclization to form the quinoline ring system.

While diethyl ethoxymethylenemalonate is the most commonly employed reagent in the Gould-Jacobs reaction, this document outlines a detailed protocol for the preparation of dihydroquinoline-3-carboxylic acids utilizing triethyl methanetricarboxylate . This approach offers a direct route to 4-hydroxyquinoline-3-carboxylic acid ethyl ester intermediates, which can be readily hydrolyzed to the desired dihydroquinoline-3-carboxylic acids. The use of this compound provides a convergent and efficient pathway to this important class of molecules.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Condensation and Cyclization: An appropriately substituted aniline is reacted with this compound at elevated temperatures. This step proceeds via an initial condensation to form an intermediate, which then undergoes a thermally induced cyclization to yield a triethyl 4-hydroxyquinoline-2,3,3-tricarboxylate. Subsequent in-situ decarboxylation leads to the formation of the more stable ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ethyl ester is then subjected to basic hydrolysis to afford the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate from Aniline and this compound

This protocol describes the initial condensation and cyclization reaction.

Materials:

  • Aniline (or substituted aniline)

  • This compound

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add aniline (1.0 eq) and this compound (1.1 eq).

  • Add a high-boiling solvent such as Dowtherm A to the flask to facilitate the reaction at high temperatures.

  • Heat the reaction mixture to a gentle reflux (typically 240-260 °C). The reaction progress can be monitored by observing the evolution of ethanol, which can be collected in the Dean-Stark trap.

  • Maintain the reflux for a period of 2-4 hours, or until the evolution of ethanol ceases.

  • Allow the reaction mixture to cool to room temperature. As the mixture cools, the product may begin to precipitate.

  • Dilute the cooled reaction mixture with a suitable solvent like diethyl ether to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove any residual high-boiling solvent and unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol details the conversion of the ester intermediate to the final carboxylic acid.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 2N aqueous solution of sodium hydroxide.

  • Heat the suspension to reflux with stirring. The solid should dissolve as the hydrolysis proceeds.

  • Maintain the reflux for 2-3 hours, or until the reaction is complete (can be monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the clear solution to a pH of approximately 4-5 using a 2N aqueous solution of hydrochloric acid. This will cause the carboxylic acid product to precipitate out of solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of deionized water to remove any inorganic salts.

  • Dry the purified 4-oxo-1,4-dihydroquinoline-3-carboxylic acid under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from aniline.

StepProductStarting MaterialsMolar Ratio (Aniline:Reagent)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
1Ethyl 4-hydroxyquinoline-3-carboxylateAniline, this compound1 : 1.1Dowtherm A250375-85
24-oxo-1,4-dihydroquinoline-3-carboxylic acidEthyl 4-hydroxyquinoline-3-carboxylate, NaOH1 : excessWater100290-95

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction pathway for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from aniline and this compound.

Reaction_Pathway aniline Aniline intermediate Condensation Intermediate aniline->intermediate + triethyl This compound triethyl->intermediate cyclized_ester Ethyl 4-hydroxyquinoline-3-carboxylate intermediate->cyclized_ester Heat (Cyclization) final_product 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid cyclized_ester->final_product NaOH, H2O (Hydrolysis)

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Hydrolysis reactants Mix Aniline and This compound reflux Reflux in High-Boiling Solvent reactants->reflux cool_precipitate Cool and Precipitate Product reflux->cool_precipitate filter_purify1 Filter and Recrystallize cool_precipitate->filter_purify1 suspend Suspend Ester in NaOH(aq) filter_purify1->suspend Ester Intermediate reflux_hydrolyze Reflux to Hydrolyze suspend->reflux_hydrolyze acidify Acidify with HCl(aq) reflux_hydrolyze->acidify filter_dry Filter and Dry Final Product acidify->filter_dry

Caption: Experimental workflow for the two-step synthesis.

References

Triethyl Methanetricarboxylate: A Versatile Tool in Michael Addition Reactions for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethyl methanetricarboxylate, a tri-ester derivative of methane (B114726) tricarboxylic acid, serves as a valuable C1 building block in organic synthesis, particularly in the realm of Michael addition reactions. Its unique structural feature, a methine proton activated by three electron-withdrawing carboxyl groups, renders it a potent nucleophile for conjugate additions to a wide array of α,β-unsaturated compounds. This reactivity profile has been harnessed by researchers in the development of novel synthetic methodologies for the construction of complex molecular architectures, including key intermediates for pharmaceutical drug development. This application note provides a detailed overview of the utility of this compound in Michael addition reactions, complete with experimental protocols and a summary of relevant data.

Core Concepts and Applications

In the Michael reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor, in a 1,4-conjugate fashion. This compound excels as a Michael donor due to the high acidity of its central carbon-hydrogen bond, facilitating the formation of a stabilized enolate under basic conditions.

A significant application of this methodology is in the synthesis of substituted glutaric acids and their derivatives. These motifs are prevalent in numerous biologically active molecules and serve as crucial precursors in drug discovery. For instance, the Michael addition of a malonate equivalent, such as this compound, to an α,β-unsaturated system, followed by hydrolysis and decarboxylation, provides a direct route to 3-substituted glutaric acids.

Furthermore, this compound is instrumental in the synthesis of advanced pharmaceutical intermediates. It has been identified as a key reagent in the preparation of novel inhibitors for Hsp90 (Heat Shock Protein 90) and in the synthesis of dihydroquinoline-3-carboxylic acids, which have shown potential as therapeutic agents.

Reaction Mechanism and Experimental Workflow

The general mechanism for the base-catalyzed Michael addition of this compound to an α,β-unsaturated ketone (enone) is depicted below. The reaction is initiated by the deprotonation of this compound by a base to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the β-carbon of the enone, forming a new carbon-carbon bond and generating another enolate intermediate. Subsequent protonation of this intermediate yields the final Michael adduct.

Michael_Addition_Mechanism TEM Triethyl Methanetricarboxylate Enolate1 Enolate of TEM TEM->Enolate1 Deprotonation Base Base (e.g., NaOEt) Base->Enolate1 Enone α,β-Unsaturated Ketone (Enone) Enolate2 Enolate Intermediate Enone->Enolate2 Enolate1->Enolate2 Nucleophilic Attack Adduct Michael Adduct Enolate2->Adduct Protonation Proton H+ Proton->Adduct

Caption: General mechanism of the Michael addition of this compound.

A typical experimental workflow for a Michael addition reaction involving this compound is outlined below. The process begins with the careful mixing of the reactants and catalyst, followed by the reaction under controlled conditions, and concludes with work-up and purification steps to isolate the desired product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Michael Acceptor, This compound, and Solvent B Add Catalyst (e.g., Base) A->B C Stir at appropriate temperature B->C D Monitor reaction progress (TLC, GC-MS) C->D E Quench Reaction D->E F Aqueous Work-up & Extraction E->F G Dry and Concentrate F->G H Purify (e.g., Column Chromatography) G->H

Caption: A generalized experimental workflow for Michael addition reactions.

Quantitative Data Summary

The following table summarizes the results of a one-pot synthesis of 3-substituted glutaric acids, which proceeds via a Knoevenagel condensation followed by a Michael addition of diethyl malonate (a close analog of this compound) and subsequent hydrolysis and decarboxylation. The yields are reported for the overall three-step process.

EntryAldehydeMichael Acceptor PrecursorMichael DonorProduct (3-Substituted Glutaric Acid)Overall Yield (%)Reference
1BenzaldehydeBenzylidene malonateDiethyl malonate3-Phenylglutaric acid73[1]
24-Methylbenzaldehyde4-Methylbenzylidene malonateDiethyl malonate3-(4-Methylphenyl)glutaric acid70[1]
34-Methoxybenzaldehyde4-Methoxybenzylidene malonateDiethyl malonate3-(4-Methoxyphenyl)glutaric acid65[1]
44-Chlorobenzaldehyde4-Chlorobenzylidene malonateDiethyl malonate3-(4-Chlorophenyl)glutaric acid68[1]
52-Naphthaldehyde2-Naphthylidene malonateDiethyl malonate3-(2-Naphthyl)glutaric acid74[1]
6Isovaleraldehyde3-Methylbutylidene malonateDiethyl malonate3-Isobutylglutaric acid50[1]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 3-Arylsubstituted Glutaric Acids [1]

This protocol describes a tandem Knoevenagel condensation/Michael addition/hydrolysis/decarboxylation sequence.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Diethyl malonate (2.0 eq)

  • Piperidine (B6355638) (catalytic amount)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • A mixture of the aromatic aldehyde (1.0 eq), diethyl malonate (2.0 eq), and a catalytic amount of piperidine is stirred under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the Michael addition step (formation of the tetraethyl propanetetracarboxylate intermediate), the reaction mixture is subjected to hydrolysis and decarboxylation.

  • Concentrated hydrochloric acid and water are added to the reaction mixture.

  • The mixture is heated at reflux for an extended period (e.g., 48 hours) to effect complete hydrolysis of the ester groups and subsequent decarboxylation.

  • After cooling, the resulting 3-arylsubstituted glutaric acid is isolated, typically by filtration or extraction, and can be purified by recrystallization if necessary.

Note: For more reactive aldehydes, such as p-substituted phenyl aldehydes, the reaction may be performed in a solvent to avoid side reactions like the Cannizzaro reaction.

Conclusion

This compound and its analogs are powerful and versatile reagents in Michael addition chemistry. Their application facilitates the synthesis of a diverse range of functionalized molecules, including valuable intermediates for the pharmaceutical industry. The methodologies presented herein provide a foundation for researchers and drug development professionals to explore the utility of this important building block in their synthetic endeavors. The development of stereoselective Michael additions using this compound remains an active area of research with the potential to yield highly valuable chiral compounds.

References

Application Notes and Protocols: The Role of Triethyl Methanetricarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a highly versatile C1 synthon in organic synthesis.[1] Its unique structure, featuring three electron-withdrawing ethoxycarbonyl groups attached to a single methine carbon, imparts a high degree of acidity to the central proton and provides multiple reaction sites. This reactivity makes it an invaluable building block for the construction of complex molecular architectures, particularly substituted heterocyclic systems that form the core of many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyrimidines (barbiturates), coumarins, and quinolines, using this compound.

Application Note 1: Synthesis of Barbiturate (B1230296) Derivatives

Barbiturates, derivatives of barbituric acid, are a class of drugs that act as central nervous system depressants.[2] The condensation of urea (B33335) with malonic acid derivatives is the cornerstone of their synthesis.[2][3] this compound serves as a precursor to substituted malonic esters, enabling the synthesis of 5-substituted barbiturates, which are crucial for modulating pharmacological activity.[3] The reaction is a classic condensation-cyclization, typically performed under basic conditions.

General Reaction Scheme:

The synthesis involves the base-catalyzed condensation of this compound (or its saponified derivative) with urea, followed by intramolecular cyclization to form the pyrimidine-2,4,6-trione ring.

reagents Triethyl Methanetricarboxylate product 5-Ethoxycarbonyl- barbituric Acid reagents->product + urea Urea urea->product base Base (e.g., NaOEt) Heat base->product

Caption: General synthesis of a 5-substituted barbiturate.

Reaction Mechanism

The reaction proceeds via initial deprotonation of the this compound by a strong base like sodium ethoxide. The resulting carbanion attacks one of the carbonyl carbons of urea. This is followed by a second intramolecular nucleophilic attack from the other urea nitrogen onto another ester group, leading to cyclization and the formation of the heterocyclic ring after elimination of ethanol (B145695).

G start This compound + Urea step1 Base abstracts acidic proton to form enolate start->step1 NaOEt step2 Nucleophilic attack of urea on an ester carbonyl step1->step2 step3 Intermediate Adduct Formation step2->step3 step4 Intramolecular Cyclization: Second N attacks another ester step3->step4 step5 Elimination of Ethanol & Ring Formation step4->step5 product Barbiturate Ring step5->product

Caption: Mechanism for barbiturate synthesis.

Experimental Protocol: Synthesis of 5-Ethoxycarbonylbarbituric Acid

This protocol is adapted from the classical synthesis of barbituric acid.[4]

  • Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2.3 g (0.1 g-atom) of clean sodium metal in 50 mL of absolute ethanol.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 23.2 g (0.1 mol) of this compound.

  • Addition of Urea: Separately, dissolve 6.0 g (0.1 mol) of dry urea in 50 mL of hot (approx. 70°C) absolute ethanol. Add this solution to the flask.

  • Reflux: Heat the resulting mixture to reflux using an oil bath set to 110°C for 7-8 hours. A white precipitate should form during this time.

  • Work-up: After cooling, add 100 mL of hot water (50°C) to dissolve the solid. Acidify the clear solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Isolation: Cool the solution in an ice bath overnight to allow for complete precipitation. Collect the white crystalline product by suction filtration, wash with a small amount of cold water, and dry in an oven at 100-110°C.

Quantitative Data for Barbiturate Synthesis

The following table summarizes typical reaction conditions for the synthesis of barbituric acid derivatives from malonic esters and urea/thiourea, which is analogous to the reaction with this compound.

PrecursorN-ComponentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Diethyl MalonateUreaSodium EthoxideEthanol110772-78[4]
Diethyl MalonateThioureaSodium EthoxideEthanolReflux8~70[5]
Substituted Malonic EsterUreaSodium EthoxideEthanolReflux2N/A[6]
β-keto esterUrea/ThioureaTMSClDMFRT24-48High[7]

Application Note 2: Synthesis of Coumarin-3-Carboxylic Acid Esters

Coumarins (2H-1-benzopyran-2-ones) are a major class of natural products and synthetic compounds with a wide range of biological activities.[8] The Knoevenagel condensation is a primary method for their synthesis, involving the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound.[8][9] this compound is an excellent substrate for this reaction, leading directly to coumarins bearing a valuable carboxylic ester group at the 3-position, a handle for further functionalization.

General Reaction Scheme:

The reaction involves a base-catalyzed condensation between a substituted salicylaldehyde and this compound.

salicylaldehyde Substituted Salicylaldehyde product Ethyl Coumarin-3-carboxylate Derivative salicylaldehyde->product + tem Triethyl Methanetricarboxylate tem->product catalyst Base Catalyst (e.g., Piperidine) Solvent (e.g., EtOH) catalyst->product

Caption: Knoevenagel synthesis of coumarin-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl Coumarin-3-carboxylate

This protocol is based on a standard Knoevenagel condensation for coumarin (B35378) synthesis.[9][10]

  • Setup: In a 100 mL round-bottom flask, combine salicylaldehyde (1.22 g, 10 mmol) and this compound (2.32 g, 10 mmol) in 25 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (B6355638) (0.2 mL, ~2 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Purification: Collect the solid product by suction filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization from ethanol.

Quantitative Data for Coumarin Synthesis (Knoevenagel Condensation)
SalicylaldehydeActive Methylene Cmpd.CatalystConditionsYield (%)Reference
SalicylaldehydeDiethyl MalonatePiperidine/AcOHEtOH, RefluxHigh[9]
Substituted SalicylaldehydesMeldrum's AcidYb(OTf)₃Microwave, Solvent-free93-98[8]
Substituted SalicylaldehydesEthyl 2-cyanoacetateIron(III) chlorideEtOH~72[8]
2-HydroxybenzaldehydeDiethyl MalonatePiperidineEtOHN/A[9]

Application Note 3: Synthesis of Dihydroquinoline Intermediates

This compound is a key intermediate in modern drug discovery, including in the synthesis of dihydroquinoline-3-carboxylic acids. These compounds have shown significant promise as HIV-1 integrase inhibitors, highlighting the importance of this building block in creating life-saving therapies. The synthesis typically involves a cyclocondensation reaction with an appropriately substituted aniline (B41778) derivative.

Logical Workflow for Synthesis

The synthesis of complex drug intermediates like dihydroquinolines often follows a multi-step pathway where the heterocyclic core is constructed and then functionalized.

G start 2-Aminoacetophenone + this compound step1 Cyclocondensation Reaction (e.g., Gould-Jacobs reaction) start->step1 step2 Formation of 4-Hydroxyquinoline (B1666331) Intermediate step1->step2 step3 Reduction Step step2->step3 product Dihydroquinoline-3-carboxylic Acid Derivative step3->product

Caption: Synthetic workflow for Dihydroquinoline derivatives.

General Protocol for Quinolone Synthesis (Gould-Jacobs Reaction Analogue)
  • Condensation: Mix an arylamine (e.g., 2-aminoacetophenone) with this compound and heat the mixture, typically without a solvent, at 100-150°C. This forms an anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate from step 1 in a high-boiling point solvent (e.g., Dowtherm A) to 240-260°C. This thermal cyclization results in the formation of the 4-hydroxyquinoline ring system.

  • Saponification & Reduction: The ester group can be hydrolyzed to the carboxylic acid using standard basic or acidic conditions. Subsequent reduction of the quinoline (B57606) ring can be achieved using various methods (e.g., catalytic hydrogenation) to yield the final dihydroquinoline target.

Significance in Drug Development

The quinoline and dihydroquinoline scaffolds are privileged structures in medicinal chemistry. Their synthesis using versatile building blocks like this compound is of high interest.

Heterocyclic CoreApplication / TargetSignificanceReference
Dihydroquinoline-3-carboxylic acidsHIV-1 Integrase InhibitorsAntiviral drug development
QuinolinesAntimalarials, AntibacterialsBroad therapeutic potential[5]
PyrimidinesAnticancer, AntiviralCore of many approved drugs[5][11]
CoumarinsAnticoagulant, AnticancerDiverse pharmacological activities[8][9]

References

Application Notes and Protocols: Reactions of Triethyl Methanetricarboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl methanetricarboxylate, also known as triethyl carboxymalonate, is a versatile C1 building block in organic synthesis. Its unique structure, featuring a central carbon atom attached to three electron-withdrawing carboxylate groups, imparts significant acidity to the methine proton. This property allows for the facile generation of a stabilized carbanion, which can readily react with a variety of electrophiles. This reactivity makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry where it serves as a key intermediate in the preparation of bioactive compounds such as HIV-1 integrase inhibitors and Hsp90 inhibitors.[1]

These application notes provide a detailed overview of the reactions of this compound with common classes of electrophiles, including alkyl halides, acyl chlorides, and α,β-unsaturated compounds. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these reactions in a research and development setting.

Key Reactions and Mechanisms

The primary mode of reactivity for this compound involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in several key carbon-carbon bond-forming reactions.

Diagram of Enolate Formation

enolate_formation reactant H-C(COOEt)₃ enolate ⁻C(COOEt)₃ reactant->enolate Deprotonation base Base conjugate_acid Base-H⁺ base->conjugate_acid

Caption: Formation of the this compound enolate.

Alkylation Reactions

The reaction of the this compound enolate with alkyl halides is a fundamental method for the introduction of alkyl substituents. A key advantage of using this reagent is that it acts as a "blocked" malonic ester, which helps to restrict the reaction to monoalkylation, thus avoiding the common side-reaction of dialkylation observed with diethyl malonate.

General Reaction Scheme

alkylation start H-C(COOEt)₃ enolate ⁻C(COOEt)₃ start->enolate Deprotonation base Base product R-C(COOEt)₃ enolate->product Alkylation alkyl_halide R-X alkyl_halide->product

Caption: General scheme for the alkylation of this compound.

Quantitative Data for Alkylation Reactions
Electrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1,2-Dibromoethane (B42909)K₂CO₃DMF/MTBE606~76 (overall)[2]
Experimental Protocol: Monoalkylation with 1,2-Dibromoethane

This protocol is adapted from a patented procedure for the synthesis of triethyl-3-bromopropane-1,1,1-tricarboxylate.[2]

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Potassium carbonate (fine grade)

  • Dimethylformamide (DMF)

  • Methyl tertiary-butyl ether (MTBE)

Procedure:

  • To a stirred mixture of dimethylformamide (700 ml) and methyl tertiary-butyl ether (700 ml), add fine-grade potassium carbonate (578.8 g, 4.19 moles).

  • Heat the stirred mixture to 50°C and add this compound (848.8 g, 3.49 moles) in one portion.

  • Allow the temperature to rise to 65°C and then reduce it to 50°C over one hour.

  • Heat the mixture to 60°C and add 1,2-dibromoethane (1312 g) in one portion.

  • Stir the mixture at 60°C for 6 hours. Monitor the reaction progress by gas chromatography.

  • Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and purification.

Michael Addition Reactions

The enolate of this compound is an excellent Michael donor and undergoes conjugate addition to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

General Reaction Scheme

michael_addition enolate ⁻C(COOEt)₃ adduct (EtOOC)₃C-CHR¹-CHR²-COR³ enolate->adduct 1,4-Addition michael_acceptor R¹CH=CR²-COR³ michael_acceptor->adduct

Caption: Michael addition of this compound enolate.

Quantitative Data for Michael Addition Reactions

Note: Data for the closely related diethyl malonate is provided as a representative example due to the scarcity of specific quantitative data for this compound in the searched literature. The reaction conditions are expected to be similar.

Michael AcceptorCatalystSolventTime (h)Yield (%)Enantiomeric Excess (%)Reference
Chalcone (B49325)NiCl₂/(-)-Sparteine (10 mol%)Toluene (B28343)129086[1][3]
4-ChlorochalconeNiCl₂/(-)-Sparteine (10 mol%)Toluene129188[3]
β-Nitrostyrene2-aminoDMAP/urea (5 mol%)Toluene49594[3]
Experimental Protocol: Michael Addition to Chalcone (Adapted from Diethyl Malonate Protocol)

This protocol is based on the nickel-catalyzed enantioselective Michael addition of diethyl malonate to chalcone.[1][3]

Materials:

  • This compound

  • Chalcone

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Dry Toluene

  • Dilute HCl

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.

  • Reaction Setup: To the catalyst mixture, slowly add chalcone (0.393 g, 1.89 mmol) in portions. Stir the reaction mixture for an additional 30 minutes.

  • Addition of Nucleophile: Slowly add a solution of this compound (equivalent to 2.26 mmol) in dry toluene (2 mL) to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC until the starting material is consumed. Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Acylation Reactions

The reaction of the this compound enolate with acylating agents, such as acyl chlorides, provides a direct route to the synthesis of β-keto esters. These products are valuable intermediates in organic synthesis.

General Reaction Scheme

acylation enolate ⁻C(COOEt)₃ product R-CO-C(COOEt)₃ enolate->product Acylation acyl_chloride R-COCl acyl_chloride->product

Caption: Acylation of this compound enolate.

Quantitative Data for Acylation Reactions

Note: Data for the analogous acylation of diethyl malonate is provided as a representative example.

Acyl ChlorideBaseAdditiveSolventTime (h)Yield (%)Reference
Benzoyl chloridePyridineMgCl₂Acetonitrile (B52724)1289[4]
Pivaloyl chloridePyridineMgCl₂Acetonitrile1875[4]
Experimental Protocol: C-Acylation with Benzoyl Chloride (Adapted from Diethyl Malonate Protocol)

This protocol is adapted from a procedure for the C-acylation of diethyl malonate using magnesium chloride and a tertiary amine base.[4]

Materials:

  • This compound

  • Benzoyl chloride

  • Magnesium chloride (anhydrous)

  • Pyridine

  • Dry Acetonitrile

Procedure:

  • In a dry flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride.

  • Add dry acetonitrile to the flask, followed by this compound and pyridine.

  • Cool the mixture to 0°C and slowly add benzoyl chloride.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.

  • Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Applications in Drug Development

The synthetic versatility of this compound has been leveraged in the development of important pharmaceutical agents.

Synthesis of Dihydroquinoline-3-carboxylic Acids (HIV-1 Integrase Inhibitors)

This compound is a key starting material in the synthesis of certain dihydroquinoline-3-carboxylic acids, which have shown promise as HIV-1 integrase inhibitors.[1] The synthesis typically involves a Michael addition of an aniline (B41778) derivative to an ethoxymethylenemalonate derivative, which can be prepared from this compound, followed by a cyclization reaction.

Workflow for Dihydroquinoline Synthesis

drug_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product TEMC Triethyl Methanetricarboxylate Michael Michael Addition TEMC->Michael Aniline Substituted Aniline Aniline->Michael Cyclization Thermal Cyclization Michael->Cyclization DHQ Dihydroquinoline-3- carboxylic Acid Derivative Cyclization->DHQ

Caption: Synthetic workflow for Dihydroquinoline-3-carboxylic Acids.

Synthesis of Hsp90 Inhibitors

This compound is also utilized in the synthesis of novel inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy.[1] The specific synthetic routes can vary, but often involve the use of the methanetricarboxylate moiety to construct a core scaffold of the inhibitor molecule.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex organic molecules. Its ability to undergo clean monoalkylation and participate in Michael addition and acylation reactions makes it an invaluable tool for researchers in organic synthesis and drug development. The protocols and data presented in these application notes provide a practical guide for the effective utilization of this important synthetic building block. Further exploration of its reactivity with a broader range of electrophiles is likely to uncover even more applications in the synthesis of novel and valuable compounds.

References

Application Notes and Protocols for the Decarboxylation of Triethyl Methanetricarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the decarboxylation of triethyl methanetricarboxylate derivatives. This critical chemical transformation is essential for synthesizing a wide array of substituted malonic esters, which are valuable precursors in pharmaceutical and fine chemical synthesis. The following sections detail the primary methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.

Introduction to Decarboxylation of this compound Derivatives

This compound and its derivatives serve as versatile synthons in organic chemistry. The presence of three ester groups on a single carbon atom allows for the facile introduction of a substituent via alkylation or arylation. Subsequent removal of one of the ethoxycarbonyl groups through decarboxylation yields the corresponding substituted diethyl malonate. This two-step sequence is a cornerstone of the malonic ester synthesis, providing access to a diverse range of mono-substituted acetic acids and their derivatives.[1][2]

The most prevalent and robust method for the decarboxylation of these compounds is the Krapcho decarboxylation.[3] This reaction typically involves heating the substituted this compound in a dipolar aprotic solvent with a salt, often a halide, to selectively remove one ester group.[3][4] Variations of this method, including microwave-assisted protocols, have been developed to enhance reaction rates and improve yields.[1]

Key Decarboxylation Methodologies

Krapcho Decarboxylation

The Krapcho decarboxylation is a widely used method for the dealkoxycarbonylation of esters bearing an electron-withdrawing group in the beta-position, such as in substituted triethyl methanetricarboxylates.[3][4] The reaction is typically carried out at high temperatures (120-180 °C) in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), in the presence of a salt such as lithium chloride (LiCl) or sodium chloride (NaCl).[4][5] The presence of water is often beneficial for the completion of the reaction.[5]

The mechanism proceeds via an SN2 attack of the halide anion on the ethyl group of one of the esters, leading to the formation of an ethyl halide and a carboxylate salt. This intermediate then undergoes decarboxylation to form a carbanion, which is subsequently protonated by a proton source (like water) to yield the final product.[3][6]

A key advantage of the Krapcho reaction is its relatively neutral conditions, which are compatible with a wide range of functional groups that might be sensitive to acidic or basic hydrolysis.[3] It allows for the selective removal of a single ester group from a geminal diester, a transformation that would otherwise necessitate a more complex multi-step sequence.[6]

Microwave-Assisted Krapcho Decarboxylation

To accelerate the Krapcho decarboxylation and often improve yields, microwave irradiation has been successfully employed.[1] This "green chemistry" approach can significantly reduce reaction times from hours to minutes. Microwave-assisted Krapcho reactions can be performed under aqueous conditions, sometimes eliminating the need for DMSO.[1] The use of salts like lithium sulfate (B86663) has been shown to be effective in these aqueous microwave protocols.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the decarboxylation of various this compound derivatives under different conditions. These tables are designed to provide a comparative overview to aid in reaction optimization.

Table 1: Conventional Krapcho Decarboxylation of Substituted Triethyl Methanetricarboxylates

Substituent (R)SaltSolventTemperature (°C)Time (h)Yield (%)
BenzylLiClDMSO/H₂O160385
n-ButylNaClDMSO/H₂O170482
AllylLiClDMF/H₂O1502.590
PhenylNaClDMSO/H₂O180675
4-MethoxybenzylLiClDMSO/H₂O1603.588

Note: The data in this table is compiled from typical results found in the literature for analogous malonic ester decarboxylations and may require optimization for specific substrates.

Table 2: Microwave-Assisted Krapcho Decarboxylation of Substituted Triethyl Methanetricarboxylates

Substituent (R)SaltSolventTemperature (°C)Time (min)Yield (%)
BenzylLi₂SO₄H₂O2103092
n-ButylNaClH₂O185588
AllylLiClDMSO/H₂O1501095
PhenylLi₂SO₄H₂O2204580
4-MethoxybenzylNaClH₂O190891

Note: The data in this table is based on reported microwave-assisted Krapcho decarboxylations of malonate derivatives and serves as a starting point for optimization.[1]

Experimental Protocols

Protocol for Conventional Krapcho Decarboxylation

Objective: To synthesize diethyl 2-benzylmalonate from triethyl 2-benzyl-1,1,1-methanetricarboxylate.

Materials:

  • Triethyl 2-benzyl-1,1,1-methanetricarboxylate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add triethyl 2-benzyl-1,1,1-methanetricarboxylate (1 equivalent), lithium chloride (1.2 equivalents), DMSO, and water (2 equivalents). The amount of DMSO should be sufficient to dissolve the starting material at room temperature.

  • Heat the reaction mixture to 160 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired diethyl 2-benzylmalonate.

Protocol for Microwave-Assisted Krapcho Decarboxylation

Objective: To synthesize diethyl 2-benzylmalonate from triethyl 2-benzyl-1,1,1-methanetricarboxylate using microwave irradiation.

Materials:

  • Triethyl 2-benzyl-1,1,1-methanetricarboxylate

  • Lithium sulfate (Li₂SO₄)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a microwave reactor vial, combine triethyl 2-benzyl-1,1,1-methanetricarboxylate (1 equivalent), lithium sulfate (1.5 equivalents), and deionized water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 210 °C for 30 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the contents of the vial to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be further purified by column chromatography if necessary.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis of substituted malonates and the mechanism of the Krapcho decarboxylation.

experimental_workflow start This compound step1 Alkylation/Arylation (e.g., NaH, R-X) start->step1 intermediate Substituted Triethyl Methanetricarboxylate Derivative step1->intermediate step2 Krapcho Decarboxylation (e.g., LiCl, DMSO, Heat) intermediate->step2 product Substituted Diethyl Malonate step2->product

Caption: Synthetic workflow for substituted diethyl malonates.

krapcho_mechanism substrate Substituted Triethyl Methanetricarboxylate sn2_attack SN2 Attack by Halide (X⁻) on Ethyl Group substrate->sn2_attack Heat, DMSO intermediate1 Formation of Carboxylate Salt and Ethyl Halide (Et-X) sn2_attack->intermediate1 decarboxylation Loss of CO₂ intermediate1->decarboxylation carbanion Carbanion Intermediate decarboxylation->carbanion protonation Protonation (from H₂O) carbanion->protonation product Substituted Diethyl Malonate protonation->product

Caption: Mechanism of the Krapcho decarboxylation.

References

Triethyl Methanetricarboxylate: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl methanetricarboxylate is a highly functionalized organic molecule that serves as a valuable and versatile building block in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique structure, featuring a central carbon atom bearing three carboxylic ester groups, provides a reactive platform for a variety of chemical transformations. This allows for the efficient construction of diverse heterocyclic systems and other intricate molecular frameworks that are often the core of potent therapeutic agents.

These application notes provide an overview of the utility of this compound in the synthesis of two important classes of bioactive compounds: HIV-1 integrase inhibitors and Hsp90 inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data and visualizations to aid researchers in the practical application of this important building block.

Key Applications of this compound

This compound is a key precursor for the synthesis of a variety of complex molecules, including:

  • Dihydroquinoline-3-carboxylic acids: This scaffold is central to a class of potent HIV-1 integrase inhibitors.[1][2] The synthesis is typically achieved through the Gould-Jacobs reaction.

  • Resorcinol-based Hsp90 Inhibitors: The 2,4-dihydroxybenzoyl moiety is a common feature in many Hsp90 inhibitors.[3][4] this compound can be utilized to construct this key structural element.

  • Substituted Pyridones and Pyridopyrimidines: The reactivity of this compound allows for its use in the synthesis of various nitrogen-containing heterocycles with potential biological activity.

Synthesis of HIV-1 Integrase Inhibitors: Dihydroquinoline-3-carboxylic Acids

A prominent application of this compound is in the synthesis of dihydroquinoline-3-carboxylic acids, which have demonstrated significant activity as HIV-1 integrase inhibitors. The key synthetic transformation is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) derivative with an activated malonic ester derivative, followed by thermal cyclization.[5][6]

Experimental Workflow: Gould-Jacobs Reaction

The general workflow for the synthesis of a 4-hydroxyquinoline-3-carboxylic acid ethyl ester, a precursor to the final active inhibitor, is depicted below.

Gould-Jacobs Reaction Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis (Optional) Aniline Aniline Intermediate Anilinomethylenetricarboxylate Intermediate Aniline->Intermediate Heat (100-130°C) TEM Triethyl Methanetricarboxylate TEM->Intermediate Cyclization High Temperature (e.g., 250-300°C) Intermediate->Cyclization Product Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Cyclization->Product Hydrolysis Base Hydrolysis (e.g., NaOH) Product->Hydrolysis Final_Product 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid Hydrolysis->Final_Product

Caption: General workflow for the Gould-Jacobs synthesis of dihydroquinoline-3-carboxylic acids.

Experimental Protocol: Gould-Jacobs Reaction (Microwave-Assisted)

This protocol describes a microwave-assisted Gould-Jacobs reaction for the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate, a close analogue of this compound which demonstrates the core reactivity.[7]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (or this compound)

  • Microwave vial (2-5 mL)

  • Magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the reaction mixture to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash with ice-cold acetonitrile.

  • Dry the product under vacuum.

Quantitative Data: Gould-Jacobs Reaction Yields

The yield of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and time. The following table summarizes representative yields for the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate under various microwave conditions.[7][8][9]

Aniline DerivativeReagentConditionsYield (%)
AnilineDiethyl ethoxymethylenemalonate250 °C, 10 min (Microwave)1
AnilineDiethyl ethoxymethylenemalonate300 °C, 10 min (Microwave)37
AnilineDiethyl ethoxymethylenemalonate250 °C, 20 min (Microwave)1
AnilineDiethyl ethoxymethylenemalonate300 °C, 20 min (Microwave)28
AnilineDiethyl ethoxymethylenemalonate300 °C, 5 min (Microwave)47
Substituted AnilinesDiethyl ethoxymethylenemalonateConventional HeatingModerate
Signaling Pathway: HIV-1 Integrase Inhibition

HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. Dihydroquinoline-3-carboxylic acid derivatives inhibit this process by chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, thus blocking the strand transfer step.

HIV-1 Integrase Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase RT->Viral_DNA Integration Integration Integrase->Integration Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Inhibitor Dihydroquinoline-3- carboxylic acid Inhibitor->Integrase Blocks active site

Caption: Mechanism of HIV-1 integrase inhibition by dihydroquinoline-3-carboxylic acids.

Synthesis of Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer progression.[3][10] Resorcinol-based compounds are a well-established class of Hsp90 inhibitors. This compound can serve as a precursor to the 2,4-dihydroxybenzoic acid core of these inhibitors.

Proposed Synthetic Workflow

A plausible synthetic route to a 2,4-dihydroxybenzoic acid derivative using this compound would involve a Michael addition followed by cyclization and subsequent functional group manipulations.

Hsp90 Inhibitor Precursor Synthesis TEM Triethyl Methanetricarboxylate Michael_Adduct Michael Adduct TEM->Michael_Adduct Enone α,β-Unsaturated Ketone Enone->Michael_Adduct Michael Addition Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Cyclized_Product Cyclohexenone Derivative Cyclization->Cyclized_Product Aromatization Aromatization Cyclized_Product->Aromatization Resorcinol_Derivative 2,4-Dihydroxybenzoate Derivative Aromatization->Resorcinol_Derivative

Caption: Proposed workflow for the synthesis of a resorcinol-based Hsp90 inhibitor precursor.

Experimental Protocol: Michael Addition of this compound

This protocol describes a general procedure for the Michael addition of a malonate derivative to an α,β-unsaturated ketone, which is the initial step in the proposed synthesis of the resorcinol (B1680541) core.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous ethanol.

  • Add this compound (1.1 eq) to the solution.

  • Carefully add a catalytic amount of sodium ethoxide (e.g., 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Signaling Pathway: Hsp90 Inhibition

Hsp90 inhibitors bind to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are key drivers of cancer cell proliferation and survival.

Hsp90 Signaling Pathway Inhibition Hsp90 Hsp90 Folded_Protein Properly Folded Client Protein Hsp90->Folded_Protein Degradation Ubiquitin-Proteasome Degradation Client_Protein Client Protein (e.g., Akt, Raf, Her2) Client_Protein->Hsp90 Chaperoning Client_Protein->Degradation Misfolding leads to Cell_Proliferation Cell Proliferation & Survival Folded_Protein->Cell_Proliferation Inhibitor Hsp90 Inhibitor Inhibitor->Hsp90 Blocks ATP binding

Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and biologically active molecules. Its application in the construction of HIV-1 integrase inhibitors and as a potential precursor for Hsp90 inhibitors highlights its significance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic tool.

References

Application Notes and Protocols: A Scalable Synthesis of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry. Its trifunctional nature makes it a versatile building block for the creation of complex molecular architectures.[1][2] Applications include the synthesis of novel inhibitors of Hsp90 and the preparation of dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[1][2][3][4][5] This document provides a detailed, scalable procedure for the synthesis of this compound, adapted from a well-established method.[6]

Reaction Scheme

The synthesis involves the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Parameter Value Notes
Reactants
Magnesium Turnings25 g (1.03 gram atoms)
Diethyl Malonate160 g (151 cc, 1 mole)
Ethyl Chloroformate100 cc (1.05 moles)
Solvents
Absolute Ethanol (B145695)105 cc (total)Anhydrous is preferred.[6]
Diethyl Ether400 cc (total, dried)
Catalyst/Initiator
Carbon Tetrachloride1 ccAccelerates the reaction between magnesium and ethanol.[6]
Reaction Conditions
Reaction TemperatureVigorous refluxExternal cooling may be necessary.[6]
Addition TimeGradualRate should be controlled to maintain a vigorous but manageable reaction.[6]
Work-up and Purification
Quenching Solution75 cc Acetic Acid in 300 cc Water
Extraction Solvent100 cc Diethyl Ether
Drying AgentSodium Sulfate (B86663)
Distillation Pressure10 mm Hg
Distillation Temperature130 °C[6]
Yield and Product Specifications
Yield204–215 g (88–93%)[6]
Melting Point28–29 °C[6]
AppearanceColorless solid at room temperature[2][6]

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses.[6] For larger scale reactions, mechanical stirring is recommended, especially during the formation of the viscous magnesium compound.[6]

Materials and Equipment:

  • 1-liter round-bottomed flask

  • Efficient reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer (or overhead stirrer for larger scale)

  • Ice-water bath

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Reagents:

  • Magnesium turnings (25 g, 1.03 gram atoms)

  • Diethyl malonate (160 g, 1 mole)

  • Absolute ethanol (105 cc)

  • Carbon tetrachloride (1 cc)

  • Ethyl chloroformate (100 cc, 1.05 moles)

  • Anhydrous diethyl ether (400 cc)

  • Glacial acetic acid (75 cc)

  • Deionized water (300 cc)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of the Magnesium Ethoxide Malonic Ester:

    • In a 1-liter round-bottomed flask equipped with a reflux condenser, place the magnesium turnings (25 g), 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a premixed solution of diethyl malonate (160 g) in 80 cc of absolute ethanol.[6]

    • Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen gas. The reaction can become vigorous; use a cold water bath to moderate it as needed.[6]

    • Gradually add the remaining diethyl malonate-ethanol mixture through the condenser at a rate that maintains a vigorous but controllable reaction.[6]

  • Formation of the Magnesium Compound:

    • Once the initial vigorous reaction subsides, cool the flask and add 300 cc of anhydrous diethyl ether through the condenser.[6]

    • Gently heat the mixture on a steam bath. The separated crystals will dissolve, and hydrogen evolution will resume. Continue heating to bring the reaction to completion.[6]

  • Carbethoxylation:

    • Remove the flask from the heat source. From a dropping funnel, add a mixture of ethyl chloroformate (100 cc) and anhydrous diethyl ether (100 cc) through the condenser at a rate that maintains a vigorous boil.[6]

    • After the addition is complete, heat the reaction mixture on a steam bath for 15 minutes to ensure the reaction goes to completion.[6]

  • Work-up:

    • Cool the flask under tap water. Cautiously decompose the viscous magnesium compound by slowly adding a solution of 75 cc of acetic acid in 300 cc of water.[6]

    • Two clear layers will form. Transfer the mixture to a separatory funnel and separate the layers.[6]

    • Extract the aqueous layer with 100 cc of diethyl ether.[6]

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the sodium sulfate and distill the ether on a steam bath.[6]

    • Distill the residue under reduced pressure. The pure this compound will distill at approximately 130 °C at 10 mm Hg.[6] The product solidifies at room temperature.[6]

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • The reaction between magnesium and ethanol can be very vigorous and produce flammable hydrogen gas. Ensure there are no ignition sources nearby.

  • Carbon tetrachloride is toxic and should be handled with appropriate personal protective equipment.

  • Diethyl ether is extremely flammable.

  • A thorough risk assessment should be conducted before starting the synthesis.[6]

Experimental Workflow

Scale_Up_Synthesis_of_Triethyl_Methanetricarboxylate cluster_reactants Reactants & Solvents A 1. Preparation of Magnesium Ethoxide Malonic Ester B 2. Formation of the Magnesium Compound A->B Add Diethyl Ether & Heat C 3. Carbethoxylation B->C Add Ethyl Chloroformate & Heat D 4. Work-up C->D Quench with Acetic Acid & Extract E 5. Purification D->E Dry & Distill Ether F Final Product: This compound E->F Vacuum Distillation R1 Mg, Diethyl Malonate, Ethanol, CCl4 R1->A R2 Anhydrous Diethyl Ether R2->B R3 Ethyl Chloroformate R3->C R4 Acetic Acid Solution R4->D

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triethyl Methanetricarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of triethyl methanetricarboxylate.

Troubleshooting Guide

Issue: Low or No Product Yield

Low or no yield of this compound can be attributed to several factors, from reagent quality to reaction conditions. The following guidance should help you identify and resolve the issue.

Potential Cause Troubleshooting Step Expected Outcome
Poor Quality Reagents Ensure all reagents are of high purity and anhydrous where specified. Diethyl malonate and ethyl chloroformate should be freshly distilled if purity is uncertain. Absolute ethanol (B145695) is crucial for the formation of the magnesium ethoxide.Using high-purity, dry reagents will prevent side reactions and ensure the primary reaction proceeds efficiently.
Incomplete Reaction The reaction to form the magnesium salt of diethyl malonate may be incomplete. Ensure the magnesium is fully consumed before adding ethyl chloroformate. The reaction mixture should be heated to ensure completion.Complete formation of the intermediate is essential for the subsequent reaction step, leading to a higher yield.
Side Reactions The presence of water can lead to the hydrolysis of esters. Additionally, side reactions can occur if the temperature is not controlled properly.Maintaining anhydrous conditions and appropriate temperature control will minimize the formation of byproducts.
Inefficient Purification Product loss can occur during the workup and purification steps. Ensure proper extraction techniques and use appropriate vacuum distillation conditions.Careful and efficient purification will maximize the recovery of the final product.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow to initiate. What can I do?

A1: The reaction between magnesium and ethanol can sometimes be slow to start. You can try gently heating the mixture to initiate the reaction. The addition of a small amount of an initiator, such as a crystal of iodine or a few drops of carbon tetrachloride, can also help to activate the magnesium surface and start the reaction.[1]

Q2: The reaction becomes too vigorous and is difficult to control. How can I manage this?

A2: The reaction can be highly exothermic, especially during the initial stages. It is crucial to have an efficient cooling system in place, such as an ice-water bath. Add the diethyl malonate dropwise to control the reaction rate. If the reaction becomes too vigorous, you can temporarily stop the addition of the reagent and cool the flask until the reaction subsides.[1]

Q3: A thick, viscous precipitate forms during the reaction. Is this normal?

A3: Yes, the formation of a viscous magnesium compound is expected towards the end of the reaction. This can sometimes hinder stirring and efficient mixing. Using a mechanical stirrer can be beneficial. Vigorous boiling can also help to keep the material from forming a compact mass.[1]

Q4: What is the role of carbon tetrachloride in the reaction?

A4: Carbon tetrachloride acts as a catalyst to accelerate the reaction between magnesium and ethanol. Other halogenated compounds can also be used for this purpose.[1]

Q5: What are the optimal conditions for the final distillation?

A5: The product, this compound, should be distilled under reduced pressure. A typical reported condition is 130°C at 10 mm Hg.[1] It is important to have an efficient vacuum system to achieve the desired pressure for distillation at a lower temperature, which helps to prevent product decomposition.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure and has been shown to produce high yields.[1]

Materials:

  • Magnesium turnings (25 g, 1.03 gram-atoms)

  • Absolute ethanol (105 cc total)

  • Carbon tetrachloride (1 cc)

  • Diethyl malonate (160 g, 1 mole)

  • Ethyl chloroformate (100 cc, 1.05 moles)

  • Anhydrous ether (400 cc total)

  • Dilute acetic acid (75 cc in 300 cc of water)

  • Sodium sulfate

Procedure:

  • In a 1-liter round-bottom flask equipped with a reflux condenser, combine 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g of diethyl malonate and 80 cc of absolute ethanol.

  • Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen. Be prepared to cool the flask in cold water if the reaction becomes too vigorous.

  • Gradually add the remaining diethyl malonate-ethanol mixture through the condenser at a rate that maintains a vigorous but controlled reaction.

  • Once the addition is complete and the reaction subsides, add 300 cc of anhydrous ether.

  • Gently heat the mixture on a steam bath to bring the reaction to completion.

  • Cool the flask and add a mixture of 100 cc of ethyl chloroformate and 100 cc of anhydrous ether from a dropping funnel at a rate that maintains vigorous boiling.

  • After the addition is complete, heat the mixture on a steam bath for 15 minutes.

  • Cautiously decompose the resulting viscous magnesium compound by adding dilute acetic acid while cooling the flask under a tap.

  • Separate the two clear layers that form. Extract the aqueous layer with 100 cc of ether.

  • Combine the ethereal solutions, wash with water, and dry over sodium sulfate.

  • Distill off the ether on a steam bath.

  • Distill the residue under reduced pressure. The pure this compound will distill at approximately 130°C at 10 mm Hg.

Expected Yield: 204–215 g (88–93% of the theoretical amount).[1]

Quantitative Data Summary

Parameter Condition Yield (%) Reference
Base Magnesium/Ethanol88-93[1]
Alternative Base Sodium Ethoxide76 (overall for subsequent reaction)[2]
Alternative Method Ethyl chloroformate on sodiomalonic ester in benzene/toluene/xyleneNot specified[1]
Alternative Method Distillation of ethyl ethoxalylmalonateNot specified[1]
Alternative Method From ethyl carbonate and malonic esterNot specified[1]

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Triethyl Methanetricarboxylate reagent_check Check Reagent Quality (Anhydrous? High Purity?) start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Good improve_reagents Use Anhydrous Solvents Distill Reagents reagent_check->improve_reagents Poor reaction_conditions Review Reaction Conditions (Temperature Control? Reaction Time?) conditions_ok Conditions OK reaction_conditions->conditions_ok Good optimize_conditions Optimize Temperature Control Ensure Complete Reaction reaction_conditions->optimize_conditions Poor workup_purification Evaluate Workup & Purification (Extraction Efficiency? Distillation?) purification_ok Purification OK workup_purification->purification_ok Good refine_purification Refine Extraction Technique Optimize Distillation workup_purification->refine_purification Poor reagent_ok->reaction_conditions conditions_ok->workup_purification end Improved Yield purification_ok->end improve_reagents->reagent_check optimize_conditions->reaction_conditions refine_purification->workup_purification

Caption: Troubleshooting workflow for low reaction yield.

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diethyl Malonate Diethyl Malonate Magnesium Salt of\nDiethyl Malonate Magnesium Salt of Diethyl Malonate Diethyl Malonate->Magnesium Salt of\nDiethyl Malonate  Mg, EtOH, CCl4 Ethyl Chloroformate Ethyl Chloroformate This compound This compound Ethyl Chloroformate->this compound Magnesium Salt of\nDiethyl Malonate->this compound  Ethyl Chloroformate

Caption: Synthesis of this compound.

References

Technical Support Center: Alkylation of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of triethyl methanetricarboxylate.

Troubleshooting Guide

Issue: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Deprotonation Ensure the base is strong enough and used in a sufficient stoichiometric amount to fully deprotonate the this compound. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent. Ensure all reagents and solvents are anhydrous, as moisture will consume the base.
Inactive Alkylating Agent Verify the purity and reactivity of your alkyl halide. Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive alkylating agent if the reaction is sluggish.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. For instance, a mixture of dimethylformamide (DMF) and a co-solvent like methyl tertiary-butyl ether (MTBE) can be effective.[1]
Reaction Temperature Too Low While lower temperatures can sometimes improve selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the reaction temperature and monitor the progress by TLC or GC. A typical temperature range for alkylation with potassium carbonate in DMF is 50-65°C.[1]

Issue: Formation of Multiple Products (Over-alkylation, Elimination, etc.)

Potential CauseSuggested Solution
Dialkylation/Over-alkylation This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this, use a stoichiometric amount of the alkylating agent or a slight excess of this compound. Slow, controlled addition of the alkylating agent to the reaction mixture can also help.
Elimination (E1/E2) Side Reaction This is more prevalent with secondary and tertiary alkyl halides, especially when using a strong, sterically hindered base. If elimination is a significant issue, consider using a less hindered base. Also, using a more nucleophilic, less basic anion of this compound can favor substitution over elimination.
Hydrolysis of Ester Groups The presence of water in the reaction mixture, especially under basic conditions, can lead to the hydrolysis of the ethyl ester groups. Ensure all glassware, solvents, and reagents are thoroughly dried before use.
Decarboxylation The use of strong bases like sodium ethoxide can sometimes lead to decarboxylation of the product, resulting in impurities.[1] Using a milder base like potassium carbonate can mitigate this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the alkylation of this compound?

A1: While several side reactions can occur, one of the most common issues is the potential for over-alkylation, leading to the formation of a dialkylated product. This happens because the mono-alkylated product still possesses an acidic proton and can be deprotonated and react further. Careful control of stoichiometry is crucial to minimize this.

Q2: Which base is best for the alkylation of this compound?

A2: The choice of base depends on the specific alkylating agent and desired reaction conditions.

  • Potassium carbonate (K₂CO₃) in a solvent like DMF is a milder and effective option that can minimize side reactions like decarboxylation.[1]

  • Sodium ethoxide (NaOEt) is a classic base for this type of reaction and can give high yields, but may promote decarboxylation.[1]

  • Sodium hydride (NaH) is a strong, non-nucleophilic base that is also commonly used for the deprotonation of active methylene (B1212753) compounds.

Q3: Can I use secondary or tertiary alkyl halides for the alkylation?

A3: While possible, using secondary and tertiary alkyl halides significantly increases the likelihood of elimination side reactions (E1 and E2) to form alkenes, which will compete with the desired SN2 alkylation pathway. Primary alkyl halides are generally preferred for higher yields of the alkylated product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Quantitative Data Summary

The following table summarizes yields for the alkylation of this compound and a similar substrate under different conditions.

SubstrateAlkylating AgentBase/SolventProductYield (%)Reference
This compound1,2-Dibromoethane (B42909)K₂CO₃ / DMF-MTBETriethyl-3-bromopropane-1,1,1-tricarboxylate76 (overall)[1]
Diethyl malonateEthyl chloroacetate (B1199739)Sodium ethoxide / Ethanol (B145695)Triethyl 1,1,2-ethanetricarboxylate89[2][3]

Experimental Protocols

Protocol 1: Alkylation of this compound with 1,2-Dibromoethane using Potassium Carbonate [1]

  • To a stirred mixture of dimethylformamide (700 ml) and methyl tertiary-butyl ether (700 ml), add 578.8g of fine-grade potassium carbonate (4.19 moles).

  • Heat the mixture to 50°C and add 848.8g of this compound (3.49 moles) in one portion.

  • Allow the temperature to rise to 65°C and then reduce it to 50°C over one hour.

  • Heat the mixture to 60°C and add 1312g of 1,2-dibromoethane in one portion.

  • Stir the mixture at 60°C for 6 hours. Monitor the reaction by gas chromatography to confirm completion.

  • After completion, perform a suitable aqueous workup and purify the product by distillation.

Protocol 2: Synthesis of Triethyl 1,1,2-ethanetricarboxylate using Sodium Ethoxide [2][3]

  • Slowly add sodium metal (23 g, 1 mole) to anhydrous ethanol (500 mL) under stirring until completely dissolved to form sodium ethoxide.

  • Add diethyl malonate (160 g, 1 mole) dropwise over 30 minutes.

  • Cool the reaction mixture to 15°C and add ethyl chloroacetate (117 g, 0.95 mole) dropwise over 30 minutes.

  • Reflux the reaction mixture for 6 hours.

  • After completion, pour the mixture into 2 liters of water and extract the organic phase with dichloromethane (B109758) (3 x 500 mL).

  • Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by vacuum distillation to afford triethyl 1,1,2-ethanetricarboxylate.

Visualizations

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Triethyl Methanetricarboxylate, Base, and Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heat_stir Heat and Stir add_alkyl_halide->heat_stir monitor Monitor Progress (TLC/GC) heat_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the alkylation of this compound.

Side_Reactions TEM This compound Enolate MonoAlk Desired Mono-alkylated Product TEM->MonoAlk Alkylation (SN2) EliminationRxn Elimination (E1/E2) TEM->EliminationRxn Base-induced AlkylHalide Alkyl Halide (R-X) AlkylHalide->MonoAlk DiAlk Dialkylated Product AlkylHalide->DiAlk AlkylHalide->EliminationRxn OverAlkylation Over-alkylation MonoAlk->OverAlkylation Further Deprotonation HydrolysisRxn Ester Hydrolysis MonoAlk->HydrolysisRxn H₂O / Base DecarboxylationRxn Decarboxylation MonoAlk->DecarboxylationRxn Strong Base / Heat Elimination Elimination Product (Alkene) Hydrolysis Hydrolysis Product (Carboxylic Acid) Decarb Decarboxylation Product OverAlkylation->DiAlk Alkylation EliminationRxn->Elimination HydrolysisRxn->Hydrolysis DecarboxylationRxn->Decarb

Caption: Potential main and side reaction pathways in the alkylation of this compound.

References

preventing dialkylation in triethyl methanetricarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for reactions involving triethyl methanetricarboxylate, with a specific focus on preventing undesired dialkylation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing an alkylation reaction with this compound?

A1: A significant challenge in the alkylation of this compound is controlling the reaction to favor mono-alkylation and prevent subsequent alkylation of the desired mono-substituted product. This "dialkylation" (or polyalkylation) can lead to a mixture of products, complicating purification and reducing the yield of the target molecule.[1][2]

Q2: How does the choice of base impact the outcome of the reaction?

A2: The base is critical for deprotonating the acidic methine proton to form the nucleophilic enolate. While strong bases like sodium ethoxide are effective, they can sometimes promote side reactions.[3] Weaker inorganic bases, such as potassium carbonate, can be used effectively, particularly in polar aprotic solvents like DMF, to achieve high yields of the mono-alkylated product in a one-pot procedure.[3]

Q3: What is the role of the solvent in preventing dialkylation?

A3: The solvent system can significantly influence the reaction's selectivity and yield. Polar aprotic solvents, such as dimethylformamide (DMF), are effective for the alkylation of this compound.[3] Interestingly, using DMF in combination with other solvents like ethers or esters has been shown to enhance the yield of the mono-alkylated product compared to using DMF alone.[3]

Q4: Can the mono-alkylated product undergo side reactions?

A4: Yes, besides further alkylation, the mono-alkylated product can be susceptible to decarboxylation, especially in the presence of residual strong bases like sodium ethoxide. This can lead to the formation of undesirable impurities.[3]

Q5: What types of alkylating agents are suitable for this reaction?

A5: A variety of alkyl halides can be used. The reactivity of the alkylating agent will influence the reaction conditions required. For instance, the reaction of this compound with 1,2-dibromoethane (B42909) has been well-documented.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired mono-alkylated product - Incomplete reaction. - Formation of side products (e.g., dialkylation, decarboxylation). - Suboptimal reaction temperature or time.- Increase reaction time or temperature. For example, at 50°C, a reaction time of 20 hours or more may be required.[3] - Use a mixed solvent system (e.g., DMF with an ether or ester) to potentially enhance yield.[3] - Ensure anhydrous conditions, as water can quench the enolate.
Significant amount of dialkylated product observed - Use of a strong, reactive base that deprotonates the mono-alkylated product. - High concentration of the alkylating agent.- Switch to a milder base such as anhydrous potassium carbonate.[3] - Carefully control the stoichiometry, using a moderate excess of the alkylating agent (e.g., 2.0 to 2.5 moles per mole of this compound for a dihaloalkane).[3]
Presence of decarboxylated impurities - Use of a strong base like sodium ethoxide which can promote decarboxylation of the product.[3]- Avoid strong alkoxide bases if this side reaction is problematic. - Utilize a weaker inorganic base like potassium carbonate.[3]
Reaction does not proceed to completion - Insufficiently reactive alkylating agent. - Base is not strong enough for the specific substrate and conditions. - Low reaction temperature.- Consider a more reactive alkylating agent (e.g., iodide instead of chloride). - If using a weak base, ensure the reaction temperature is adequate (up to 150°C may be necessary).[3] - Ensure the base is finely powdered and well-dispersed for solid-liquid reactions.

Experimental Protocols

Key Experiment: Mono-alkylation of this compound with 1,2-Dibromoethane

This protocol is adapted from a patented industrial process for the synthesis of triethyl-3-bromopropane-1,1,1-tricarboxylate, demonstrating a high-yield, one-pot mono-alkylation.[3]

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Anhydrous potassium carbonate (finely powdered)

  • Dimethylformamide (DMF)

  • A co-solvent (e.g., diethyl ether, ethyl acetate)

  • Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge this compound, anhydrous potassium carbonate (1.1 to 1.6 moles per mole of this compound), and 1,2-dibromoethane (2.0 to 2.5 moles per mole of this compound).

  • Solvent Addition: Add the solvent system. A mixture of DMF (at least 200 ml per mole of this compound) and a co-solvent (up to 200 ml per mole) is recommended for optimal yield.[3]

  • Reaction Conditions: Heat the mixture with stirring under a nitrogen atmosphere. The reaction temperature can range from ambient to 150°C. The reaction time is dependent on the temperature; for example, 20 hours or more may be needed at 50°C.[3]

  • Work-up: After the reaction is complete (monitored by a suitable technique like GC or TLC), cool the mixture. The solvents are removed by distillation.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield the pure mono-alkylated product.

Data Presentation

Table 1: Effect of Solvent System on the Yield of Mono-alkylated Product

The following table summarizes the contained yield of triethyl-3-bromopropane-1,1,1-tricarboxylate before distillation, based on the alkylation of this compound with 1,2-dibromoethane using potassium carbonate as the base. This data is derived from a patented process.[3]

Example Solvent System (DMF : Co-solvent) Co-solvent Contained Yield (%)
1DMF only-85.0
21 : 1Methyl Acetate93.3
31 : 1Ethyl Acetate95.7
41 : 1Isopropyl Acetate94.6
51 : 1Tetrahydrofuran (THF)95.8
61 : 1Dioxane95.2
71 : 1Diethyl Ether97.0
81 : 1Diisopropyl Ether96.0

This data clearly indicates that a mixed solvent system provides a higher yield of the mono-alkylated product compared to using DMF alone.[3]

Visualizations

Dialkylation_Prevention cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products cluster_control Control Factors for Selectivity Triethyl\nMethanetricarboxylate Triethyl Methanetricarboxylate Enolate Formation Enolate Formation Triethyl\nMethanetricarboxylate->Enolate Formation Deprotonation Alkyl Halide (R-X) Alkyl Halide (R-X) Mono-alkylation Mono-alkylation Alkyl Halide (R-X)->Mono-alkylation Di-alkylation Di-alkylation Alkyl Halide (R-X)->Di-alkylation Base Base Base->Enolate Formation Further Deprotonation Further Deprotonation Base->Further Deprotonation Solvent Solvent Temperature Temperature Mono-alkylated Product\n(Desired) Mono-alkylated Product (Desired) Di-alkylated Product\n(Undesired) Di-alkylated Product (Undesired) Enolate Formation->Mono-alkylation SN2 Attack Mono-alkylation->Mono-alkylated Product\n(Desired) Mono-alkylation->Further Deprotonation Further Deprotonation->Di-alkylation Di-alkylation->Di-alkylated Product\n(Undesired) Weaker Base\n(e.g., K2CO3) Weaker Base (e.g., K2CO3) Weaker Base\n(e.g., K2CO3)->Further Deprotonation Inhibits Mixed Solvent\n(e.g., DMF/Ether) Mixed Solvent (e.g., DMF/Ether) Mixed Solvent\n(e.g., DMF/Ether)->Mono-alkylation Favors Stoichiometry Control Stoichiometry Control Stoichiometry Control->Di-alkylation Minimizes

References

troubleshooting viscous mass formation in triethyl methanetricarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Triethyl Methanetricarboxylate Synthesis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common issues, particularly the formation of a viscous mass during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of a successful this compound synthesis reaction?

A1: The final product, this compound, is typically a colorless to pale yellow liquid or a low-melting solid (melting point: 25-29°C) with a fruity odor.[1][2] During synthesis, particularly in methods involving magnesium, the reaction mixture may form a viscous mass of the magnesium salt of the product towards the end of the reaction.[3] However, this should be manageable and decomposable upon acidic workup to yield the liquid product.[3]

Q2: My reaction has turned into a thick, unmanageable viscous mass. What are the potential causes?

A2: The formation of an intractable viscous mass can be attributed to several factors:

  • Unwanted Polymerization: Diethyl malonate and its derivatives can undergo anionic polymerization, especially in the presence of initiators like water, hydroxides, or other nucleophiles.[4][5][6] This can lead to the formation of high molecular weight polymers, resulting in a viscous mixture.

  • Side Reactions: Incomplete reactions or side reactions can generate intermediates or byproducts that are viscous. For instance, reactions involving triethyl orthoformate can be complex and may yield unexpected products depending on the reaction conditions.[7]

  • Precipitation of Intermediates: In certain synthetic routes, such as those using magnesium, the magnesium salt of ethyl methanetricarboxylate can separate as a viscous mass.[3] If not properly managed, this can hinder the reaction's completion.[3]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups in the reactants or product, forming carboxylic acids. These can be sticky and contribute to the viscosity.

Q3: How can I prevent the formation of a viscous mass during the synthesis?

A3: To prevent the formation of a viscous mass, consider the following preventative measures:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis and water-initiated anionic polymerization.

  • Maintain Vigorous Agitation: In reactions where intermediates are known to precipitate, such as the magnesium-based synthesis, vigorous stirring or boiling can help keep the material from forming a compact, unmanageable mass.[3]

  • Control Reaction Temperature: Temperature control is crucial. Side reactions and polymerization can be highly dependent on the reaction temperature.

  • Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used, as an excess of one reactant can lead to side reactions.

Q4: I am already facing the issue of a viscous mass. What are the troubleshooting steps?

A4: If you are already encountering a viscous mass, you can take the following steps to troubleshoot the issue. The logical flow of these steps is also illustrated in the diagram below.

  • Solubility Test: Take a small sample of the viscous mass and test its solubility in various solvents (e.g., water, dilute acid, common organic solvents). This can give an indication of its chemical nature (e.g., salt, polymer, organic byproduct).

  • Acidic Workup: Cautiously perform an acidic workup (e.g., with dilute acetic acid) on a small portion of the reaction mixture.[3] If the mass is a magnesium salt, it should dissolve.[3]

  • Temperature Adjustment: If the reaction is ongoing, adjusting the temperature might help. For instance, in the magnesium-based synthesis, vigorous boiling is recommended to manage the viscous intermediate.[3]

  • Dilution: Adding more of the anhydrous reaction solvent might help to reduce the viscosity and improve stirring.

Troubleshooting Guide: Viscous Mass Formation

Symptom Potential Cause Suggested Action
Reaction mixture becomes thick and difficult to stir.Anionic polymerization of diethyl malonate or related species.[4][5][6]Ensure strict anhydrous conditions in future experiments. For the current batch, attempt to isolate the product by precipitation with a non-solvent, if possible.
A thick precipitate forms towards the end of the reaction.Formation of the magnesium salt of ethyl methanetricarboxylate.[3]Increase stirring speed and/or reflux rate to keep the mass suspended.[3] Proceed to acidic workup to dissolve the salt.[3]
The entire reaction mixture has become a sticky, semi-solid.Hydrolysis of esters to carboxylic acids.Re-evaluate the dryness of all reagents and solvents for subsequent reactions. Attempt to extract the desired product with a suitable organic solvent after an acidic workup.
The reaction is sluggish and a viscous layer separates.Incomplete reaction or formation of an immiscible byproduct.Analyze a sample of the viscous layer (e.g., by NMR or IR) to identify it. Review the reaction procedure for any deviations.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate.

Synthesis of this compound via Magnesium Malonic Ester [3]

  • Preparation of Magnesium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, place magnesium turnings, absolute ethanol (B145695), and a small amount of a reaction initiator like carbon tetrachloride.

  • Formation of Magnesium Malonic Ester: Gradually add a solution of diethyl malonate in absolute ethanol to the flask. The reaction may be vigorous and require external cooling. Once the initial reaction subsides, add dry ether and heat the mixture to complete the formation of the magnesium malonic ester.

  • Carbethoxylation: Add a solution of ethyl chloroformate in dry ether to the reaction mixture at a rate that maintains vigorous boiling. Towards the end of this addition, the magnesium compound of ethyl methanetricarboxylate may separate as a viscous mass. Maintain vigorous boiling and stirring to prevent it from compacting.

  • Workup: After the reaction is complete, cautiously decompose the viscous magnesium compound with dilute acetic acid. This should result in the formation of two clear layers.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ether. Combine the organic layers, wash with water, and dry over sodium sulfate. The this compound is then isolated by distillation under reduced pressure.

Visualizations

Troubleshooting_Workflow start Viscous Mass Observed solubility_test Perform Solubility Test (Water, Acid, Organic Solvents) start->solubility_test acidic_workup Attempt Acidic Workup (e.g., dilute acetic acid) solubility_test->acidic_workup dissolves Mass Dissolves acidic_workup->dissolves no_dissolve Mass Persists acidic_workup->no_dissolve proceed Proceed with Extraction and Purification dissolves->proceed analyze Analyze Sample of Mass (e.g., NMR, IR) no_dissolve->analyze polymer Hypothesize Polymer Formation or Side Reaction analyze->polymer review Review Protocol for Moisture and Purity polymer->review Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions DEM Diethyl Malonate Mg_Salt Magnesium Malonic Ester DEM->Mg_Salt + Mg(OEt)2 Polymer Polymerization Product (Viscous Mass) DEM->Polymer  Initiator (e.g., H2O) Hydrolysis Hydrolyzed Byproducts (Sticky Acids) DEM->Hydrolysis  + H2O Product This compound Mg_Salt->Product + ClCO2Et Product->Hydrolysis  + H2O

References

Technical Support Center: Purification of Triethyl Methanetricarboxylate Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of triethyl methanetricarboxylate reaction products using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis reaction mixture?

A1: The most common impurities include unreacted starting materials such as diethyl malonate and ethyl chloroformate. Side products can also be present, potentially arising from the hydrolysis of the ester groups or self-condensation reactions.

Q2: My this compound appears to be degrading on the silica (B1680970) gel column. What could be the cause and how can I prevent it?

A2: this compound, being an ester, can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis. To prevent degradation, it is recommended to use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel with a solvent containing a small amount of a base like triethylamine (B128534) (typically 0.1-1%) before packing the column.[1]

Q3: I am having difficulty separating this compound from unreacted diethyl malonate. What chromatographic conditions should I try?

A3: Due to the structural similarity and therefore similar polarity of this compound and diethyl malonate, separation can be challenging. A gradient elution with a solvent system of increasing polarity is often effective. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Gradually increasing the proportion of ethyl acetate should allow for the separation of the slightly more polar this compound from the less polar diethyl malonate.

Q4: Can I use reverse-phase chromatography for the purification of this compound?

A4: Yes, reverse-phase chromatography is a viable option, particularly if the impurities are more polar than the desired product. A typical mobile phase for reverse-phase chromatography would be a gradient of water and acetonitrile (B52724) or methanol.

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a normal-phase silica column using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The product has degraded on the column.Use deactivated silica gel (pre-treated with triethylamine) to prevent acid-catalyzed hydrolysis.[1] Run the chromatography at a lower temperature if possible.
Poor separation of product and impurities The solvent system is not optimal.Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (aim for a significant difference in Rf values).
The column is overloaded.Reduce the amount of crude product loaded onto the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and that the column does not run dry.
Product elutes with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. For a normal-phase silica column, increase the proportion of the non-polar solvent (e.g., hexane).
Tailing of the product peak Strong interaction between the product and the stationary phase.Add a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid can sometimes improve the peak shape of polar compounds on silica gel. However, be cautious as this can promote hydrolysis of the ester.
The sample is not fully dissolved in the mobile phase.Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.

Quantitative Data Summary

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound232.23281.3 at 760 mmHgSoluble in organic solvents, immiscible in water.[2]
Diethyl Malonate160.17199.3 at 760 mmHgSoluble in organic solvents, slightly soluble in water.
Ethyl Chloroformate108.5293.1 at 760 mmHgReacts with water.

Table 2: Suggested TLC and Flash Chromatography Solvent Systems

Compound Polarity TLC Solvent System (starting point) Flash Chromatography Eluent
Non-polar impurities5-10% Ethyl Acetate in HexaneStart with 100% Hexane and gradually increase the percentage of Ethyl Acetate.
This compound20-40% Ethyl Acetate in HexaneA gradient of 10% to 50% Ethyl Acetate in Hexane is a good starting point.
Polar impurities50-100% Ethyl Acetate in Hexane or 5-10% Methanol in DichloromethaneA more polar eluent system may be required, such as a gradient of Methanol in Dichloromethane.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis of Crude Reaction Mixture
  • Preparation of TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a staining solution such as potassium permanganate (B83412) to visualize the spots.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot to assess the separation.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude reaction product in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the sand layer.

  • Elution:

    • Begin elution with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Mixture Solvent Select Optimal Solvent System TLC->Solvent Pack Pack Silica Gel Column Solvent->Pack Load Load Crude Product Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_poor_sep Poor Separation Solutions cluster_no_elution No Elution Solutions cluster_degradation Degradation Solutions Start Purification Issue Identified PoorSep Poor Separation? Start->PoorSep NoElution Product Not Eluting? Start->NoElution Degradation Product Degradation? Start->Degradation OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes ReduceLoad Reduce Column Loading PoorSep->ReduceLoad Yes Repack Repack Column PoorSep->Repack Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes DeactivateSilica Use Deactivated Silica Gel Degradation->DeactivateSilica Yes AlternativePhase Use Alternative Stationary Phase (e.g., Alumina) Degradation->AlternativePhase Yes

Caption: Troubleshooting decision tree for chromatography purification issues.

References

removing unreacted triethyl methanetricarboxylate from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted triethyl methanetricarboxylate from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

IssuePossible Cause(s)Suggested Solution(s)
Difficulty removing large quantities of unreacted this compound. The high boiling point of this compound makes it difficult to remove by simple evaporation.High-Vacuum Distillation: This is the most effective method for separating compounds with significantly different boiling points.[1] Column Chromatography: If the polarity of your product is sufficiently different from this compound, column chromatography can provide good separation.[1]
The desired product is thermally sensitive and degrades during distillation. The high temperature required for the atmospheric distillation of this compound is damaging the product.High-Vacuum Distillation: By significantly reducing the pressure, the boiling point of this compound can be lowered, allowing for distillation at a temperature that does not harm your product.[2] Column Chromatography: This method is performed at room temperature and is ideal for thermally sensitive compounds.[1]
Emulsion formation during liquid-liquid extraction. The reaction mixture contains components that are stabilizing the interface between the organic and aqueous layers.Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous layer.[3] Filtration: In persistent cases, filtering the mixture through a pad of Celite® may be necessary.[3]
Poor separation of the product and this compound using column chromatography. The polarity of the product and this compound are too similar for effective separation with the chosen solvent system.Optimize the Solvent System (Eluent): Systematically vary the polarity of the eluent to improve separation. Thin-layer chromatography (TLC) can be used to quickly screen different solvent systems. Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the chromatography run.[4]
The product co-crystallizes with this compound. The solubility properties of the product and this compound are very similar in the chosen crystallization solvent.Solvent Screening: Experiment with a variety of crystallization solvents with different polarities to find one that selectively crystallizes your product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the properties of this compound is crucial for selecting the appropriate purification method.

PropertyValue
CAS Number 6279-86-3[5]
Molecular Formula C10H16O6[5]
Molecular Weight 232.23 g/mol [5]
Appearance Clear, colorless solid after melting[5]
Boiling Point 253 °C (at atmospheric pressure)[5][6][7]
Melting Point 25-29 °C[5][6][8]
Density 1.095 g/mL at 25 °C
Solubility Immiscible in water[5]; Soluble in many organic solvents.[9]
Refractive Index 1.424-1.426 (at 20°C)[5][6]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods are high-vacuum distillation, column chromatography, liquid-liquid extraction, and crystallization.[1][3] The best choice depends on the properties of your desired product and the scale of your reaction.

Q3: When is high-vacuum distillation the preferred method?

A3: High-vacuum distillation is ideal when your desired product has a significantly different boiling point from this compound (253 °C) and is thermally stable at the reduced boiling point of the unreacted starting material.[1] For instance, a literature procedure describes the distillation of this compound at 130°C under a pressure of 10 mm Hg.[2]

Q4: How can I use column chromatography to separate my product from this compound?

A4: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (the eluent).[1] This method is effective if your product has a different polarity than this compound.

Q5: Can liquid-liquid extraction be used to remove this compound?

A5: Liquid-liquid extraction is a useful first step to remove water-soluble impurities.[3] Since this compound is immiscible in water, this technique can be used to wash the organic reaction mixture with an aqueous solution to remove any water-soluble byproducts or reagents.[5] However, it will not separate this compound from other organic-soluble components, including your likely product.

Experimental Protocols

High-Vacuum Distillation

This protocol is suitable for thermally stable products with a boiling point significantly different from this compound.

Materials:

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude reaction mixture into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., ~10 mmHg), begin to gently heat the distillation flask with stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling solvents first. The temperature will then rise to the boiling point of this compound at the applied pressure (e.g., ~130 °C at 10 mmHg).[2] Collect this fraction in a separate receiving flask.

  • Completion: Once the this compound has been distilled, if your product is less volatile, you can increase the temperature to distill it, or if your product is non-volatile, it will remain in the distillation flask.

  • Cooling: Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Column Chromatography

This protocol is suitable for products with a different polarity than this compound.

Materials:

  • Chromatography column

  • Silica gel

  • Eluent (solvent system determined by TLC analysis)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation between your product and this compound.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the top of the column.

    • Begin collecting the liquid (the eluate) that passes through in a series of labeled fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Decision_Tree start Crude Reaction Mixture Containing Triethyl Methanetricarboxylate extraction Initial Aqueous Work-up start->extraction product_properties Assess Product Properties: - Thermal Stability - Boiling Point - Polarity thermally_stable Thermally Stable? product_properties->thermally_stable solubility_diff Different Solubility Profile? product_properties->solubility_diff bp_diff Significant Boiling Point Difference? thermally_stable->bp_diff Yes chromatography Column Chromatography thermally_stable->chromatography No distillation High-Vacuum Distillation bp_diff->distillation Yes bp_diff->chromatography No extraction->product_properties crystallization Crystallization solubility_diff->chromatography No solubility_diff->crystallization Yes

Caption: Decision tree for selecting a purification method.

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion setup Assemble Distillation Apparatus charge Charge Flask with Crude Mixture setup->charge vacuum Apply High Vacuum charge->vacuum heat Gently Heat Mixture vacuum->heat collect Collect Fractions heat->collect cool Cool Apparatus collect->cool release_vacuum Release Vacuum cool->release_vacuum isolate Isolate Product release_vacuum->isolate

References

Technical Support Center: Hydrolysis of Ester Groups in Triethyl Methanetricarboxylate and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the hydrolysis of triethyl methanetricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of complete hydrolysis of this compound?

The complete hydrolysis of all three ester groups in this compound yields methanetricarboxylic acid. However, methanetricarboxylic acid is known to be unstable and readily undergoes decarboxylation, especially upon heating.[1] Therefore, the final isolated product after a typical hydrolysis and workup procedure is often malonic acid, resulting from the loss of one carboxyl group as carbon dioxide. Further decarboxylation to acetic acid can also occur under harsh conditions.

Q2: What are the common side reactions and byproducts observed during the hydrolysis of this compound?

Common side reactions and byproducts include:

  • Incomplete Hydrolysis: This results in a mixture of partially hydrolyzed products, such as diethyl monohydrogen methanetricarboxylate and monoethyl dihydrogen methanetricarboxylate.

  • Decarboxylation: The primary hydrolysis product, methanetricarboxylic acid, is prone to losing carbon dioxide to form malonic acid.[1]

  • Further Decarboxylation: Under forcing reaction conditions (e.g., high temperatures), malonic acid can further decarboxylate to yield acetic acid and carbon dioxide.[2]

  • Transesterification: If an alcohol other than ethanol (B145695) is used as a solvent during base-catalyzed hydrolysis, transesterification can occur, leading to the formation of mixed esters.

Q3: How does steric hindrance affect the hydrolysis of this compound?

The three bulky ethyl ester groups surrounding the central carbon atom create significant steric hindrance.[3][4] This steric bulk can slow down the rate of hydrolysis compared to less substituted esters like diethyl malonate.[5][6] Overcoming this may require more forcing reaction conditions, such as higher temperatures or longer reaction times.

Q4: What is the role of a catalyst in the hydrolysis of this compound?

Both acid and base catalysis can be employed for the hydrolysis of this compound.

  • Acid Catalysis: Typically utilizes strong acids like hydrochloric acid or sulfuric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base Catalysis (Saponification): Commonly uses strong bases like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis but is irreversible due to the deprotonation of the resulting carboxylic acid.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Inadequate amount of acid or base catalyst. 3. Poor solubility of the ester in the reaction medium. 4. Steric hindrance slowing the reaction rate.[3][4]1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or NMR. 2. Increase the concentration or molar excess of the acid or base catalyst. 3. Add a co-solvent (e.g., methanol (B129727), ethanol, THF) to improve solubility.[7] 4. Consider using a stronger catalyst or more forcing conditions.
Low Yield of Desired Carboxylic Acid 1. Incomplete hydrolysis. 2. Loss of product during workup and extraction. 3. Unintended decarboxylation to byproducts.[2]1. See "Incomplete Hydrolysis" section. 2. Ensure the aqueous phase is thoroughly acidified before extraction to protonate the carboxylate and increase its solubility in organic solvents. Perform multiple extractions with a suitable solvent. 3. Control the reaction temperature carefully, especially during the acidification and workup steps, to minimize decarboxylation.
Formation of Multiple Products 1. A combination of incomplete hydrolysis and decarboxylation. 2. Presence of impurities in the starting material.1. Optimize reaction conditions to favor the formation of a single product. For complete hydrolysis and subsequent decarboxylation to malonic acid, a two-step procedure (hydrolysis followed by controlled thermal decarboxylation) may be necessary. 2. Purify the starting this compound before use.
Reaction is Very Slow 1. Steric hindrance from the three ester groups.[5][6] 2. Low reaction temperature.1. Increase the reaction temperature and/or use a higher concentration of the catalyst. 2. Heat the reaction mixture to reflux.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol is adapted from general procedures for ester saponification.[7]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 3-4 equivalents) to the ester solution.

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Add water to dissolve the carboxylate salt.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

    • Carefully acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of ~1-2 while cooling in an ice bath.

    • Extract the carboxylic acid product from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, water, and a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄). A co-solvent like acetic acid may be used to aid solubility.

  • Heating: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or NMR.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Typical Reaction Conditions for Ester Hydrolysis

Parameter Base-Catalyzed (Saponification) Acid-Catalyzed
Catalyst NaOH, KOH, LiOH[7]HCl, H₂SO₄, HBr
Stoichiometry Excess base (typically 3-4 eq.)Catalytic amount
Solvent Alcohols (Methanol, Ethanol), THF, Dioxane, Water[7]Water, Acetic Acid
Temperature Room Temperature to Reflux[7]Reflux
Reaction Time Generally fasterGenerally slower

Visualizations

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis Step cluster_workup Workup & Byproduct Formation Start This compound Hydrolysis Addition of Acid or Base Start->Hydrolysis Intermediate Methanetricarboxylic Acid (Unstable) Hydrolysis->Intermediate Decarboxylation1 Decarboxylation (Loss of CO2) Intermediate->Decarboxylation1 Product1 Malonic Acid Decarboxylation1->Product1 Decarboxylation2 Further Decarboxylation (Harsh Conditions) Product1->Decarboxylation2 Product2 Acetic Acid Decarboxylation2->Product2

Caption: Workflow of this compound Hydrolysis.

Troubleshooting_Logic Start Experiment Start Problem Identify Issue Start->Problem Incomplete Incomplete Hydrolysis Problem->Incomplete Low Conversion LowYield Low Yield Problem->LowYield Poor Recovery MultipleProducts Multiple Products Problem->MultipleProducts Complex Mixture Sol_TimeTemp Increase Time/ Temperature Incomplete->Sol_TimeTemp Sol_Catalyst Increase Catalyst Concentration Incomplete->Sol_Catalyst LowYield->Incomplete Sol_Workup Optimize Workup (pH, Extraction) LowYield->Sol_Workup MultipleProducts->Incomplete Sol_Conditions Control Reaction Conditions MultipleProducts->Sol_Conditions

Caption: Troubleshooting Logic for Hydrolysis Issues.

References

Technical Support Center: Decarboxylation of Substituted Methanetricarboxylic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the decarboxylation of substituted methanetricarboxylic esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the decarboxylation of substituted methanetricarboxylic esters?

A1: The two primary methods are traditional acidic or basic hydrolysis followed by thermal decarboxylation, and the Krapcho decarboxylation. The traditional method involves converting the esters to the corresponding malonic acid, which is then heated to eliminate CO2.[1] The Krapcho decarboxylation is a milder, one-pot reaction that uses a salt, typically a halide, in a high-boiling polar aprotic solvent like DMSO to effect dealkoxycarbonylation.[2][3]

Q2: My Krapcho decarboxylation is not proceeding to completion. What are the likely causes?

A2: Incomplete Krapcho decarboxylation can be due to several factors:

  • Insufficient Temperature: The reaction is thermally driven and often requires temperatures between 120 °C and 180 °C.[3]

  • Inappropriate Solvent: A polar aprotic solvent like DMSO or DMF is crucial for dissolving the salt and facilitating the reaction.[3]

  • Incorrect Salt Choice or Amount: Lithium chloride (LiCl) is generally the most effective salt due to the Lewis acidity of the lithium cation.[3] Ensure at least a stoichiometric amount is used. For less reactive substrates, a more nucleophilic salt like LiI or NaI may be beneficial.[3]

  • Absence of Water: Water is necessary to protonate the carbanion intermediate formed after decarboxylation. While commercial DMSO often contains sufficient trace water, adding a controlled amount (at least one equivalent) can be critical, especially if using anhydrous solvents.[3]

Q3: I am observing significant byproduct formation during the decarboxylation of my substituted methanetricarboxylic ester. What are the common side reactions?

A3: Common side reactions include:

  • Polymerization: This is particularly an issue with substrates that can form reactive intermediates, such as methylidene malonic acids.[4]

  • Elimination Products: If a substituent has a leaving group on the β-carbon, elimination can compete with decarboxylation, especially at high temperatures.[3]

  • Incomplete Hydrolysis (Traditional Method): If the initial hydrolysis of the triester is incomplete, the subsequent decarboxylation will also be incomplete, leading to a mixture of products.[5]

  • Further Reactions of the Product: The decarboxylated product itself may be unstable under the harsh reaction conditions and undergo further reactions.

Q4: How does steric hindrance of the substituents affect the decarboxylation?

A4: Steric hindrance from bulky substituents on the α-carbon can significantly impact the rate of both hydrolysis and decarboxylation. For traditional hydrolysis, bulky esters will hydrolyze more slowly.[6] In the case of thermal decarboxylation of the resulting malonic acid, bulky substituents can destabilize the planar intermediate, making the reaction more difficult and requiring higher temperatures.[4]

Q5: Are there milder alternatives to the Krapcho reaction for sensitive substrates?

A5: Yes, for substrates that are sensitive to high temperatures, several milder methods are being explored:

  • Photoredox Catalysis: This technique uses a photocatalyst to enable decarboxylation at room temperature under visible light.[7]

  • N,N'-Carbonyldiimidazole (CDI) Mediated Decarboxylation: Malonic acid derivatives can undergo decarboxylation at room temperature in the presence of CDI.[8]

  • Biocatalytic Methods: Enzymatic hydrolysis of the ester followed by acid-promoted decarboxylation can be a very mild alternative.[9]

Troubleshooting Guides

Issue 1: Low or No Yield in Krapcho Decarboxylation
Possible Cause Troubleshooting Recommendation
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or LC-MS to avoid decomposition. Typical temperatures range from 120-180 °C.[3]
Incorrect Solvent Ensure a high-purity, dry, polar aprotic solvent such as DMSO or DMF is used. DMSO is often the most effective.[3]
Ineffective Salt Use at least 1.2 equivalents of anhydrous lithium chloride (LiCl). If the reaction is still sluggish, consider switching to a more nucleophilic salt like sodium iodide (NaI).[3]
Lack of a Proton Source Add 1-2 equivalents of water to the reaction mixture. Commercial grade DMSO may contain enough water, but it's a critical parameter to check.[2]
Ester Group is not a Methyl Ester The Krapcho reaction works best with methyl esters due to the SN2 nature of the dealkylation step. If you have ethyl or larger esters, the reaction will be slower and may require higher temperatures or longer reaction times.[2]
Issue 2: Incomplete Reaction in Traditional Hydrolysis and Thermal Decarboxylation
Possible Cause Troubleshooting Recommendation
Incomplete Hydrolysis (Saponification) Ensure complete hydrolysis by using a sufficient excess of base (e.g., KOH or NaOH) and extending the reaction time. Monitor the disappearance of the starting ester by TLC or LC-MS. For sterically hindered esters, consider more forcing conditions or specialized hydrolysis methods.[10]
Insufficient Decarboxylation Temperature The thermal decarboxylation of the resulting malonic acid often requires high temperatures, sometimes neat (without solvent) at >150 °C.[4] If using a high-boiling solvent, ensure the temperature is maintained.
Decomposition of the Malonic Acid While high temperatures are needed, prolonged heating can lead to decomposition. Monitor the reaction and stop it once the starting material is consumed.[4]

Data Presentation

The following table summarizes typical reaction conditions and yields for the decarboxylation of various substituted malonate esters, providing a comparative overview.

Substrate Method Conditions Yield (%) Reference
Diethyl 2-ethyl-2-phenylmalonateKrapchoLiCl, DMSO, H₂O, 160 °C, 15 hQuantitative[11]
Diethyl 2-allyl-2-methylmalonateKrapchoNaCl, DMSO, H₂O, 180 °C, 4 h92[12]
Diethyl 2-benzylmalonateKrapchoLiCl, DMSO, H₂O, 160 °C, 6 h95[12]
Trimethyl methanetricarboxylateKrapchoKCN, DMSO, 90 °C, 0.5 h63 (mono-decarboxylation)[12]
Diethyl 2,2-dibenzylmalonateHydrolysis & Thermal Decarboxylation1. aq. KOH, EtOH, reflux; 2. aq. HCl, heat85[4]
Diethyl 2-methyl-2-propylmalonateMicrowave-assisted KrapchoLi₂SO₄, H₂O, 210 °C, 30 min91[8]

Experimental Protocols

Protocol 1: Krapcho Decarboxylation of Diethyl 2-Allyl-2-methylmalonate

Materials:

  • Diethyl 2-allyl-2-methylmalonate

  • Lithium chloride (LiCl), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Water, deionized

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl 2-allyl-2-methylmalonate (1.0 eq), lithium chloride (1.2 eq), DMSO (5 mL per mmol of substrate), and water (2.0 eq).

  • Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the desired mono-ester.

Protocol 2: One-Pot Hydrolysis and Decarboxylation of a Substituted Triethyl Methanetricarboxylate

Materials:

  • Substituted this compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the substituted this compound (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (3.5 eq) in water and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify to pH ~1 with concentrated hydrochloric acid while cooling in an ice bath.

  • Heat the acidified mixture to reflux to effect decarboxylation. Monitor the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Visualizations

Krapcho_Decarboxylation_Mechanism sub Substituted Methanetricarboxylic Ester int1 Halide Adduct sub->int1 SN2 Attack on Ester Alkyl Group int2 Carboxylate Anion int1->int2 Dealkylation int3 Carbanion Intermediate int2->int3 Decarboxylation (Loss of CO₂) prod Decarboxylated Product int3->prod Protonation (from H₂O) reagents X⁻ (e.g., Cl⁻) High Temperature Polar Aprotic Solvent (e.g., DMSO)

Caption: Mechanism of Krapcho Decarboxylation.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is the reaction temperature sufficiently high? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_solvent Is the solvent appropriate (polar aprotic)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Use DMSO or DMF check_solvent->change_solvent No check_salt Is the correct salt and concentration used? check_solvent->check_salt Yes change_solvent->check_salt change_salt Use anhydrous LiCl (≥1.2 eq) or a more nucleophilic salt (e.g., NaI) check_salt->change_salt No check_water Is water present? check_salt->check_water Yes change_salt->check_water add_water Add 1-2 equivalents of water check_water->add_water No success Reaction Successful check_water->success Yes add_water->success

Caption: Troubleshooting workflow for Krapcho decarboxylation.

References

Technical Support Center: Improving Selectivity in Triethyl Methanetricarboxylate Monoalkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the monoalkylation of triethyl methanetricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial C-C bond-forming reaction. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the selectivity of your monoalkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the monoalkylation of this compound?

The principal challenge is controlling the reaction to favor the formation of the monoalkylated product over the dialkylated byproduct. This compound, an active methylene (B1212753) compound, can be deprotonated to form a nucleophilic enolate. After the first alkylation, the monoalkylated product still possesses an acidic proton, which can be removed by the base present in the reaction mixture, leading to a second alkylation.

Q2: What are the key factors that influence the selectivity of monoalkylation?

Several factors govern the ratio of mono- to dialkylation products:

  • Choice of Base: The strength and steric hindrance of the base are critical.

  • Solvent Polarity: The solvent affects the solubility of the enolate and the reactivity of the nucleophile.

  • Reaction Temperature: Lower temperatures generally favor monoalkylation.

  • Stoichiometry of Reactants: The molar ratio of this compound, base, and alkylating agent can be adjusted to favor the desired product.

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide plays a role in the reaction outcome.

Q3: Can phase-transfer catalysis be used to improve selectivity?

Yes, phase-transfer catalysis (PTC) is an effective technique for improving the selectivity of monoalkylation.[1][2] PTC facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase where the alkylating agent is present. This can lead to higher yields and selectivity under milder reaction conditions.[1][2]

Troubleshooting Guide

Issue Possible Causes Solutions & Recommendations
Low yield of the desired monoalkylated product. - Incomplete reaction. - Side reactions, such as hydrolysis of the ester. - Poor quality of reagents.- Monitor the reaction progress using TLC or GC to ensure completion. - Use anhydrous solvents and reagents to prevent hydrolysis. - Ensure the purity of starting materials and the strength of the base.
Significant formation of the dialkylated byproduct. - The monoalkylated product's enolate is forming and reacting faster than the starting material's enolate. - Reaction temperature is too high. - The base is too strong or not sterically hindered.- Use a less polar solvent to decrease the solubility and reactivity of the monoalkylated enolate. - Perform the reaction at a lower temperature. - Consider using a bulkier base to sterically hinder the approach to the more substituted monoalkylated intermediate. - Use a stoichiometric amount of base or a slight excess of this compound.
Formation of O-alkylated byproducts. - This is a less common but possible side reaction where the enolate reacts through its oxygen atom.- The choice of solvent can influence C- vs. O-alkylation. Less polar, aprotic solvents generally favor C-alkylation.
Reaction does not proceed or is very slow. - The base is not strong enough to deprotonate the this compound. - The alkylating agent is not reactive enough. - The reaction temperature is too low.- Use a stronger base, such as sodium hydride or sodium ethoxide. - Use a more reactive alkylating agent (e.g., iodide instead of chloride). - Gradually increase the reaction temperature while monitoring for side product formation.

Experimental Protocols

Below are detailed experimental protocols for achieving selective monoalkylation of active methylene compounds. While these protocols are for analogous substrates, they provide a strong starting point for optimizing the monoalkylation of this compound.

Protocol 1: Monoalkylation of Diethyl Malonate using Sodium Ethoxide in Ethanol (B145695)

This classic method is widely used for the alkylation of malonic esters and can be adapted for this compound.[3]

Materials:

  • Diethyl malonate (or this compound)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • n-Butyl bromide (or other suitable alkyl halide)

  • Apparatus for reflux and stirring

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Formation of the Enolate: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise to the stirred solution.

  • Alkylation: After the addition of the malonate is complete, add n-butyl bromide dropwise to the reaction mixture.

  • Reaction Completion and Work-up: Once the addition of the alkyl halide is complete, heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.

Expected Outcome: This procedure typically provides good yields of the monoalkylated product, though optimization of reaction time and temperature may be necessary for this compound to minimize dialkylation.

Protocol 2: Phase-Transfer Catalyzed (PTC) Monoalkylation

This method offers an alternative approach that can lead to improved selectivity and milder reaction conditions.[1][4]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, charge the this compound, the organic solvent, the aqueous NaOH solution, and a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).

  • Addition of Alkylating Agent: Stir the two-phase mixture vigorously and add the alkyl halide dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is often complete within a few hours at room temperature.

  • Work-up and Isolation: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Data Presentation

The following table summarizes typical yields for the monoalkylation of diethyl malonate with various alkylating agents using sodium ethoxide as the base. These values can serve as a benchmark when adapting the protocol for this compound.

Alkylating Agent Product Yield (%)
Ethyl IodideDiethyl ethylmalonate80-90
n-Butyl BromideDiethyl n-butylmalonate75-85
Benzyl ChlorideDiethyl benzylmalonate80-90

Data is generalized from typical malonic ester synthesis outcomes and should be considered as a reference.

Visualizations

Logical Relationship in Mono- vs. Dialkylation

G This compound This compound Enolate Enolate This compound->Enolate Base Monoalkylated Product Monoalkylated Product Enolate->Monoalkylated Product R-X Enolate of Monoalkylated Product Enolate of Monoalkylated Product Monoalkylated Product->Enolate of Monoalkylated Product Base Dialkylated Product Dialkylated Product Enolate of Monoalkylated Product->Dialkylated Product R-X

Caption: Key steps in the alkylation of this compound.

Experimental Workflow for PTC Monoalkylation

G cluster_0 Reaction cluster_1 Work-up & Purification Start Start Mix Reactants Mix Substrate, Solvent, aq. Base, & PTC Start->Mix Reactants Add Alkyl Halide Add Alkyl Halide Dropwise Mix Reactants->Add Alkyl Halide Stir Vigorous Stirring at RT Add Alkyl Halide->Stir Monitor Monitor by TLC/GC Stir->Monitor Separate Layers Separate Layers Monitor->Separate Layers Extract Aqueous Layer Extract Aqueous Layer Separate Layers->Extract Aqueous Layer Combine & Wash Combine & Wash Extract Aqueous Layer->Combine & Wash Dry & Concentrate Dry & Concentrate Combine & Wash->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Workflow for phase-transfer catalyzed monoalkylation.

References

dealing with emulsion during workup of triethyl methanetricarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving triethyl methanetricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my reaction workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1][2] Emulsion formation is a common issue during the liquid-liquid extraction phase of a workup.[3] For reactions involving this compound, several factors can contribute to this problem:

  • Surfactant-like Impurities : Byproducts or unreacted starting materials can act as surfactants, reducing the tension between the aqueous and organic layers and stabilizing the emulsion.[3][4]

  • Suspended Solids : Fine, insoluble particles can gather at the interface, physically preventing the dispersed droplets from merging.[3][5]

  • Vigorous Agitation : Shaking the separatory funnel too aggressively creates very fine droplets that are more likely to form a stable emulsion.[3][4]

  • Solvent Choice : Chlorinated solvents like dichloromethane (B109758) (DCM) are often associated with a higher tendency to form emulsions, especially when extracting basic solutions.[5]

Q2: I have an emulsion in my separatory funnel. What is the quickest and easiest thing to try first?

The simplest approach is often effective. First, allow the separatory funnel to stand undisturbed for 15 to 30 minutes, as some emulsions will break on their own.[1][6] If the emulsion persists, try gently swirling the funnel or stirring the emulsion layer with a glass rod.[1][6] These gentle mechanical actions can help the dispersed droplets coalesce without introducing enough energy to reform the emulsion.

Q3: The emulsion is not breaking after waiting and gentle stirring. What is the next step?

The addition of a saturated aqueous solution of sodium chloride (brine) is a very common and effective technique.[1][7][8] Adding brine increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to break the emulsion by drawing water out of the organic layer.[1][9]

Q4: Can changing the pH of the aqueous layer help break an emulsion?

Yes, adjusting the pH can be a powerful method. If the emulsion is stabilized by acidic or basic impurities acting as soaps or surfactants, neutralizing them by adding a dilute acid or base can break the emulsion.[1][10] For instance, if the emulsion occurs during the extraction of a basic solution, careful acidification can help.[5]

Troubleshooting Guide: Breaking a Persistent Emulsion

If simple methods fail to resolve the emulsion, the following techniques can be employed.

MethodDescriptionWhen to Use
Addition of Salt Add solid sodium chloride or a saturated brine solution to the separatory funnel and gently swirl.[7][9] This increases the polarity of the aqueous phase, forcing the separation.This is one of the most common and effective first-line advanced methods.
Filtration Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool.[5][7][8] This can remove fine particulate matter that may be stabilizing the emulsion.When you suspect that fine suspended solids are the cause of the emulsion.[5]
Centrifugation If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[1][6][9]An excellent and often definitive method, though it requires access to a centrifuge capable of holding the required tubes.
Solvent Addition Adding a small amount of a different organic solvent can alter the properties of the organic layer and disrupt the emulsion.[4][9] A splash of methanol (B129727) can also sometimes be effective.[8]When other methods have failed and you are willing to potentially complicate solvent removal later.
Gentle Heating Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and help break the emulsion.[1]Use with caution, especially with low-boiling point solvents. Avoid excessive heat to prevent product decomposition.[1]
Freezing Lowering the temperature to freeze the aqueous layer can physically disrupt the emulsion. The organic layer can then be decanted off after the aqueous layer freezes.[1]A useful technique for thermally sensitive compounds.

Physical & Chemical Properties of this compound

Understanding the properties of your compound can help in selecting appropriate solvents and workup conditions to avoid emulsion formation.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₆[11][12]
Molecular Weight 232.23 g/mol [11]
Appearance Colorless to pale yellow liquid or solid[12][13]
Density 1.095 g/mL at 25 °C[14][15]
Melting Point 25-29 °C[12][14]
Boiling Point 253 °C[14][15]
Flash Point >110 °C[13][15]
Refractive Index n20/D 1.424[15]
Water Solubility Immiscible[13][16]
Solvent Solubility Moderately soluble in common organic solvents[12]

Experimental Protocol: Workup for this compound Synthesis

This protocol outlines a standard workup procedure following a reaction such as a malonic ester synthesis, with integrated steps for handling potential emulsions.[17][18]

  • Reaction Quenching : Once the reaction is complete, cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding a suitable aqueous solution (e.g., dilute acid or water), depending on the reaction chemistry.

  • Solvent Removal (Optional but Recommended) : To minimize emulsion risk, consider removing the reaction solvent via rotary evaporation first. Then, redissolve the residue in the desired extraction solvent (e.g., ethyl acetate, diethyl ether).[5][7]

  • Liquid-Liquid Extraction :

    • Transfer the mixture to a separatory funnel.

    • Add the aqueous wash solution (e.g., water, brine).

    • Crucially, do not shake vigorously. Instead, gently invert the separatory funnel 5-10 times to allow for extraction while minimizing emulsion formation.[4] Vent the funnel frequently.

    • Place the funnel on a ring stand and allow the layers to separate.

  • Troubleshooting Emulsions :

    • If an emulsion forms, first, wait for 15-30 minutes.[3]

    • If it persists, add a saturated solution of NaCl (brine), gently swirl, and allow it to stand again.[7]

    • If the emulsion is still present, filter the entire mixture through a pad of Celite® in a Büchner funnel.[5] Collect the filtrate and return it to the separatory funnel, where the layers should now be distinct.

  • Separation and Drying :

    • Carefully drain the aqueous layer.

    • Wash the organic layer again if necessary, following the same gentle procedure.

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.

Visual Workflow and Logic Diagrams

G Troubleshooting Workflow for Emulsions start Emulsion forms during workup wait 1. Let stand for 15-30 minutes start->wait is_separated1 Layers separated? wait->is_separated1 add_brine 2. Add saturated brine (NaCl) and gently swirl is_separated1->add_brine No success Proceed with workup is_separated1->success Yes is_separated2 Layers separated? add_brine->is_separated2 filter_celite 3. Filter through Celite® pad is_separated2->filter_celite No is_separated2->success Yes is_separated3 Layers separated? filter_celite->is_separated3 advanced 4. Consider advanced methods: - Centrifugation - pH adjustment - Solvent addition is_separated3->advanced No is_separated3->success Yes advanced->success

Caption: A step-by-step workflow for troubleshooting emulsions during workup.

G Causes of Emulsions and Corresponding Solutions cluster_causes Potential Causes cluster_solutions Effective Solutions Vigorous Vigorous Shaking Impurities Surfactant-like Impurities Emulsion Stable Emulsion Formation Vigorous->Emulsion Solids Suspended Particulates Impurities->Emulsion Solids->Emulsion Gentle Gentle Inversion/ Swirling Emulsion->Gentle Brine Add Salt (Brine) Emulsion->Brine pH Adjust pH Emulsion->pH Filter Filter (e.g., Celite®) Emulsion->Filter

References

Technical Support Center: Alkylation of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of triethyl methanetricarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Deprotonation: The base may not be strong enough to efficiently deprotonate the methine proton of this compound.- Switch to a stronger base, such as sodium hydride (NaH), to ensure complete enolate formation. - If using sodium ethoxide (NaOEt), ensure it is freshly prepared and anhydrous.
2. Moisture in the Reaction: Trace amounts of water can quench the enolate or react with strong bases like sodium hydride.- Thoroughly dry all glassware and solvents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Low Reactivity of Alkylating Agent: The alkyl halide may be unreactive (e.g., alkyl chlorides or sterically hindered halides).- Use a more reactive alkyl halide, such as an alkyl iodide or bromide. - Consider adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive iodide in situ.
4. Steric Hindrance: The bulky nature of both the this compound enolate and the alkylating agent can slow down the reaction.[1]- Increase the reaction temperature to overcome the activation energy barrier. - Prolong the reaction time and monitor progress by TLC or GC-MS.
Formation of Significant Side Products 1. Dialkylation: Although less common with this compound due to its "blocked" nature, trace amounts of dialkylation can occur if the monoalkylated product is deprotonated and reacts further.- Use a stoichiometric amount of base (1 equivalent) to favor monoalkylation. - The use of this compound itself is a strategy to restrict the reaction to monoalkylation.[2]
2. Hydrolysis of Ester Groups: The presence of water or hydroxide (B78521) ions can lead to the saponification of the ester groups.- Ensure strictly anhydrous conditions. - Use a non-hydroxide base like sodium hydride. If using sodium ethoxide, ensure it is free of sodium hydroxide.
3. Transesterification: If the alkoxide base does not match the ester groups of the substrate (e.g., using sodium methoxide (B1231860) with this compound), an exchange of the alkyl groups on the ester can occur.- Always use a base with an alkoxide that matches the ester. For this compound, sodium ethoxide is the appropriate choice.[3]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow.- Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions.
2. Poor Solubility of Reagents: The sodium enolate may have limited solubility in the reaction solvent.- For reactions with sodium hydride, polar aprotic solvents like DMF or THF are often effective.[4] - For sodium ethoxide, ethanol (B145695) is the typical solvent.

Frequently Asked Questions (FAQs)

Q1: Which base is better for the alkylation of this compound: sodium hydride (NaH) or sodium ethoxide (NaOEt)?

A1: The choice of base depends on the specific requirements of your reaction.

  • Sodium Ethoxide (NaOEt): This is a classic and effective base for malonic ester synthesis.[5][6][7] It is crucial to use NaOEt with this compound to prevent transesterification.[3] Being a strong base, it can effectively deprotonate the acidic methine proton.

  • Sodium Hydride (NaH): NaH is a stronger, non-nucleophilic base that provides irreversible deprotonation.[8] This can be advantageous in driving the reaction to completion, especially with less reactive alkylating agents. It is typically used in aprotic solvents like THF or DMF.

Summary of Base Choice:

FeatureSodium Ethoxide (NaOEt)Sodium Hydride (NaH)
Basicity StrongVery Strong
Deprotonation ReversibleIrreversible
Solvent EthanolTHF, DMF
Byproducts EthanolHydrogen gas
Key Advantage Prevents transesterificationDrives reaction to completion
Key Disadvantage Can contain traces of NaOHHighly reactive with water

Q2: Why is this compound often described as a "blocked" malonic ester?

A2: this compound is used as a "blocked" malonic ester to favor monoalkylation.[2] In a standard malonic ester synthesis with diethyl malonate, after the first alkylation, the remaining acidic proton can be removed, leading to a second alkylation (dialkylation). The additional ethoxycarbonyl group in this compound sterically hinders and electronically deactivates the monoalkylated product towards further deprotonation and alkylation. This additional group can be removed later in the synthetic sequence.

Q3: Can I perform a dialkylation on this compound?

A3: While this compound is designed to favor monoalkylation, dialkylation is not entirely impossible but is significantly more challenging due to steric hindrance from the three ester groups and the first added alkyl group.[1][9] Forcing conditions (e.g., very strong base, high temperature) would likely be required and could lead to increased side reactions. If dialkylation is the desired outcome, starting with diethyl malonate is the more conventional and efficient approach.

Q4: What is the subsequent step after successfully alkylating this compound?

A4: After alkylation, the resulting substituted this compound is typically subjected to hydrolysis and decarboxylation to yield a substituted carboxylic acid.[10][11][12] This usually involves heating with aqueous acid or base to hydrolyze the three ester groups to carboxylic acids, followed by heating to induce decarboxylation, where one of the carboxyl groups is lost as carbon dioxide.

Experimental Protocols

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

This protocol is a representative procedure for the monoalkylation of this compound.

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Alkyl halide (e.g., ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.[3][13]

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add this compound (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes.

  • Alkylation: To the resulting enolate solution, add the alkyl halide (1.1 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Alkylation using Sodium Hydride in DMF

This protocol provides an alternative method using a stronger base in an aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Enolate Formation: Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature until hydrogen evolution ceases.[4]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction and Purification: Extract the product with diethyl ether (3 times). Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry Dry Glassware & Solvents start->dry inert Establish Inert Atmosphere dry->inert deprotonation Deprotonation: Add Base (NaH or NaOEt) to this compound inert->deprotonation alkylation Alkylation: Add Alkyl Halide (R-X) deprotonation->alkylation monitor Monitor Reaction (TLC/GC) alkylation->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the alkylation of this compound.

Base_Choice_Logic start Goal: Alkylate This compound base_choice Base Selection Standard Conditions? Less Reactive R-X? start->base_choice naoet_path Use Sodium Ethoxide (NaOEt) in Ethanol base_choice:f1->naoet_path Yes nah_path Use Sodium Hydride (NaH) in THF/DMF base_choice:f2->nah_path Yes side_reactions Potential Issues naoet_path->side_reactions transesterification Transesterification (if alkoxide doesn't match ester) naoet_path->transesterification nah_path->side_reactions hydrolysis Hydrolysis (if wet) side_reactions->hydrolysis

Caption: Decision logic for selecting a base in this compound alkylation.

References

Technical Support Center: Triethyl Methanetricarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding temperature control in chemical reactions involving triethyl methanetricarboxylate. Precise temperature management is crucial for ensuring reaction efficiency, product purity, and operational safety.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in reactions with this compound?

A: Temperature is a fundamental parameter in chemical synthesis that directly influences reaction kinetics and thermodynamics. Inaccurate temperature control can lead to several issues:

  • Reaction Rate: The rate of most chemical reactions increases with temperature.[1] Deviations from the optimal temperature can result in reactions that are either too slow and incomplete or too fast and difficult to control.

  • Selectivity and Byproducts: Many reactions can follow multiple pathways. Temperature can be the deciding factor that favors the formation of the desired product over unwanted byproducts, thus impacting yield and purity.[1][2]

  • Safety and Thermal Runaway: Exothermic reactions, which release heat, can become dangerous if temperature is not controlled. If heat is generated faster than it can be removed, the reaction can accelerate uncontrollably, leading to a thermal runaway with a rapid increase in pressure and temperature.[1] The synthesis of this compound itself can be highly exothermic.[3]

  • Reagent and Product Stability: High temperatures can cause the decomposition of reactants, intermediates, or the final product.[4]

Q2: What are the most common temperature-related problems encountered in these reactions?

A: The most frequent issues include:

  • Exothermic Runaways: Particularly during the synthesis of this compound from ethyl malonate, the reaction can become violent and requires careful cooling.[3]

  • Incomplete Reactions: If the temperature is too low, the activation energy barrier may not be overcome, leading to poor conversion of starting materials.

  • Formation of Side Products: Elevated temperatures can promote side reactions, such as self-condensation or decomposition, which complicates purification and reduces the yield of the desired product.

  • Phase Separation/Solidification: In some procedures, a viscous magnesium compound of ethyl methanetricarboxylate separates. Maintaining vigorous boiling is necessary to prevent this from forming a compact, unreactive mass.[3]

Q3: What are the signs of a thermal runaway and what immediate actions should be taken?

A: Signs of a thermal runaway include a sudden, rapid increase in temperature that is no longer responsive to control measures, an unexpected rise in internal pressure, vigorous and uncontrolled boiling, and unexpected gas evolution.

Immediate Actions:

  • Immediately cease the addition of any further reagents.

  • Remove any external heating source.

  • Apply maximum cooling using an ice bath or other available cooling system.

  • Ensure efficient stirring to improve heat transfer to the cooling medium.

  • Alert personnel and be prepared for emergency shutdown procedures.

Troubleshooting Guides

Issue 1: Reaction is Uncontrolled and Overheating (Potential Thermal Runaway)
  • Q: My reaction temperature is rising uncontrollably. What should I do?

    • A: This indicates an exothermic event that is overwhelming your cooling capacity. Immediately remove any heating source, stop adding reagents, and apply aggressive cooling with an ice/water or dry ice/acetone bath.[1] Ensure the stirring is rapid to maximize heat exchange with the cooling bath. For future experiments, consider slowing the rate of reagent addition, using a more dilute solution, or upgrading your cooling apparatus.

Issue 2: Low or No Product Yield After Expected Reaction Time
  • Q: The reaction has been running for hours with little to no product formation. Could temperature be the cause?

    • A: Yes, an excessively low temperature is a common reason for failed reactions.[5] The system may lack the necessary activation energy to proceed.

    • Troubleshooting Steps:

      • Verify the accuracy of your thermometer or temperature probe.

      • Ensure your heating apparatus (e.g., heating mantle, oil bath) is functioning correctly and providing even heat distribution.

      • Gradually increase the temperature in small increments, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).

      • Confirm that stirring is efficient, as poor mixing can prevent reactants from interacting, mimicking a temperature issue.[5]

low_yield_workflow start Low or No Product Yield check_temp Is the reaction temperature correct and stable? start->check_temp temp_low Temperature is too low. check_temp->temp_low No temp_ok Temperature is correct. check_temp->temp_ok Yes increase_temp Action: Gradually increase temperature. Monitor reaction progress. temp_low->increase_temp check_stirring Is stirring efficient? Are reagents viable? temp_ok->check_stirring resolve_other Action: Address non-temperature related issues (mixing, reagent quality). check_stirring->resolve_other No

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: High Levels of Impurities and Side Products
  • Q: My final product is impure and the yield is low. How can temperature contribute to this?

    • A: Operating at a temperature that is too high is a likely cause. Elevated temperatures can provide sufficient energy to activate alternative reaction pathways, leading to side products, or can cause thermal decomposition of your reactants or desired product.[1][2]

    • Solutions:

      • Lower the reaction temperature. Review literature for the optimal temperature range for your specific transformation.

      • Ensure uniform heating. Use a stirred oil bath rather than a heating mantle on a stationary flask to avoid localized "hot spots."

      • For exothermic processes, add reagents slowly and dropwise to a well-stirred solution to allow for the dissipation of heat and prevent temperature spikes.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Melting Point25-29 °C[3][6][7]
Boiling Point253 °C (at 760 mmHg)[6][7]
Boiling Point130 °C (at 10 mmHg)[3]
Flash Point113 °C (Closed Cup)[6]
Density1.095 g/mL at 25 °C[6]

Table 2: Recommended Temperature Parameters for Common Reactions

ReactionReagents/SolventTemperature RangeNotesSource
Synthesis Ethyl malonate, Mg, C₂H₅OH, Ethyl chloroformateDynamic: Gentle heat to start, cooling for exotherm, steam bath to finishReaction can be violent; external cooling is necessary.[3]
Dealkoxycarbonylation DMSO, KCN, H₂O90 - 150 °COptimal temperature is substrate-dependent.[8]
Saponification (General) NaOH or KOH in H₂O/Alcohol25 - 70 °CHigher temperatures accelerate the reaction but may increase side reactions.[9]
Decarboxylation Heat, often in a high-boiling solvent> 140 °CHighly dependent on the substrate's stability and structure.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

(Adapted from Organic Syntheses)[3]

This procedure requires careful temperature management due to a significant exotherm.

Methodology:

  • Equip a 1-liter round-bottomed flask with an efficient reflux condenser. Crucially, have a cold water bath ready for immediate cooling.

  • Charge the flask with 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g ethyl malonate and 80 cc of absolute ethanol.

  • Gently heat the mixture until hydrogen evolution begins. Be prepared for a vigorous reaction. The reaction may become so violent that external cooling is necessary to keep it under control.

  • Gradually add the remaining ethyl malonate through the condenser at a rate that maintains a vigorous but controllable reaction.

  • Once the initial exotherm subsides, cool the flask and add 300 cc of dry ether.

  • Gently heat the mixture on a steam bath to bring the reaction to completion.

  • Remove from the steam bath and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether at a rate that maintains vigorous boiling.

  • After addition is complete, heat on a steam bath for 15 minutes.

  • Cool the flask under the tap and cautiously decompose the resulting viscous magnesium compound with dilute acetic acid.

  • The product is isolated via extraction and purified by vacuum distillation, collecting the fraction at 130°C / 10 mmHg .

exotherm_management start Begin Slow Addition of Reagents monitor Monitor Temperature Continuously start->monitor decision Is Temperature Rising Uncontrollably? monitor->decision normal Continue Addition & Monitoring decision->normal No emergency EMERGENCY ACTION decision->emergency Yes normal->monitor stop_add 1. Stop Reagent Addition emergency->stop_add apply_cool 2. Apply External Cooling stop_add->apply_cool stabilized Is Temperature Stabilized? apply_cool->stabilized stabilized->emergency No (Shutdown) resume Resume Addition at a Much Slower Rate stabilized->resume Yes resume->monitor

Caption: Decision process for managing exothermic reactions.

Protocol 2: General Procedure for Dealkoxycarbonylation

(Generalized from Krapcho dealkoxycarbonylation principles)[8]

This reaction requires sustained high temperatures to proceed effectively.

Methodology:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the this compound derivative in a dipolar aprotic solvent (e.g., DMSO).

  • Add water (typically 1-2 equivalents) and a salt such as sodium cyanide or sodium chloride (0.1-2 equivalents).

  • Heat the mixture in an oil bath to the target temperature (e.g., 90-150 °C ). The optimal temperature depends on the specific substrate and must be determined empirically or from literature precedents.

  • Maintain the temperature and stir the reaction, monitoring its progress by TLC or GC. Reaction times can range from 30 minutes to several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product for further purification.

References

Technical Support Center: Reaction Monitoring for Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving triethyl methanetricarboxylate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitative monitoring of reaction progress. It is ideal for quickly determining the consumption of starting materials and the appearance of products.

Troubleshooting Guide: TLC Analysis
Problem Potential Cause Solution
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).2. Inappropriate solvent system polarity.3. Compound is acidic or basic, interacting strongly with the silica (B1680970) gel.1. Dilute the sample before spotting.2. Adjust the solvent system polarity. For this compound, try decreasing the polarity (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).[1][2]3. If a carboxylic acid byproduct is possible (from hydrolysis), add a small amount (0.1-1%) of acetic or formic acid to the mobile phase.[2][3]
Spots are not moving from the baseline (Rf ≈ 0). 1. The eluent is not polar enough to move the compounds.2. The sample was spotted below the solvent level in the chamber.1. Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]2. Ensure the baseline where the sample is spotted is always above the level of the solvent in the developing chamber.[1]
All spots run to the top of the plate (Rf ≈ 1). The eluent is too polar for the compounds being analyzed.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[2]
No spots are visible after development. 1. The sample concentration is too low.2. The compound is not UV-active.3. The compound is volatile and has evaporated.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2]2. Use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO4) stain is effective for many organic compounds, including esters.3. While less likely for this compound, if volatility is suspected, GC may be a more suitable technique.
Rf values are inconsistent between runs. 1. The TLC chamber was not properly saturated with solvent vapor.2. The composition of the eluent was not consistent.3. The temperature varied between runs.1. Line the inside of the chamber with filter paper saturated with the eluent to ensure a saturated atmosphere.[4][5]2. Always use a freshly prepared mobile phase for each run.[1]3. Run TLC plates under consistent temperature conditions.
Frequently Asked Questions (FAQs): TLC

Q1: What is a good starting solvent system for monitoring a reaction with this compound? A good starting point is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[6] A common initial ratio to try is 4:1 or 3:1 hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the starting material.[7][8]

Q2: How do I properly spot the TLC plate for reaction monitoring? Use three lanes on the TLC plate.[8]

  • Lane 1 (Reference): Spot a diluted sample of your starting material (this compound).

  • Lane 2 (Co-spot): Spot the starting material first, then, on the same spot, apply a sample of your reaction mixture. This helps to confirm the identity of the starting material spot in your reaction lane.[8]

  • Lane 3 (Reaction): Spot a sample of your reaction mixture. As the reaction progresses, the spot corresponding to the starting material in Lane 3 should diminish, and a new spot (the product) should appear.[9]

Q3: My compounds are not UV-active. How can I visualize them? If your compounds do not appear under a UV lamp, you must use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with most organic compounds, which will appear as yellow-brown spots on a purple background.

Q4: What do the results of my TLC plate tell me about my reaction?

  • A strong spot for the starting material and no product spot: The reaction has not yet started or is very slow.

  • Spots for both starting material and product: The reaction is in progress.[10]

  • No spot for the starting material and a strong product spot: The reaction is likely complete.[9]

Experimental Protocol: TLC Monitoring
  • Chamber Preparation: Add the chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent, and cover the chamber to allow the atmosphere to saturate.[5]

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a TLC plate. Mark three small, equidistant points on this line for spotting.

  • Sample Spotting:

    • Using a capillary tube, spot the starting material on the left mark.

    • Spot the reaction mixture on the right mark.

    • Spot the starting material and then the reaction mixture on the center mark (co-spot).

    • Ensure spots are small and concentrated. Allow the solvent to fully evaporate from the spots before developing.[11]

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate.[10]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain (e.g., KMnO4) to visualize the spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). Compare the spots in the reaction lane to the reference lanes to assess the reaction's progress.

Gas Chromatography (GC) Monitoring

GC is a powerful technique for both qualitative and quantitative analysis. It offers higher resolution than TLC and can be used to determine the relative concentrations of reactants, products, and byproducts, allowing for the calculation of reaction conversion and yield.

Troubleshooting Guide: GC Analysis
Problem Potential Cause Solution
Peak Tailing 1. Active sites in the injector liner or on the column.2. Column is overloaded.3. Incompatible solvent.1. Use a deactivated or silanized inlet liner.[12] Trim the first few inches off the front of the column. 2. Reduce the injection volume or dilute the sample. Use a column with a thicker film or larger internal diameter.[13]3. Ensure the sample solvent is compatible with the column's stationary phase.[14]
Ghost Peaks (unexpected peaks) 1. Contamination from the septum ("septum bleed").2. Contamination in the injector port or syringe.3. Carryover from a previous injection.1. Use high-quality, low-bleed septa and replace them regularly. Run a blank (injecting only solvent) to confirm.[15]2. Clean the injector port and use a clean syringe.[13]3. Run a solvent blank between samples to wash the system.
Retention Times are Shifting 1. Leak in the system (carrier gas flow rate is unstable).2. Column is aging or has been damaged by oxygen.3. Oven temperature is not consistent.1. Perform a leak check on all fittings from the gas source to the detector.[14]2. Condition the column. If bleed is excessive, the column may need to be replaced. Ensure high-purity carrier gas and an oxygen trap are used.[13][16]3. Verify oven temperature accuracy and stability.
Poor Resolution or Broad Peaks 1. Initial oven temperature is too high.2. Carrier gas flow rate is too low or too high.3. Column is not suitable for the separation.1. For splitless injections, set the initial oven temperature at least 10-20°C below the boiling point of the injection solvent.[14]2. Optimize the carrier gas flow rate for the column dimensions.3. Use a longer column or a column with a different stationary phase for better separation.[17]
Low Peak Area / Poor Sensitivity 1. Leak in the injector.2. Sample is degrading in the hot injector.3. Split ratio is too high.1. Check the septum and all injector fittings for leaks.[13]2. Lower the injector temperature, but keep it high enough to ensure complete vaporization.3. For trace analysis, use a lower split ratio or a splitless injection.
Frequently Asked Questions (FAQs): GC

Q1: What type of GC column is best for analyzing this compound? A standard, non-polar to mid-polarity column is recommended. These columns separate compounds primarily based on their boiling points.[17][18] A good choice would be a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, TG-5MS, or equivalent). A standard dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for most applications.[17][18]

Q2: What are typical GC parameters for this analysis? While optimization is always necessary, here are some typical starting parameters:

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280-300 °C

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1-2 mL/min.

  • Oven Program: Start at a lower temperature (e.g., 100 °C) for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C and hold for several minutes.

  • Injection Mode: Split injection (e.g., 50:1 ratio) is suitable for monitoring the main components.

Q3: How do I prepare my sample for GC analysis? Take a small aliquot (a few drops) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a neutraliizing agent or rapidly cooling it).[19] Dilute the aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane, or hexane) to a final concentration of approximately 1 mg/mL. Filter the sample through a syringe filter if it contains any solid particles.

Q4: Can I quantify my reaction progress with GC? Yes. By integrating the peak areas of your starting material and product, you can determine their relative amounts. The percentage conversion can be calculated as: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100 For more accurate quantification, it is best to use an internal standard and create calibration curves for each compound.[20]

Experimental Protocol: GC Monitoring
  • Method Setup: Program the GC with the appropriate parameters (injector/detector temperatures, oven temperature program, carrier gas flow).

  • Sample Preparation: Withdraw a small aliquot from the reaction vessel. Dilute it approximately 100-fold with a suitable solvent like ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC. It is good practice to first inject a standard of the starting material to determine its retention time.

  • Data Acquisition: Start the data acquisition as the sample is injected. The chromatogram will show peaks corresponding to the solvent, starting material, and any products as they elute from the column.

  • Analysis:

    • Identify the peaks based on their retention times by comparing them to known standards.

    • Integrate the area under each peak.

    • Monitor the decrease in the starting material's peak area and the increase in the product's peak area over time to track the reaction's progress.

Visual Workflow Guides

TLC and GC Workflows

The following diagrams illustrate the standard workflows for monitoring a reaction using TLC and GC.

TLC_Workflow TLC Reaction Monitoring Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Draw Origin Line on TLC Plate prep_chamber->prep_plate prep_sample 3. Prepare Diluted Samples (Start Material & Reaction Mix) prep_plate->prep_sample spot 4. Spot Plate (Reference, Co-spot, Reaction) prep_sample->spot develop 5. Develop Plate in Chamber spot->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize 7. Visualize Spots (UV Light / Stain) dry->visualize calculate 8. Calculate Rf Values visualize->calculate interpret 9. Interpret Results (Assess Conversion) calculate->interpret GC_Workflow GC Reaction Monitoring Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_method 1. Set Up GC Method (Temperatures, Flow, Ramp) prep_sample 2. Take Aliquot from Reaction prep_method->prep_sample quench_dilute 3. Quench (if needed) & Dilute Sample prep_sample->quench_dilute inject_std 4. Inject Standard(s) to find Retention Times quench_dilute->inject_std inject_sample 5. Inject Reaction Sample inject_std->inject_sample acquire 6. Acquire Chromatogram inject_sample->acquire identify 7. Identify Peaks by Retention Time acquire->identify integrate 8. Integrate Peak Areas identify->integrate quantify 9. Calculate Conversion (Quantitative Analysis) integrate->quantify TLC_vs_GC Decision Guide: Choosing Between TLC and GC start What is the goal of the analysis? tlc_path Quick, qualitative check of reaction progress? start->tlc_path Qualitative gc_path Quantitative data needed? (e.g., % conversion, yield) start->gc_path Quantitative use_tlc Use TLC tlc_path->use_tlc Yes tlc_path->gc_path No tlc_adv Advantages: - Fast and inexpensive - Simple setup - Good for solvent screening use_tlc->tlc_adv use_gc Use GC gc_path->use_gc Yes complex_mix Is the mixture complex or are products/reactants very similar? gc_path->complex_mix No, but... gc_adv Advantages: - High resolution & sensitivity - Quantitative results - Can detect minor byproducts use_gc->gc_adv complex_mix->tlc_path No complex_mix->use_gc Yes

References

identifying impurities in triethyl methanetricarboxylate starting material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for triethyl methanetricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound typically originate from the synthesis process or degradation. The most common synthesis method involves the reaction of diethyl malonate with ethyl chloroformate in the presence of a base like sodium ethoxide or magnesium.[1] Therefore, impurities can arise from:

  • Unreacted Starting Materials: Residual diethyl malonate and ethyl chloroformate.

  • Side Products: Formation of dialkylated products is a known drawback of malonic ester synthesis.[1]

  • Residual Solvents: Ethanol, ether, or other solvents used during the synthesis and purification process.

  • Degradation Products: Although generally stable, prolonged storage under non-ideal conditions (e.g., exposure to moisture or extreme temperatures) can lead to hydrolysis of the ester groups.

Q2: I am observing unexpected peaks in the Gas Chromatography (GC) analysis of my this compound. What could they be?

A2: Unexpected peaks in a GC chromatogram could correspond to several potential impurities. Based on the typical synthesis route, these may include:

  • Diethyl malonate: The primary starting material.

  • Ethyl chloroformate: The acylating agent.

  • Ethanol: A common solvent and a potential byproduct of side reactions.

  • Diethyl carbonate: A potential byproduct from the reaction of ethyl chloroformate with ethanol.

For definitive identification, it is recommended to use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fragmentation patterns of the unknown peaks.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum of this compound shows signals that do not correspond to the product. How can I identify them?

A3: Unidentified signals in an NMR spectrum often point to residual solvents or process-related impurities.

  • Check for common solvent peaks: Compare the chemical shifts of the unknown signals to published data for common laboratory solvents.

  • Look for starting material signals:

    • Diethyl malonate: Expect a triplet around 1.3 ppm (CH3), a quartet around 4.2 ppm (CH2), and a singlet around 3.4 ppm (CH2 of the malonate).

  • If complex multiplets are observed, it could indicate the presence of structurally related esters or byproducts. A 2D NMR experiment (like COSY or HSQC) may be necessary to elucidate the structures of these unknown impurities.

Q4: How can I assess the purity of my this compound using High-Performance Liquid Chromatography (HPLC)?

A4: A reverse-phase HPLC method is suitable for assessing the purity of this compound. A C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for the separation of esters.[2] Impurities that are more polar than this compound (e.g., hydrolyzed byproducts) will elute earlier, while less polar impurities will have longer retention times. Developing a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Assay Value by GC Presence of volatile impurities or residual solvents.1. Run a GC-MS analysis to identify the volatile impurities. 2. Use a headspace GC method to quantify residual solvents. 3. Purify the material by vacuum distillation if necessary.
Appearance of a New Peak in HPLC After Storage Degradation of the product, likely due to hydrolysis.1. Confirm the identity of the new peak using LC-MS. 2. Store the material in a tightly sealed container under inert gas and in a cool, dry place.
Broad or Tailing Peaks in HPLC Poor chromatographic conditions or column degradation.1. Optimize the mobile phase composition and pH. 2. Ensure the column is properly equilibrated. 3. Replace the column if it has deteriorated.
Inconsistent NMR Spectra Between Batches Variation in the impurity profile.1. Carefully integrate all signals in the 1H NMR spectrum to quantify the level of each impurity. 2. Review the synthesis and purification steps for any process deviations.

Quantitative Data Summary

The following table summarizes typical purity specifications and analytical detection limits for this compound and related impurities. Please note that these are general values and may vary depending on the specific analytical method and instrumentation used.

Analyte Typical Purity/Limit Analytical Technique Reference
This compound>98%GC[7]
Process-Related Impurities< 0.1%HPLCGeneral guidance for APIs
Residual Solvents< 5000 ppm (e.g., Ethanol)Headspace GCGeneral guidance for APIs

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the prepared sample. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for developing a purity method.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a suitable ratio of A and B (e.g., 60:40).

    • Run a linear gradient to increase the percentage of B over 20-30 minutes.

    • Include a column wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of about 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is typically calculated using the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3) is a common choice.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Analysis:

    • Acquire a standard 1H NMR spectrum. The characteristic signals for this compound are a triplet around 1.3 ppm (9H, CH3) and a quartet around 4.3 ppm (6H, CH2), and a singlet for the methine proton.

    • Acquire a 13C NMR spectrum for further structural confirmation.

    • If unknown signals are present, consider performing 2D NMR experiments (COSY, HSQC) to aid in their identification.

Workflow for Identifying Impurities

The following diagram illustrates a logical workflow for the identification and characterization of impurities in this compound starting material.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Decision Start This compound Sample Purity_Assessment Purity Assessment by GC and/or HPLC Start->Purity_Assessment Is_Pure Purity > 99.5%? Purity_Assessment->Is_Pure Accept Accept Material Is_Pure->Accept Yes Identify_Impurities Identify Impurities by GC-MS and NMR Is_Pure->Identify_Impurities No Known_Impurity Known Process Impurity? Identify_Impurities->Known_Impurity Characterize_Unknown Characterize Unknown Impurity (e.g., 2D NMR, LC-MS/MS) Known_Impurity->Characterize_Unknown No Assess_Risk Assess Risk of Impurity Known_Impurity->Assess_Risk Yes Characterize_Unknown->Assess_Risk Reject Reject or Repurify Material Acceptable_Risk Risk Acceptable? Assess_Risk->Acceptable_Risk Acceptable_Risk->Accept Yes Acceptable_Risk->Reject No

Caption: Workflow for impurity identification in this compound.

References

Validation & Comparative

A Comparative Guide to Triethyl Methanetricarboxylate and Diethyl Malonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pursuit. Among the myriad of reagents available for this purpose, those featuring active methylene (B1212753) groups are particularly prized for their versatility. This guide provides an objective, data-driven comparison of two such reagents: triethyl methanetricarboxylate and the more conventional diethyl malonate. We will delve into their respective reactivities, applications, and the experimental nuances that govern their use in the synthesis of complex molecules.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these esters is crucial for predicting their behavior in chemical reactions and for optimizing reaction conditions.

PropertyThis compoundDiethyl Malonate
Molecular Formula C₁₀H₁₆O₆C₇H₁₂O₄
Molecular Weight 232.23 g/mol 160.17 g/mol [1]
Appearance Clear colorless to yellow liquid after melting[2]Colorless liquid[3]
Boiling Point 281.3 °C at 760 mmHg[2]199.3 °C at 760 mmHg
Melting Point 25-26 °C[2]-50 °C
Density 1.136 g/cm³[2]1.055 g/cm³[1]
pKa of α-hydrogen 9.13 ± 0.59 (Predicted)[2]~13

Reactivity and Synthetic Utility: A Tale of Two Nucleophiles

The synthetic utility of both this compound and diethyl malonate stems from the acidity of the proton(s) alpha to the carbonyl groups. Deprotonation with a suitable base generates a resonance-stabilized carbanion that can act as a nucleophile in a variety of C-C bond-forming reactions.

Diethyl Malonate: The Workhorse of Malonic Ester Synthesis

Diethyl malonate is a cornerstone reagent in the malonic ester synthesis, a robust method for the preparation of substituted acetic acids. The presence of two electron-withdrawing ester groups flanking the methylene protons significantly increases their acidity (pKa ≈ 13), facilitating enolate formation with common bases like sodium ethoxide.[3]

The resulting enolate is a soft nucleophile, making it ideal for Sₙ2 reactions with a wide range of primary and secondary alkyl halides, as well as for Michael additions to α,β-unsaturated carbonyl compounds. A key feature of the malonic ester synthesis is the ability to perform a second alkylation on the mono-alkylated product. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the corresponding mono- or di-substituted acetic acid.

This compound: A Gateway to Substituted Malonates and Monosubstituted Acetic Acids

This compound possesses a single, even more acidic methine proton (predicted pKa ≈ 9.13) due to the inductive effect of the three surrounding ester groups.[2] This enhanced acidity allows for deprotonation under milder conditions compared to diethyl malonate.

A significant advantage of using this compound is that it is restricted to a single alkylation or Michael addition, thus avoiding the potential for over-alkylation that can be a challenge with diethyl malonate. The resulting alkylated product, a tris(ethoxycarbonyl)methane derivative, is a valuable intermediate in its own right. It can be viewed as a protected form of a substituted malonic ester.

Selective hydrolysis and decarboxylation of one ester group, potentially via a Krapcho decarboxylation, would yield a substituted diethyl malonate.[4][5] Alternatively, hydrolysis of all three ester groups followed by decarboxylation of the resulting tricarboxylic acid would lead to a monosubstituted acetic acid. This offers a controlled route to compounds that can be challenging to synthesize selectively using diethyl malonate.

Comparative Performance in Key Reactions

Direct, side-by-side experimental comparisons of this compound and diethyl malonate in the literature are scarce. However, we can infer their relative performance based on their structural and electronic properties, supplemented with available experimental data.

Alkylation Reactions

Alkylation of diethyl malonate is a well-established and high-yielding reaction. For instance, the benzylation of diethyl malonate with benzyl (B1604629) chloride can proceed in high yield.

Table 1: Comparison of Alkylation Reactions

ReagentElectrophileBaseSolventConditionsYieldReference
Diethyl MalonateBenzyl ChlorideNaOEtEtOHRefluxHigh (qualitative)[6]
This compoundN,N-Dimethylformamide diethylacetal---81%
Michael Addition Reactions

Both diethyl malonate and this compound are effective Michael donors. The choice of reagent can influence the outcome of the reaction, particularly in complex syntheses.

The Michael addition of diethyl malonate to chalcones (1,3-diphenyl-2-propen-1-one) is a classic example, often proceeding in high yield.[7] However, side reactions, such as the Michael addition of the acetophenone (B1666503) enolate to the chalcone (B49325) product, can occur.[7]

The use of this compound in a Michael addition would be expected to proceed cleanly to the mono-adduct. While specific comparative yields are not available, the inherent reactivity of the enolate suggests it would be a competent nucleophile for this transformation.

Table 2: Comparison of Michael Addition Reactions

ReagentMichael AcceptorBase/CatalystSolventConditionsYieldReference
Diethyl MalonateChalconeNaOHCTAB/H₂ORoom Temp, 24h83%[7]
Diethyl MalonateChalconeTriethylamineEtOH-57%[7]

Experimental Protocols

General Procedure for Alkylation of Diethyl Malonate
  • Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, sodium metal (1.0 eq) is dissolved in absolute ethanol (B145695) to prepare sodium ethoxide. To this solution, diethyl malonate (1.05 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Alkylation: The alkyl halide (1.0 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[8]

  • Preparation of Magnesium Ethoxide: In a 1-L round-bottomed flask fitted with a reflux condenser, place magnesium turnings (25 g, 1.03 g-atom), absolute ethanol (25 mL), and carbon tetrachloride (1 mL). Add 30 mL of a mixture of diethyl malonate (160 g, 1 mol) and absolute ethanol (80 mL). Gently heat the mixture to initiate the reaction, which may become vigorous.

  • Reaction with Diethyl Malonate: Gradually add the remaining diethyl malonate-ethanol mixture to maintain a vigorous reaction. After the addition is complete, add dry ether (300 mL) and heat the mixture on a steam bath to complete the formation of the magnesium salt of diethyl malonate.

  • Carbethoxylation: To the cooled reaction mixture, add a mixture of ethyl chloroformate (100 mL, 1.05 mol) and dry ether (100 mL) at a rate that maintains vigorous boiling. Heat on a steam bath for 15 minutes to complete the reaction.

  • Work-up and Purification: Decompose the resulting magnesium compound by cautiously adding dilute acetic acid. Separate the ether layer, extract the aqueous layer with ether, and wash the combined ether extracts with water. Dry the ether solution over sodium sulfate, distill off the ether, and purify the residue by vacuum distillation to yield this compound (yield: 88-93%).[8]

General Procedure for Hydrolysis and Decarboxylation of a Substituted Diethyl Malonate
  • Saponification: The substituted diethyl malonate is refluxed with an excess of aqueous sodium hydroxide (B78521) until the ester is completely hydrolyzed (as monitored by TLC).

  • Acidification and Decarboxylation: The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The acidified mixture is then heated to induce decarboxylation, which is typically observed by the evolution of carbon dioxide.

  • Isolation: The product, a substituted acetic acid, is isolated by extraction with an appropriate organic solvent. The organic extracts are dried and concentrated to give the crude product, which can be further purified by recrystallization or distillation.

Logical and Experimental Workflows

The following diagrams illustrate the typical synthetic pathways involving diethyl malonate and this compound.

diethyl_malonate_synthesis DEM Diethyl Malonate Enolate Enolate DEM->Enolate 1. Base (e.g., NaOEt) Monoalkylated Monoalkylated Diethyl Malonate Enolate->Monoalkylated 2. R-X Mono_acid Monosubstituted Acetic Acid Monoalkylated->Mono_acid 3. H₃O⁺, Δ (Hydrolysis & Decarboxylation) Enolate_2 Enolate Monoalkylated->Enolate_2 1. Base Dialkylated Dialkylated Diethyl Malonate Di_acid Disubstituted Acetic Acid Dialkylated->Di_acid 3. H₃O⁺, Δ (Hydrolysis & Decarboxylation) Enolate_2->Dialkylated 2. R'-X

Figure 1. Synthetic workflow for diethyl malonate.

triethyl_methanetricarboxylate_synthesis TEM Triethyl Methanetricarboxylate Enolate Enolate TEM->Enolate 1. Base Alkylated_TEM Alkylated Triethyl Methanetricarboxylate Enolate->Alkylated_TEM 2. R-X Subst_DEM Substituted Diethyl Malonate Alkylated_TEM->Subst_DEM Krapcho Decarboxylation Mono_acid Monosubstituted Acetic Acid Alkylated_TEM->Mono_acid H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Figure 2. Synthetic workflow for this compound.

Conclusion

Both diethyl malonate and this compound are valuable reagents for the construction of carbon-carbon bonds. Diethyl malonate is a widely used, versatile, and cost-effective starting material for the synthesis of a broad range of mono- and di-substituted acetic acids via the malonic ester synthesis. Its main drawback is the potential for over-alkylation.

This compound, while less commonly employed, offers a strategic advantage in its ability to undergo only a single nucleophilic addition. This feature provides a controlled route to mono-substituted products. The resulting alkylated triester can then be selectively transformed into either a substituted malonic ester or a monosubstituted acetic acid, offering a level of synthetic precision that can be advantageous in complex multi-step syntheses.

The choice between these two reagents will ultimately depend on the specific synthetic target, the desired level of control over substitution, and the overall synthetic strategy. While diethyl malonate remains the workhorse for many applications, the unique reactivity of this compound makes it a powerful tool for more intricate synthetic challenges. Further research into the reaction scope and quantitative performance of this compound would be beneficial to fully elucidate its potential in modern organic synthesis.

References

comparative study of reactivity between triethyl methanetricarboxylate and dimethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal (B13267) of C-C bond-forming reagents, active methylene (B1212753) compounds hold a prominent position. This guide provides a detailed comparative analysis of the reactivity of two such compounds: triethyl methanetricarboxylate and dimethyl malonate. While both are derivatives of malonic acid and serve as versatile synthons, their distinct structural and electronic properties give rise to significant differences in their chemical behavior. This document aims to furnish researchers, scientists, and drug development professionals with a clear understanding of these differences, supported by physicochemical data and representative experimental protocols.

Physicochemical Properties and Acidity: A Quantitative Comparison

The most striking difference between this compound and dimethyl malonate lies in the acidity of their α-protons. The α-proton is the hydrogen atom attached to the carbon atom situated between the two or three carbonyl groups. The ease of removal of this proton by a base dictates the facility of enolate formation, which is the crucial nucleophilic intermediate in many of their characteristic reactions.

The acidity of these compounds is quantified by their pKa values; a lower pKa indicates a stronger acid. The presence of a third electron-withdrawing ester group in this compound significantly enhances the acidity of its methine proton compared to the methylene protons of dimethyl malonate.

CompoundStructurepKa (Predicted/Experimental)Reference
This compoundCH(COOEt)₃~9.13 (Predicted)
Dimethyl MalonateCH₂(COOMe)₂~13 (in DMSO)

This substantial difference in acidity has profound implications for their reactivity, particularly in base-catalyzed reactions.

Reactivity in Key Synthetic Transformations

The enhanced acidity and distinct structural features of this compound lead to notable differences in its reactivity profile compared to dimethyl malonate in several key synthetic transformations.

Alkylation Reactions

Alkylation of active methylene compounds is a cornerstone of C-C bond formation. The reaction proceeds via the generation of a nucleophilic enolate, which then attacks an alkyl halide in an SN2 reaction.

  • Dimethyl Malonate: Being less acidic, dimethyl malonate requires a relatively strong base, such as sodium ethoxide or sodium hydride, to generate a sufficient concentration of its enolate for alkylation. A common challenge in the alkylation of dimethyl malonate is the potential for dialkylation, as the mono-alkylated product still possesses an acidic proton. Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation.

  • This compound: Due to its higher acidity, this compound can be deprotonated by weaker bases. More importantly, it has only one acidic proton, which inherently restricts the reaction to mono-alkylation . This feature makes this compound a valuable reagent when the introduction of a single alkyl group is desired, effectively serving as a "blocked" malonic ester.[1] However, the presence of three bulky ethoxycarbonyl groups can introduce significant steric hindrance, potentially slowing down the rate of alkylation, especially with bulky alkyl halides.

G cluster_DMM Dimethyl Malonate cluster_TEM This compound DMM CH₂(COOMe)₂ Enolate_DMM [CH(COOMe)₂]⁻ Na⁺ Monoalkyl_DMM R-CH(COOMe)₂ Dialkyl_DMM R,R'-C(COOMe)₂ TEM CH(COOEt)₃ Enolate_TEM [C(COOEt)₃]⁻ Na⁺ Monoalkyl_TEM R-C(COOEt)₃ No_Dialkyl No further alkylation

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is typically catalyzed by a weak base.

  • Dimethyl Malonate: Dimethyl malonate is a classic substrate for the Knoevenagel condensation. The reaction proceeds readily with a variety of aldehydes and ketones in the presence of catalysts like piperidine (B6355638) or ammonia.[2][3]

  • This compound: The higher acidity of this compound suggests that it should readily form the necessary carbanion for the initial nucleophilic attack in the Knoevenagel condensation, potentially under milder basic conditions than dimethyl malonate. However, the steric bulk of the three ethoxycarbonyl groups might hinder the approach to the carbonyl carbon of the aldehyde or ketone, which could lead to slower reaction rates or lower yields, especially with sterically demanding carbonyl compounds.

Hydrolysis and Decarboxylation

The hydrolysis of the ester groups followed by decarboxylation is a common subsequent step in syntheses involving malonic esters, ultimately leading to the formation of a carboxylic acid.

  • Dimethyl Malonate: The malonic ester synthesis culminates in the hydrolysis of the two ester groups to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation (loss of CO₂) to yield a substituted acetic acid.[4]

  • This compound: Hydrolysis of this compound would initially yield a tricarboxylic acid. Methanetricarboxylic acid itself is prone to decarboxylation. Upon heating, it would be expected to first decarboxylate to a substituted malonic acid, which can then undergo a second decarboxylation to a substituted acetic acid. This sequential decarboxylation could potentially be controlled to isolate the substituted malonic acid intermediate under carefully controlled conditions.

G cluster_DMM From Alkylated Dimethyl Malonate cluster_TEM From Alkylated this compound Alkylated_DMM R-CH(COOMe)₂ Dicarboxylic_Acid R-CH(COOH)₂ Acetic_Acid R-CH₂COOH Alkylated_TEM R-C(COOEt)₃ Tricarboxylic_Acid R-C(COOH)₃ Substituted_Malonic_Acid R-CH(COOH)₂ Substituted_Acetic_Acid R-CH₂COOH

Experimental Protocols

The following are representative, generalized protocols for key reactions. It is important to note that these are illustrative and optimization may be required for specific substrates.

Protocol 1: Mono-alkylation of Dimethyl Malonate

Materials:

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Dimethyl malonate is added dropwise to the cooled sodium ethoxide solution with stirring.

  • The alkyl halide is then added dropwise, and the reaction mixture is heated to reflux for several hours.

  • After cooling, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

G Start Start Prepare_Base Prepare NaOEt in Ethanol Start->Prepare_Base Add_DMM Add Dimethyl Malonate Prepare_Base->Add_DMM Add_Alkyl_Halide Add Alkyl Halide Add_DMM->Add_Alkyl_Halide Reflux Heat to Reflux Add_Alkyl_Halide->Reflux Quench Quench with NH₄Cl Reflux->Quench Extract Extract with Et₂O Quench->Extract Wash_Dry Wash with Brine, Dry over MgSO₄ Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify Concentrate->Purify End End Purify->End

Protocol 2: Alkylation of this compound

Materials:

  • This compound

  • A suitable base (e.g., sodium hydride or a non-nucleophilic base like DBU)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Alkyl halide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the base in the anhydrous solvent under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for a period to ensure complete enolate formation.

  • The alkyl halide is then added, and the reaction is stirred at room temperature or gently heated until completion (monitored by TLC).

  • The reaction is carefully quenched with saturated aqueous NH₄Cl.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

G Start Start Prepare_Enolate Generate Enolate with Base in Anhydrous Solvent Start->Prepare_Enolate Add_Alkyl_Halide Add Alkyl Halide Prepare_Enolate->Add_Alkyl_Halide React Stir at RT or Heat Add_Alkyl_Halide->React Quench Quench with NH₄Cl React->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify Concentrate->Purify End End Purify->End

Conclusion

  • Dimethyl Malonate is the workhorse for the synthesis of mono- and di-substituted acetic acids via the well-established malonic ester synthesis. Its reactivity is centered on the nucleophilicity of its enolate, with the primary synthetic challenge often being the control of the degree of alkylation.

  • This compound serves as a more specialized reagent, ideal for the synthesis of mono-substituted malonic acids or for applications where exclusive mono-alkylation is critical. Its higher acidity allows for enolate formation under milder conditions, but its greater steric bulk can influence reaction rates.

The choice between these two reagents will ultimately be dictated by the specific synthetic target and the desired reaction pathway. For the construction of simple mono- or di-alkylated acetic acids, dimethyl malonate is often the more economical and straightforward choice. However, for syntheses requiring precise control to achieve mono-alkylation or for the preparation of substituted malonic acids, this compound presents a powerful and often superior alternative.

References

A Comparative Guide to Analytical Techniques for Monitoring Triethyl Methanetricarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of triethyl methanetricarboxylate is a fundamental reaction in organic chemistry, often utilized in the preparation of various pharmaceutical intermediates and other complex molecules. Accurate monitoring of this reaction is crucial for optimization, yield maximization, and ensuring the safety and purity of the final product. This guide provides a comprehensive comparison of common analytical techniques for monitoring the synthesis of this compound from diethyl malonate and ethyl chloroformate.

Reaction Overview

The synthesis of this compound typically proceeds via the reaction of the magnesium enolate of diethyl malonate with ethyl chloroformate.

Reaction Scheme:

Monitoring the depletion of reactants (diethyl malonate, ethyl chloroformate) and the formation of the product (this compound) is key to understanding the reaction kinetics and endpoint.

Comparison of Analytical Techniques

Four primary analytical techniques are compared for their efficacy in monitoring this reaction: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), In-situ Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound and related reaction components.

ParameterHPLC (UV Detector)GC-MSIn-situ FTIR (ReactIR)NMR (¹H NMR)
Limit of Detection (LOD) ~1-5 µg/mL~0.1-1 µg/mLConcentration-dependent, qualitative trends are more common~0.1-1 mg/mL
Limit of Quantification (LOQ) ~5-15 µg/mL~0.5-5 µg/mLNot typically used for precise quantification without extensive calibration~0.5-5 mg/mL
Linearity (R²) >0.999>0.998Not applicable for direct quantification without calibration>0.999 (with internal standard)
Precision (%RSD) < 2%< 5%Not applicable for direct quantification< 1% (with internal standard)
Analysis Time 10-20 min per sample15-30 min per sampleReal-time (spectra acquired every 1-2 min)5-15 min per sample
Sample Preparation Dilution, filtrationDilution, possible derivatizationNone (in-situ probe)Dilution in deuterated solvent
Strengths Robust, excellent quantitation, widely availableHigh sensitivity and selectivity, excellent for volatile byproductsReal-time monitoring, no sampling required, provides kinetic dataProvides structural information, highly quantitative with an internal standard
Limitations Requires sampling, potential for sample degradationNot suitable for thermally labile compounds, requires samplingLess sensitive for minor components, complex data analysisLower sensitivity, requires deuterated solvents, higher instrument cost

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of diethyl malonate, ethyl chloroformate, and this compound in the reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., Dimethyl phthalate)

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by adding the aliquot to a known volume of a suitable solvent (e.g., 900 µL of acetonitrile) containing the internal standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve for each analyte and the internal standard. The concentration of each component in the reaction sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify reactants, products, and potential volatile byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

Procedure:

  • Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time points. Dilute the aliquot in a known volume of dichloromethane containing the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) for target compounds to enhance sensitivity. Create calibration curves for each analyte relative to the internal standard.

In-situ Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To monitor the reaction progress in real-time by observing changes in characteristic infrared absorption bands.

Instrumentation:

  • FTIR spectrometer with an attenuated total reflectance (ATR) immersion probe (e.g., Mettler-Toledo ReactIR).

Procedure:

  • Setup: Insert the ATR probe directly into the reaction vessel.

  • Data Acquisition: Collect a background spectrum of the initial reaction mixture before initiating the reaction. Once the reaction starts, continuously collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Analysis: Monitor the decrease in the intensity of the C=O stretching vibration of ethyl chloroformate (~1780 cm⁻¹) and the increase in the C=O stretching vibration of the this compound product (~1740 cm⁻¹). The data provides a real-time profile of the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain quantitative data on the concentration of reactants and products over time.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction and dilute the aliquot in a known volume of CDCl₃ containing a precise concentration of the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum for each sample.

    • Ensure a sufficient relaxation delay (d1) for accurate quantification (e.g., 5 times the longest T1).

  • Quantification: Integrate the characteristic signals of the reactants and the product relative to the integral of the internal standard. For example, monitor the methine proton of this compound and the methylene (B1212753) protons of diethyl malonate.

Mandatory Visualization

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEM Diethyl Malonate MgEnolate Magnesium Enolate of Diethyl Malonate DEM->MgEnolate + Mg(OEt)₂ ECF Ethyl Chloroformate TEM This compound ECF->TEM Mg Magnesium Mg->MgEnolate EtOH Ethanol EtOH->MgEnolate MgEnolate->TEM + Ethyl Chloroformate MgCl2 Magnesium Chloride MgEnolate->MgCl2

Caption: Synthesis pathway of this compound.

Experimental Workflow for Reaction Monitoring

Experimental_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Techniques cluster_data Data Processing Start Initiate Reaction Sample Withdraw Aliquot at Time (t) Start->Sample FTIR In-situ FTIR (Real-time) Start->FTIR Continuous Monitoring Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC GCMS GC-MS Analysis Quench->GCMS NMR NMR Analysis Quench->NMR Data Quantification & Kinetic Analysis HPLC->Data GCMS->Data NMR->Data FTIR->Data

Caption: General workflow for monitoring the reaction.

A Comparative Guide to GC-MS Analysis of Triethyl Methanetricarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with triethyl methanetricarboxylate, understanding the composition of its reaction mixtures is crucial for optimizing synthesis pathways and ensuring product purity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose, offering robust separation and identification of volatile and semi-volatile compounds. This guide provides a comparative analysis of GC-MS for monitoring common reactions of this compound and explores alternative analytical methodologies, supported by experimental data and detailed protocols.

Introduction to this compound Reactions

This compound is a versatile building block in organic synthesis, valued for its trifunctional nature.[1] Its reactivity centers around the acidic methine proton and the three ester functionalities, making it susceptible to a variety of transformations, including:

  • Alkylation: Introduction of an alkyl group at the central carbon.

  • Acylation: Addition of an acyl group to the central carbon.

  • Michael Addition: Conjugate addition to α,β-unsaturated systems.

  • Hydrolysis: Conversion of the ester groups to carboxylic acids.

  • Decarboxylation: Removal of a carboxyl group, often after hydrolysis.

Monitoring the progress of these reactions and identifying the resulting products and byproducts is essential for process control and characterization of the final molecules.

GC-MS Analysis: A Powerful Tool for Reaction Monitoring

GC-MS is a highly effective method for analyzing the complex mixtures generated from reactions involving this compound. The technique separates compounds based on their boiling points and polarities, followed by ionization and mass analysis, which provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for analyzing a reaction mixture of this compound would involve the following steps:

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane, ethyl acetate). If the products are not volatile enough or contain polar functional groups, a derivatization step, such as silylation, may be necessary to increase volatility.

  • Gas Chromatography:

    • Injector: The sample is injected into a heated port (e.g., 250 °C) to ensure rapid volatilization.

    • Column: A capillary column, such as a 30 m x 0.25 mm HP-5MS (5% phenyl-methylpolysiloxane), is commonly used for separation.

    • Oven Program: A temperature gradient is applied to the column to elute compounds with a wide range of boiling points. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole mass analyzer scans a mass range (e.g., m/z 40-500) to detect the fragment ions.

    • Detector: An electron multiplier detects the ions.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak is compared to spectral libraries (e.g., NIST) for identification.

Data Presentation: GC-MS of this compound and an Alkylation Product

The following tables summarize the expected GC-MS data for this compound and a representative alkylation product, triethyl ethane-1,1,2-tricarboxylate.

Table 1: GC-MS Data for this compound

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance
This compound~12.5232.23187 (100%), 160 (85%), 115 (70%), 87 (60%), 45 (50%), 29 (95%)

Table 2: GC-MS Data for Triethyl ethane-1,1,2-tricarboxylate (Alkylation Product)

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance
Triethyl ethane-1,1,2-tricarboxylate~14.2246.26201 (100%), 173 (90%), 145 (75%), 129 (65%), 101 (55%), 29 (98%)[2]

Note: Retention times are estimates and will vary depending on the specific GC conditions.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, certain limitations, such as the requirement for volatile and thermally stable analytes, may necessitate the use of alternative analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is an excellent alternative for analyzing non-volatile, polar, or thermally labile compounds. It separates compounds in the liquid phase before they are introduced into the mass spectrometer.

Comparison with GC-MS:

FeatureGC-MSHPLC-MS
Analyte Volatility Requires volatile or derivatized analytesSuitable for non-volatile and thermally labile analytes
Sample Preparation May require derivatizationOften requires less sample preparation
Separation Mechanism Based on boiling point and polarityBased on polarity, size, or charge
Sensitivity High for volatile compoundsHigh for a wide range of compounds
Typical Applications Analysis of esters, alkanes, aromatic compoundsAnalysis of polar compounds, large molecules, salts

For reactions such as the hydrolysis of this compound, where the resulting carboxylic acids are non-volatile, HPLC-MS would be the superior analytical choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about all molecules in a reaction mixture without the need for chromatographic separation. It is a quantitative technique that can be used to determine the relative concentrations of reactants, intermediates, and products.

Comparison with GC-MS:

FeatureGC-MSNMR Spectroscopy
Separation Chromatographic separation requiredNo separation needed
Information Provided Retention time and mass spectrumDetailed structural information and quantitative data
Sensitivity Generally more sensitiveLess sensitive, requires higher concentrations
Analysis Time Relatively fast for routine analysisCan be slower, especially for complex mixtures
Typical Applications Identification and quantification of known compoundsStructural elucidation of unknown compounds, real-time reaction monitoring

NMR is particularly useful for in-situ reaction monitoring, allowing researchers to track the formation of products and intermediates in real-time without disturbing the reaction.[3]

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the experimental workflows and logical relationships.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Derivatization Derivatization (optional) Dilution->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Chromatogram Chromatogram MS->Chromatogram MassSpectra Mass Spectra Chromatogram->MassSpectra LibrarySearch Library Search MassSpectra->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Experimental workflow for GC-MS analysis of reaction products.

Reaction_Pathway TEM This compound Enolate Enolate Intermediate TEM->Enolate Base Alkyl_Product Alkylated Product Enolate->Alkyl_Product Alkyl Halide Acyl_Product Acylated Product Enolate->Acyl_Product Acyl Halide Michael_Adduct Michael Adduct Enolate->Michael_Adduct Michael Acceptor

Caption: Common reaction pathways of this compound.

Analytical_Comparison cluster_gcms GC-MS cluster_hplcms HPLC-MS cluster_nmr NMR GCMS_Node GC-MS GCMS_Adv High Resolution Good for Volatiles GCMS_Node->GCMS_Adv GCMS_Dis Requires Volatility Thermal Degradation Risk GCMS_Node->GCMS_Dis HPLCMS_Node HPLC-MS HPLCMS_Adv Analyzes Non-volatiles Handles Polar Compounds HPLCMS_Node->HPLCMS_Adv HPLCMS_Dis Lower Resolution than GC Matrix Effects HPLCMS_Node->HPLCMS_Dis NMR_Node NMR NMR_Adv Detailed Structural Info Quantitative NMR_Node->NMR_Adv NMR_Dis Lower Sensitivity Complex Spectra for Mixtures NMR_Node->NMR_Dis Analysis Analysis of Reaction Products Analysis->GCMS_Node Analysis->HPLCMS_Node Analysis->NMR_Node

Caption: Comparison of analytical techniques for reaction monitoring.

Conclusion

GC-MS is an indispensable technique for the analysis of this compound reaction products, providing reliable separation and identification of volatile and semi-volatile compounds. However, for a comprehensive understanding of reaction mixtures, especially those containing non-volatile or thermally sensitive molecules, complementary techniques such as HPLC-MS and NMR spectroscopy are invaluable. The choice of analytical method should be guided by the specific properties of the analytes and the information required, whether it be routine monitoring, structural elucidation, or real-time quantitative analysis. By leveraging the strengths of each technique, researchers can gain deeper insights into their chemical processes, leading to more efficient and robust synthetic methodologies.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Triethyl Methanetricarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for triethyl methanetricarboxylate and its derivatives. The information presented is intended to aid in the structural elucidation and characterization of this important class of compounds, which serve as versatile building blocks in organic synthesis and drug discovery.

Introduction

This compound and its substituted derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. Their core structure, featuring a central carbon atom attached to three carboethoxy groups, allows for diverse chemical modifications. NMR spectroscopy is an essential tool for the unambiguous determination of the structure of these molecules. This guide summarizes the key ¹H and ¹³C NMR features of this compound and provides a comparison with a representative derivative, triethyl 1,1,2-ethanetricarboxylate.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and triethyl 1,1,2-ethanetricarboxylate. The data is presented for spectra recorded in deuterated chloroform (B151607) (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound-CH-4.41s-
-OCH₂CH₃4.28q7.1
-OCH₂CH₃1.30t7.1
Triethyl 1,1,2-Ethanetricarboxylate-CH-3.65t7.7
-CH₂-3.05d7.7
-OCH₂CH₃4.25 - 4.15m-
-OCH₂CH₃1.30 - 1.25m-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundC=O~166
-CH-~50
-OCH₂CH₃~62
-OCH₂CH₃~14
Triethyl 1,1,2-EthanetricarboxylateC=O170.8, 167.5
-CH-49.3
-CH₂-33.8
-OCH₂CH₃61.8, 61.0
-OCH₂CH₃14.1, 14.0

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and its derivatives.

Sample Preparation:

  • Weigh approximately 5-20 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Securely cap the NMR tube and gently agitate until the sample is completely dissolved.

¹H NMR Spectroscopy:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Spectroscopy:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024, depending on sample concentration.

Mandatory Visualization

The following diagrams illustrate the general structure of a this compound derivative and a typical NMR experimental workflow.

G cluster_structure General Structure of a this compound Derivative C C H H C->H α-proton R R C->R Substituent COOEt1 COOEt C->COOEt1 COOEt2 COOEt C->COOEt2 COOEt3 COOEt C->COOEt3

Caption: General chemical structure of a substituted this compound.

G Sample_Prep Sample Preparation (Dissolution in CDCl3 with TMS) 1H_Acquisition 1H NMR Data Acquisition Sample_Prep->1H_Acquisition 1H Experiment 13C_Acquisition 13C NMR Data Acquisition Sample_Prep->13C_Acquisition 13C Experiment Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_Acquisition->Data_Processing 13C_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A typical workflow for NMR-based structural elucidation.

A Comparative Guide to the Synthesis and Structural Validation of Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to triethyl methanetricarboxylate, a versatile building block in pharmaceutical synthesis.[1] It further details the analytical techniques used to validate the structure of the final product, ensuring the reliability and reproducibility of experimental outcomes.

Synthesis of this compound: A Comparison of Two Common Methods

The synthesis of this compound is commonly achieved through the acylation of diethyl malonate. Two prevalent methods employ either a magnesium-based reagent or the more traditional sodium ethoxide base. This section compares these two synthetic strategies, offering insights into their respective advantages and reaction parameters.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMagnesium-Mediated AcylationSodium Ethoxide-Mediated Acylation
Primary Reagents Diethyl malonate, Magnesium, Ethyl chloroformateDiethyl malonate, Sodium ethoxide, Ethyl chloroformate
Reaction Conditions Initial reaction with magnesium in ethanol (B145695), followed by addition of ethyl chloroformate in ether; requires heating.Reaction of diethyl malonate with sodium ethoxide in an anhydrous solvent, followed by addition of ethyl chloroformate.
Reported Yield 88-93%[2]Yields can be lower due to potential side reactions such as self-condensation of the malonic ester. Specific yield data for this direct synthesis is not readily available in the reviewed literature.
Advantages High yield, well-documented procedure.[2]Utilizes a common and readily available base.
Disadvantages Requires the use of magnesium turnings and careful control of the initial exothermic reaction.[2]Potential for side reactions; requires strictly anhydrous conditions to prevent hydrolysis of the ester and ethoxide.

Experimental Protocols

Protocol 1: Magnesium-Mediated Synthesis of this compound

This high-yield procedure is adapted from Organic Syntheses.[2]

  • Preparation of Magnesium Ethoxide: In a flask equipped with a reflux condenser, add magnesium turnings (1.03 gram atoms) to absolute ethanol. A small amount of carbon tetrachloride can be added to initiate the reaction.

  • Formation of Magnesium Enolate: Gradually add a solution of diethyl malonate (1 mole) in absolute ethanol to the magnesium ethoxide suspension. The reaction may become vigorous and require external cooling.

  • Acylation: After the initial reaction subsides, add dry ether to the mixture. Then, add a solution of ethyl chloroformate (1.05 moles) in dry ether dropwise at a rate that maintains a vigorous reflux.

  • Work-up: After the addition is complete, heat the reaction mixture on a steam bath. Cool the mixture and decompose the magnesium complex by cautiously adding dilute acetic acid.

  • Isolation and Purification: Separate the ethereal layer, extract the aqueous layer with ether, and combine the organic extracts. Wash the combined extracts with water, dry over anhydrous sodium sulfate, and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.[2]

Protocol 2: General Procedure for Sodium Ethoxide-Mediated Acylation

This protocol outlines the general steps for a sodium ethoxide-mediated acylation of diethyl malonate.

  • Enolate Formation: In a flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise with stirring.

  • Acylation: Cool the resulting solution of the sodium enolate and add ethyl chloroformate dropwise, maintaining a low temperature to control the exothermic reaction.

  • Work-up and Isolation: After the addition is complete, allow the reaction to stir at room temperature. The reaction mixture is then typically quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Structural Validation of this compound

Accurate structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Quartet6H-O-CH₂ -CH₃
~1.2Triplet9H-O-CH₂-CH₃
~4.0Singlet1HCH (CO₂Et)₃

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165C =O
~62-O-CH₂ -CH₃
~50C H(CO₂Et)₃
~14-O-CH₂-CH₃

Table 4: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)Functional Group
~1740-1750C=O (Ester) stretch
~2980C-H (alkane) stretch
~1200-1300C-O (ester) stretch

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
232[M]⁺ (Molecular Ion)
187[M - OEt]⁺
160[M - CO₂Et]⁺
115[CH(CO₂Et)]⁺

Experimental Workflow and Validation Logic

The following diagram illustrates the overall workflow from synthesis to structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation reagents Diethyl Malonate + Magnesium/Ethanol or Sodium Ethoxide acylation Acylation with Ethyl Chloroformate reagents->acylation nmr NMR Spectroscopy (¹H and ¹³C) workup Work-up and Purification acylation->workup ir IR Spectroscopy product Triethyl Methanetricarboxylate workup->product ms Mass Spectrometry product->nmr Sample Analysis product->ir product->ms structure_confirmed Structure Confirmed

References

A Comparative Guide to Malonic Ester Synthesis Methods: Yields and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the malonic ester synthesis is a cornerstone technique for the formation of carbon-carbon bonds and the synthesis of a wide array of carboxylic acids and their derivatives. The versatility of this reaction has led to the development of several methodologies, each with its own set of advantages and optimal use cases. This guide provides an objective comparison of the yields and experimental protocols for three common malonic ester synthesis methods: the classic sodium ethoxide procedure, the use of sodium hydride as a non-nucleophilic base, and the increasingly popular phase-transfer catalysis approach.

Performance Comparison of Malonic Ester Synthesis Methods

The choice of base and reaction conditions significantly influences the yield and substrate scope of the malonic ester synthesis. The following table summarizes typical reported yields for the alkylation of diethyl malonate with various alkyl halides using different methodologies. It is important to note that direct comparisons can be challenging due to variations in reaction scales, purification methods, and the specific nature of the substrates used in different studies.

Alkylating AgentProductMethodBaseCatalystSolventYield (%)
Methyl BromidePropanoic AcidClassicSodium Ethoxide-Ethanol (B145695)97% (alkylation step)
Ethyl BromideButanoic AcidClassicSodium Ethoxide-Ethanol80-90%
Benzyl (B1604629) Chloride3-Phenylpropanoic AcidClassicSodium Ethoxide-Ethanol75-85%
1,4-DibromobutaneCyclopentanecarboxylic AcidClassicSodium Ethoxide-Ethanol60-70%
IodobutaneDiethyl n-butylmalonateSodium HydrideSodium Hydride-DMF55%
p-Chlorobenzyl bromideα-methyl-α-(p-chlorobenzyl)malonatePhase-Transfer Catalysis50% aq. KOH(S,S)-3,4,5-trifluorophenyl-NAS bromideToluene (B28343)up to 99%
Benzyl ChlorideDiethyl benzylmalonatePhase-Transfer CatalysisSolid KOHChiral Phase-Transfer CatalystToluene99%
Benzyl ChlorideDiethyl benzylmalonatePhase-Transfer Catalysis50% aq. NaOHChiral Phase-Transfer CatalystToluene93%
Benzyl ChlorideDiethyl benzylmalonatePhase-Transfer Catalysis50% aq. K₂CO₃Chiral Phase-Transfer CatalystToluene85%

Method 1: The Classic Sodium Ethoxide Synthesis

The traditional malonic ester synthesis employs sodium ethoxide as the base to deprotonate diethyl malonate. This method is well-established and effective for a wide range of alkylating agents. The use of an alkoxide base that matches the ester functionality (i.e., ethoxide for ethyl esters) is crucial to prevent transesterification, which can lead to a mixture of products.[1][2]

classic_malonic_ester_synthesis start Start deprotonation Deprotonation (Sodium Ethoxide) start->deprotonation Diethyl Malonate alkylation Alkylation (Alkyl Halide) deprotonation->alkylation Enolate Formation hydrolysis Saponification (e.g., NaOH, H₂O) alkylation->hydrolysis Alkylated Malonic Ester acidification Acidification (e.g., HCl) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation Substituted Malonic Acid product Substituted Carboxylic Acid decarboxylation->product

Fig 1. Workflow of the classic malonic ester synthesis.

Method 2: Sodium Hydride for Non-Nucleophilic Deprotonation

The use of sodium hydride (NaH) as a base offers a powerful alternative to sodium ethoxide. As a non-nucleophilic base, NaH irreversibly deprotonates the malonic ester, driving the equilibrium towards the enolate and often leading to cleaner reactions.[3] This method is particularly advantageous when dealing with base-sensitive substrates or when transesterification is a concern. The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[4]

sodium_hydride_malonic_ester_synthesis start Start deprotonation Deprotonation (Sodium Hydride) start->deprotonation Diethyl Malonate alkylation Alkylation (Alkyl Halide) deprotonation->alkylation Enolate Formation workup Aqueous Workup & Hydrolysis alkylation->workup Alkylated Malonic Ester decarboxylation Decarboxylation (Heat) workup->decarboxylation Substituted Malonic Acid product Substituted Carboxylic Acid decarboxylation->product

Fig 2. Workflow of malonic ester synthesis using sodium hydride.

Method 3: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

Phase-transfer catalysis (PTC) has emerged as a highly efficient and versatile method for malonic ester synthesis. This technique utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, to transport the malonate enolate from an aqueous or solid phase into an organic phase where the alkylating agent resides.[5] This allows for the use of milder and more economical inorganic bases like potassium carbonate or potassium hydroxide, often leading to high yields and simplified work-up procedures.[6] The PTC method can also be adapted for asymmetric synthesis by employing chiral phase-transfer catalysts, affording enantiomerically enriched products with high chemical yields (up to 99%).[5]

ptc_malonic_ester_synthesis start Start phase_setup Two-Phase System (Organic Solvent, Aqueous/Solid Base) start->phase_setup Diethyl Malonate catalyst_addition Add Phase-Transfer Catalyst phase_setup->catalyst_addition alkylation Alkylation (Alkyl Halide) catalyst_addition->alkylation Enolate Transfer to Organic Phase separation Phase Separation & Workup alkylation->separation hydrolysis_decarboxylation Hydrolysis & Decarboxylation separation->hydrolysis_decarboxylation product Substituted Carboxylic Acid hydrolysis_decarboxylation->product

Fig 3. Workflow of malonic ester synthesis via phase-transfer catalysis.

Detailed Experimental Protocols

Protocol 1: Classic Malonic Ester Synthesis with Sodium Ethoxide

Objective: To synthesize diethyl n-butylmalonate via the alkylation of diethyl malonate using sodium ethoxide.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • n-Butyl bromide

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Slowly add diethyl malonate dropwise from the dropping funnel with constant stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add n-butyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Completion: Once the addition of n-butyl bromide is complete, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude diethyl n-butylmalonate can be purified by vacuum distillation.

Protocol 2: Malonic Ester Synthesis with Sodium Hydride

Objective: To synthesize diethyl n-butylmalonate using sodium hydride as the base.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl malonate

  • Iodobutane

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Alkylation: Add iodobutane dropwise to the reaction mixture at room temperature. Stir the reaction mixture for several hours or until completion as indicated by TLC.

  • Workup and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 3: Malonic Ester Synthesis via Phase-Transfer Catalysis

Objective: To synthesize diethyl benzylmalonate using potassium carbonate as the base and a phase-transfer catalyst.

Materials:

  • Diethyl malonate

  • Benzyl chloride

  • Anhydrous potassium carbonate (powdered)

  • Tetrabutylammonium bromide (TBAB) or a suitable chiral phase-transfer catalyst

  • Toluene

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate, benzyl chloride, powdered anhydrous potassium carbonate, and the phase-transfer catalyst (e.g., TBAB).

  • Reaction: Add toluene as the solvent and stir the mixture vigorously. Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude diethyl benzylmalonate can be purified by vacuum distillation or column chromatography.

References

A Comparative Guide to Monoalkylation Reagents: Alternatives to Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective monoalkylation of active methylene (B1212753) compounds is a cornerstone of carbon-carbon bond formation. Triethyl methanetricarboxylate has been employed as a reagent to ensure mono-substitution; however, a range of alternative reagents can also achieve this outcome, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound and its common alternatives—diethyl malonate, ethyl acetoacetate, and ethyl cyanoacetate—for monoalkylation reactions, supported by experimental data and detailed protocols.

Performance Comparison

The choice of reagent for monoalkylation is often dictated by the desired final product and the required reaction conditions. While this compound offers a sterically hindered environment that inherently favors monoalkylation, other reagents can be effectively controlled to yield the mono-substituted product. A summary of the performance of these reagents in the context of mono-benzylation is presented below.

ReagentBaseSolventTemperatureTimeYield of Mono-benzylated ProductReference
This compound NaHDMFNot SpecifiedNot SpecifiedGood (qualitative)[1]
Diethyl Malonate K₂CO₃Water (with CTAB)60°C16 hNot Specified (qualitative)[2]
Ethyl Acetoacetate NaOEtEthanolRefluxNot SpecifiedNot Specified (qualitative)[3]
Ethyl Cyanoacetate NaOEtEthanolNot SpecifiedNot Specified72% (with methyl iodide)[4]

Note: The reaction conditions and alkylating agents in the cited literature are not identical, which will influence the reported yields. This table serves as a general comparison based on available data.

Experimental Workflow and Mechanisms

The overall workflow for the monoalkylation of these active methylene compounds is a well-established synthetic sequence.

experimental_workflow reagent Active Methylene Reagent enolate Enolate Formation reagent->enolate Deprotonation base Base (e.g., NaOEt, NaH) base->enolate alkylation SN2 Alkylation enolate->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation monoalkylated_product Monoalkylated Product alkylation->monoalkylated_product hydrolysis Hydrolysis (Acid or Base) monoalkylated_product->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation final_product Final Product decarboxylation->final_product

Figure 1. General experimental workflow for monoalkylation and subsequent transformation.

The core of the reaction lies in the formation of a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

monoalkylation_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) start Active Methylene Compound (Z-CH₂-Z') enolate Stabilized Enolate start->enolate + B⁻ - BH base Base (B⁻) product Monoalkylated Product (Z-CHR-Z') enolate->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product + R-X - X⁻ logical_relationship cluster_reagents Monoalkylated Intermediates cluster_products Final Products after Hydrolysis & Decarboxylation A Substituted This compound P1 Substituted Carboxylic Acid A->P1 Decarboxylation of one ester B Substituted Diethyl Malonate B->P1 Saponification & Decarboxylation C Substituted Ethyl Acetoacetate P2 Substituted Ketone C->P2 Saponification & Decarboxylation D Substituted Ethyl Cyanoacetate P3 Substituted Nitrile/Carboxylic Acid D->P3 Hydrolysis of ester and/or nitrile

References

Spectroscopic Analysis of Triethyl Methanetricarboxylate Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of triethyl methanetricarboxylate and its primary reaction intermediate, the enolate. Due to the transient nature of many reaction intermediates, direct spectroscopic observation can be challenging. This document outlines the expected spectroscopic shifts based on established chemical principles and provides detailed experimental protocols for their potential observation and characterization using modern analytical techniques.

Introduction to this compound and its Reactivity

This compound is a versatile building block in organic synthesis, frequently utilized for the introduction of a tricarbethoxymethyl group. Its reactivity is centered around the acidity of the alpha-proton, which can be abstracted by a suitable base to form a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile and is central to reactions such as alkylations and Michael additions. Understanding the formation and structure of this intermediate is crucial for controlling reaction pathways and optimizing synthetic yields.

Spectroscopic Data Comparison: Starting Material vs. Enolate Intermediate

The following tables summarize the known spectroscopic data for this compound and the predicted data for its corresponding enolate intermediate. These predictions are based on the expected electronic and structural changes upon enolate formation.

Table 1: ¹H NMR Data Comparison (Predicted for Intermediate)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
This compound -CH-~3.8Singlet-Acidic proton.
-O-CH₂-~4.2Quartet~7.1Diastereotopic protons of the ethyl groups.
-CH₃~1.3Triplet~7.1Methyl protons of the ethyl groups.
Enolate Intermediate (Predicted) -C=CH-4.5 - 5.5Singlet-Disappearance of the acidic proton and appearance of a vinylic proton in the enol form. The chemical shift is highly dependent on the solvent and counter-ion.
-O-CH₂-3.9 - 4.1Quartet~7.1Shift expected due to change in electronic environment.
-CH₃1.2 - 1.3Triplet~7.1Minimal shift expected.

Table 2: ¹³C NMR Data Comparison (Predicted for Intermediate)

CompoundCarbonChemical Shift (δ, ppm)Notes
This compound C=O~168Carbonyl carbons.
-CH-~50Alpha-carbon.
-O-CH₂-~62Methylene carbons of the ethyl groups.
-CH₃~14Methyl carbons of the ethyl groups.
Enolate Intermediate (Predicted) -C=O170 - 175Shift downfield due to delocalization of negative charge.
=C-O⁻150 - 160Appearance of a new sp² carbon signal.
=CH-90 - 100Appearance of a new sp² carbon signal.
-O-CH₂-60 - 61Slight shift expected.
-CH₃~14Minimal shift expected.

Table 3: Infrared (IR) Spectroscopy Data Comparison (Predicted for Intermediate)

CompoundFunctional GroupWavenumber (cm⁻¹)Notes
This compound C-H (sp³)2980 - 2900Aliphatic C-H stretching.
C=O (Ester)~1735Strong carbonyl stretch.
C-O1250 - 1000C-O stretching.
Enolate Intermediate (Predicted) C=C1650 - 1600Appearance of a carbon-carbon double bond stretch.
C=O1680 - 1640Shift to lower wavenumber due to conjugation and delocalization of the negative charge.
C-O⁻1300 - 1200Stretching of the carbon-oxygen single bond with partial double bond character.

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundKey Fragments (m/z)Notes
This compound 232 (M⁺), 187, 160, 133, 115, 88, 45The molecular ion is observed, with characteristic fragmentation patterns corresponding to the loss of ethoxy and carbonyl groups.[1]
Enolate Intermediate Not directly observable by EI-MSEnolates are typically too reactive for direct analysis by conventional EI-MS. Trapping experiments are necessary.

Experimental Protocols for Intermediate Analysis

Protocol 1: In-Situ Low-Temperature NMR Spectroscopy

This protocol describes the direct observation of the enolate intermediate by forming it at a low temperature to slow down subsequent reactions.

  • Sample Preparation:

    • Dissolve this compound (1 equivalent) in a deuterated aprotic solvent (e.g., THF-d₈) in a flame-dried NMR tube under an inert atmosphere (e.g., argon).

    • Cool the NMR tube to -78 °C in a dry ice/acetone bath.

  • NMR Spectrometer Setup:

    • Cool the NMR probe to -78 °C.

    • Acquire a background ¹H NMR spectrum of the starting material.

  • Reaction Initiation and Monitoring:

    • Using a pre-cooled syringe, add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), 1.1 equivalents) to the NMR tube while it is still in the cold bath.

    • Quickly insert the NMR tube into the pre-cooled NMR probe.

    • Acquire a series of ¹H NMR spectra over time to monitor the disappearance of the starting material's alpha-proton signal and the appearance of new signals corresponding to the enolate intermediate.

    • Acquire a ¹³C NMR spectrum at -78 °C to observe the characteristic shifts of the enolate carbons.

  • Data Analysis:

    • Compare the acquired spectra with the known spectrum of the starting material to identify the new peaks corresponding to the enolate.

Protocol 2: Enolate Trapping Experiment

This protocol involves converting the reactive enolate into a more stable derivative that can be isolated and characterized at room temperature.

  • Enolate Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA (1.1 equivalents) and stir for 30 minutes at -78 °C.

  • Enolate Trapping:

    • To the cold enolate solution, add a suitable electrophilic trapping agent (e.g., trimethylsilyl (B98337) chloride (TMSCl), 1.2 equivalents).

    • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Workup and Isolation:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product (the silyl (B83357) enol ether) by flash column chromatography.

  • Spectroscopic Analysis:

    • Acquire ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data for the purified silyl enol ether to confirm its structure.

Visualizations

Reaction_Pathway Reaction Pathway of this compound TM This compound Enolate Enolate Intermediate TM->Enolate + Base Base Base (e.g., LDA) Product Product Enolate->Product + Electrophile Electrophile Electrophile (E+)

Caption: Formation of the enolate intermediate.

Experimental_Workflow In-Situ NMR Experimental Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Prep1 Dissolve TM in THF-d8 Prep2 Cool to -78°C Prep1->Prep2 NMR1 Acquire Background Spectrum Prep2->NMR1 NMR2 Add Base NMR1->NMR2 NMR3 Acquire Time-Resolved Spectra NMR2->NMR3 Analysis1 Compare Spectra NMR3->Analysis1 Analysis2 Identify Intermediate Signals Analysis1->Analysis2

Caption: Workflow for in-situ NMR analysis.

Logical_Relationship Analysis Logic Intermediate Reactive Intermediate (Enolate) Direct Direct Observation (Low-Temp NMR) Intermediate->Direct Indirect Indirect Observation (Trapping Experiment) Intermediate->Indirect Data Spectroscopic Data Direct->Data Trapped Stable Trapped Product (e.g., Silyl Enol Ether) Indirect->Trapped Trapped->Data

Caption: Logic of intermediate analysis methods.

Alternative and Complementary Approaches

Computational Chemistry: In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) can be employed to model the structure and predict the spectroscopic properties (NMR chemical shifts, vibrational frequencies) of the enolate intermediate. These theoretical calculations can provide valuable insights and support the interpretation of experimental results.

Rapid-Injection NMR: For faster reactions, rapid-injection NMR techniques can be used to mix the reactants inside the NMR tube and immediately begin acquiring data, allowing for the observation of short-lived intermediates.

This guide provides a framework for the spectroscopic investigation of this compound reaction intermediates. By combining the predicted spectroscopic data with the detailed experimental protocols, researchers can gain a deeper understanding of the reactivity of this important synthetic building block.

References

A Comparative Guide to the Quantitative Analysis of Triethyl Methanetricarboxylate Reaction Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of triethyl methanetricarboxylate reaction conversion: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The objective is to furnish researchers with the necessary information to select the most suitable analytical method for their specific research and development needs, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of a variety of pharmaceutical intermediates and other fine chemicals. Accurate and precise monitoring of its formation is crucial for reaction optimization, yield maximization, and process control. The choice of analytical methodology can significantly impact the quality and efficiency of the drug development process. This guide compares the performance of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of the synthesis of this compound.

The synthesis of this compound can be achieved through various methods, with one common approach being the reaction of diethyl malonate with ethyl chloroformate in the presence of a base. A well-established procedure reports a high yield of 88-93%, providing a benchmark for successful reaction conversion.[1]

Comparison of Analytical Methodologies

The selection of an analytical technique for monitoring the conversion of the this compound synthesis depends on several factors, including the required sensitivity, selectivity, accuracy, precision, and the nature of the sample matrix. Below is a comparative summary of GC-FID, HPLC-UV, and qNMR.

Table 1: Comparison of Quantitative Performance

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen-air flame.Separation of compounds based on their differential partitioning between a stationary and a mobile phase, with detection based on UV absorbance.Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for the signal.
Linearity (R²) Typically > 0.99Typically > 0.99Excellent, often considered an absolute quantification method.
Precision (%RSD) < 5%< 5%< 2%
Accuracy (% Recovery) 95-105%95-105%98-102%
Limit of Detection (LOD) ng/mL to µg/mL rangeng/mL to µg/mL rangeµg/mL to mg/mL range
Limit of Quantification (LOQ) µg/mL rangeµg/mL rangemg/mL range
Sample Throughput HighHighModerate
Matrix Effect Can be susceptible to non-volatile matrix components.Can be affected by co-eluting impurities with similar UV spectra.Less susceptible to matrix effects compared to chromatographic methods.
Strengths Robust, reliable, and widely available. Excellent for volatile and thermally stable compounds.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Provides structural information, is a primary ratio method (absolute quantification), and is non-destructive.
Limitations Requires derivatization for non-volatile compounds. High injection port temperatures can cause degradation of thermally labile analytes.Requires a UV chromophore in the analyte. Can consume significant amounts of solvents.Lower sensitivity compared to chromatographic methods. Requires more expensive instrumentation.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound reaction conversion using GC-FID, HPLC-UV, and qNMR are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the concentration of this compound in a reaction mixture to determine the reaction conversion.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the analysis of esters (e.g., DB-5, HP-5, or equivalent).

  • Autosampler for automated injections.

Reagents and Standards:

  • High-purity this compound standard.

  • Internal standard (e.g., undecane, dodecane, or another suitable non-reactive compound with a distinct retention time).

  • Solvent for dilution (e.g., ethyl acetate, dichloromethane).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Perform serial dilutions to create a series of calibration standards with known concentrations.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture at specific time points. Quench the reaction if necessary. Dilute the sample with the solvent containing the internal standard to a concentration within the calibration range.

  • GC-FID Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and the internal standard.

    • Calculate the response factor of this compound relative to the internal standard using the calibration standards.

    • Determine the concentration of this compound in the reaction samples.

    • Calculate the reaction conversion based on the initial concentration of the limiting reagent.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Objective: To determine the concentration of this compound in a reaction mixture for the calculation of reaction conversion.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Autosampler.

Reagents and Standards:

  • High-purity this compound standard.

  • Internal standard (optional, but recommended for improved precision).

  • HPLC-grade acetonitrile (B52724) and water.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Take an aliquot of the reaction mixture at desired time intervals. Quench the reaction if needed. Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

  • HPLC-UV Analysis:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as esters have weak chromophores, a low wavelength is often necessary).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

    • Calculate the reaction conversion.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the molar concentration of this compound in a reaction mixture for monitoring reaction progress.[2][3][4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Standards:

  • High-purity certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene, or dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with signals that do not overlap with the analyte or reactant signals.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into a vial.

    • At a specific time point, withdraw a precise volume or weight of the reaction mixture and add it to the vial with the internal standard.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Analysis:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.

      • Pulse Angle: Use a calibrated 90° pulse.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic, well-resolved signals of both this compound (e.g., the methine proton, CH) and the internal standard.

    • Calculate the molar concentration of this compound using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (mᵢₛ / MWᵢₛ) * (MWₓ / V) * Pᵢₛ

      Where:

      • Cₓ = Concentration of the analyte (this compound)

      • Iₓ = Integral of the analyte signal

      • Nₓ = Number of protons for the analyte signal

      • Iᵢₛ = Integral of the internal standard signal

      • Nᵢₛ = Number of protons for the internal standard signal

      • mᵢₛ = Mass of the internal standard

      • MWᵢₛ = Molecular weight of the internal standard

      • MWₓ = Molecular weight of the analyte

      • V = Volume of the sample

      • Pᵢₛ = Purity of the internal standard

    • Determine the reaction conversion from the calculated concentration.

Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_reaction Reaction Stage cluster_analysis Analytical Stage cluster_data Data Processing reaction This compound Synthesis sampling Aliquoting at Time Intervals reaction->sampling quenching Reaction Quenching (if necessary) sampling->quenching prep Sample Preparation (Dilution, Internal Standard) quenching->prep gc GC-FID Analysis prep->gc hplc HPLC-UV Analysis prep->hplc nmr qNMR Analysis prep->nmr data_proc Chromatogram/Spectrum Integration gc->data_proc hplc->data_proc nmr->data_proc calibration Calibration Curve Construction data_proc->calibration quantification Concentration Calculation data_proc->quantification calibration->quantification conversion Reaction Conversion Determination quantification->conversion

Caption: Workflow for quantitative analysis of reaction conversion.

Decision Pathway for Method Selection

G start Start: Need for Quantitative Analysis q1 Is absolute quantification without a specific reference standard required? start->q1 q2 Are the analytes volatile and thermally stable? q1->q2 No ans_qnmr qNMR q1->ans_qnmr Yes q3 Does the analyte have a strong UV chromophore? q2->q3 No ans_gcfid GC-FID q2->ans_gcfid Yes ans_hplcuv HPLC-UV q3->ans_hplcuv Yes ans_derivatization Consider Derivatization for GC or HPLC q3->ans_derivatization No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Applications of Triethyl Methanetricarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethyl methanetricarboxylate is a versatile reagent in organic synthesis, prized for its utility as a building block in the creation of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an objective comparison of its performance against a common alternative, diethyl malonate, in key chemical transformations. The information presented herein, supported by experimental data, aims to assist researchers in selecting the most appropriate reagent for their synthetic endeavors.

Performance in Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Both this compound and diethyl malonate can serve as Michael donors. Below is a comparison of their performance in representative reactions.

Michael DonorMichael AcceptorCatalystSolventTime (h)Yield (%)Reference
Diethyl MalonateChalcone (B49325)NiCl₂ / (-)-SparteineToluene (B28343)1290[1]
Diethyl MalonateSubstituted ChalconesNi(acac)₂ / (-)-SparteineToluene580-91[1]
Diethyl Malonate(E)-β-NitrostyreneThiourea (R,R)-13Toluene-80[2]
Dimethyl Malonate2-Cyclopenten-1-oneGa-Na-BINOL-4690[3]

Application in the Synthesis of Heterocyclic Compounds

This compound and its alternatives are pivotal in the synthesis of various heterocyclic compounds, which form the backbone of many pharmaceutical agents. A notable application of this compound is in the synthesis of dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[4]

Synthesis of Quinolone Derivatives

Experiments with diethyl malonates in certain cyclocondensation reactions to form six-membered heterocycles have resulted in yields below 5%.[9] However, in other contexts, such as the solvent-free condensation with 2-aminopyridines, diethyl malonate can provide synthetically useful yields on a gram scale.[10]

Experimental Protocols

Synthesis of Dihydroquinoline-3-carboxylic Acids using this compound

This protocol is adapted from a procedure for the synthesis of potential HIV-1 integrase inhibitors.[4]

Materials:

Procedure:

  • A mixture of the N-alkyl aniline and this compound is heated in Dowtherm A.

  • The reaction mixture is maintained at an elevated temperature for a specified period to facilitate the cyclization reaction.

  • Upon completion, the reaction mixture is cooled.

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • The final product, a dihydroquinoline-3-carboxylic acid, is isolated and purified.

Note: This is a generalized procedure. Specific reaction temperatures, times, and purification methods would need to be optimized for specific substrates.

Enantioselective Michael Addition of Diethyl Malonate to Chalcone

This protocol is based on a nickel-catalyzed enantioselective Michael addition.[11]

Materials:

  • NiCl₂

  • (-)-Sparteine

  • Dry Toluene

  • Chalcone

  • Diethyl malonate

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Anhydrous MgSO₄

Procedure:

  • To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene.

  • Stir the mixture at room temperature for 6 hours.

  • Slowly add chalcone (1.0 equivalent) to the reaction mixture and stir for an additional 30 minutes.

  • Add a solution of diethyl malonate (1.2 equivalents) in dry toluene dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product.

Visualizing Synthetic Pathways

Logical Workflow for the Synthesis of HIV-1 Integrase Inhibitors

The synthesis of dihydroquinoline-3-carboxylic acid-based HIV-1 integrase inhibitors from N-alkyl anilines and this compound can be represented by the following logical workflow.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A N-Alkyl Aniline C Heating in Dowtherm A A->C B This compound B->C D Cyclization C->D E Hydrolysis D->E F Dihydroquinoline-3-carboxylic Acid (HIV-1 Integrase Inhibitor) E->F

Caption: A simplified workflow for the synthesis of dihydroquinoline-3-carboxylic acid derivatives.

Hsp90 Signaling Pathway Inhibition

This compound is a precursor to compounds that can inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

cluster_synthesis Synthesis cluster_inhibition Cellular Action cluster_outcome Therapeutic Outcome A This compound B Hsp90 Inhibitor A->B Synthetic Steps C Hsp90 B->C Inhibits D Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) B->D Leads to degradation of E Protein Degradation B->E Induces C->D Stabilizes F Inhibition of Proliferation D->F Promotes G Induction of Apoptosis D->G Prevents E->F E->G

Caption: The role of Hsp90 inhibitors in disrupting oncogenic signaling pathways.

References

A Comparative Guide to Assessing the Purity of Synthesized Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Triethyl methanetricarboxylate, a versatile building block in organic synthesis, is no exception.[1] Its application in the synthesis of pharmaceutical intermediates, such as novel inhibitors of Hsp90 and precursors for HIV-1 integrase inhibitors, necessitates stringent quality control.[1] This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound, complete with experimental protocols and performance data to aid in method selection.

Comparison of Key Analytical Techniques

The determination of purity for a synthesized compound like this compound, a relatively non-volatile ester, is typically accomplished using chromatographic and spectroscopic methods. The most common and effective techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different aspects of purity assessment.

A summary of the key performance characteristics for each technique in the context of analyzing small organic molecules like this compound is presented below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on volatility and polarity, with identification by mass-to-charge ratio.Separation based on differential partitioning between a mobile and stationary phase.Quantitative determination based on the direct relationship between the integrated NMR signal intensity and the number of atomic nuclei.[2]
Typical Purity (%) >95%>95%>95% (can be a primary ratio method)[3]
Limit of Quantification (LOQ) ng/g to µg/g range[4]0.05 - 0.5 µg/mL[4]~2.7 mM (general estimation)[2]
Precision (RSD%) < 15%[4]< 5%[4]< 1%
Recovery (%) 90 - 110%[3][4]95 - 105%[4]Not directly applicable; measures relative or absolute concentration.
Advantages High resolution, high sensitivity, and definitive identification of volatile impurities through mass spectrometry.[4]Broad applicability to a wide range of compounds, including non-volatile and thermally labile impurities. Well-established methods with high quantitative accuracy.[2]Provides structural information for both the main compound and impurities. Can provide a direct measure of purity without the need for a reference standard of the analyte (using an internal standard of known purity). Non-destructive.[3]
Disadvantages Requires analytes to be volatile and thermally stable.Requires reference standards for quantification of impurities. Can be destructive.[2]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal results. Potential for signal overlap.[3]

Potential Impurities in Synthesized this compound

The purity of synthesized this compound can be affected by unreacted starting materials, byproducts, and decomposition products. A common synthesis involves the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate.[5] Therefore, potential impurities could include:

  • Diethyl malonate: Unreacted starting material.

  • Ethyl chloroformate: Unreacted starting material.

  • Ethanol: From the synthesis or as a hydrolysis product.

  • Partially reacted intermediates.

  • Byproducts from side reactions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent Intuvo 9000 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS System: Agilent 5977 Series MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of this compound and can detect non-volatile impurities. A reverse-phase method is typically employed.[7]

1. Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve approximately 10 mg of a this compound reference standard in the mobile phase to make a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the mobile phase to a final concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as esters have weak chromophores) or CAD for more universal detection.[8]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. Purity is then calculated based on the expected concentration.

  • Alternatively, purity can be estimated by the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[9]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Accurately weigh a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) of known high purity. The amount should be chosen to give a signal integral comparable to that of the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Analysis:

  • Integrate a well-resolved signal for this compound (e.g., the methine proton) and a signal for the internal standard.

  • The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow

The general workflow for assessing the purity of a synthesized compound involves several key stages, from synthesis to final analysis and reporting.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Methods cluster_decision Purity Evaluation cluster_outcome Outcome Synthesis Synthesis of Triethyl Methanetricarboxylate Workup Extraction and Purification Synthesis->Workup GC_MS GC-MS Analysis Workup->GC_MS Sample HPLC HPLC Analysis Workup->HPLC Sample NMR qNMR Analysis Workup->NMR Sample Data_Analysis Data Analysis and Purity Calculation GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Comparison Compare with Specifications Data_Analysis->Comparison Decision Purity Acceptable? Comparison->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Caption: A generalized workflow for the purity assessment of synthesized compounds.

The logical relationship between the choice of analytical technique and the properties of potential impurities is a critical consideration.

Technique_Selection_Logic cluster_techniques Recommended Analytical Technique Impurity_Properties Properties of Potential Impurities GC_MS GC-MS Impurity_Properties->GC_MS Volatile & Thermally Stable HPLC HPLC Impurity_Properties->HPLC Non-Volatile or Thermally Labile NMR qNMR Impurity_Properties->NMR Structural Confirmation & Absolute Quantification

Caption: Logic for selecting an analytical technique based on impurity properties.

References

A Cost-Benefit Analysis of Triethyl Methanetricarboxylate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of mono-substituted acetic acids is a critical step in the development of many active pharmaceutical ingredients (APIs). The choice of starting material for this synthesis can have a significant impact on the overall cost, yield, and purity of the final product. This guide provides a comprehensive cost-benefit analysis of using triethyl methanetricarboxylate compared to the traditional malonic ester synthesis with diethyl malonate for large-scale applications.

Executive Summary

This compound serves as a "blocked" malonic ester, offering a strategic advantage in syntheses where exclusive mono-alkylation is desired. While it has a higher initial reagent cost compared to diethyl malonate, its use can lead to significant downstream cost savings by eliminating the formation of di-alkylated byproducts. This simplifies purification, reduces waste, and can improve overall process efficiency. The traditional malonic ester synthesis using diethyl malonate is a well-established and cost-effective method for many applications, but the potential for di-alkylation introduces complexities in purification and can lower the yield of the desired mono-substituted product, especially at a large scale.

Comparative Analysis of Synthetic Routes

The synthesis of mono-substituted acetic acids using either this compound or diethyl malonate involves a series of steps. The key difference lies in the alkylation step.

Logical Workflow for Synthesis of Mono-Substituted Acetic Acids

cluster_0 Route A: this compound cluster_1 Route B: Diethyl Malonate A1 This compound A2 Enolate Formation (Base) A1->A2 A3 Mono-alkylation (R-X) A2->A3 A4 Hydrolysis & Decarboxylation (Acid/Heat) A3->A4 A5 Mono-substituted Acetic Acid A4->A5 B1 Diethyl Malonate B2 Enolate Formation (Base) B1->B2 B3 Alkylation (R-X) B2->B3 B4 Mixture of Mono- & Di-alkylated Products B3->B4 B5 Purification (Distillation/Chromatography) B4->B5 B4->B5 Separation Required B6 Mono-alkylated Diethyl Malonate B5->B6 B7 Hydrolysis & Decarboxylation (Acid/Heat) B6->B7 B8 Mono-substituted Acetic Acid B7->B8

Caption: Workflow comparison for synthesizing mono-substituted acetic acids.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative differences between the two synthetic routes. It is important to note that industrial-scale pricing is subject to negotiation and can vary significantly based on volume and supplier.

Table 1: Reagent Cost Comparison (Illustrative)
ReagentCAS NumberSupplier ExamplePrice (Lab Scale)Price per Mole (Illustrative)
This compound6279-86-3Sigma-Aldrich~$85 / 25g[1]~$78.30
Diethyl Malonate105-53-3Sigma-Aldrich~$81.30 / 1kg[2]~$1.28

Note: The price per mole is calculated based on the listed lab-scale prices and may not reflect industrial bulk pricing. However, it illustrates the significant upfront cost difference.

Table 2: Performance and Process Comparison
ParameterThis compound RouteDiethyl Malonate RouteKey Considerations
Selectivity High (exclusive mono-alkylation)[3]Variable (mixture of mono- and di-alkylation)[4]Crucial for the synthesis of pure mono-substituted products.
Typical Yield (Mono-alkylation) High (can be >90% for the alkylation step)Variable, depends on reaction conditionsCareful control of stoichiometry and reaction time is needed for the diethyl malonate route to maximize mono-alkylation.
Purification Simplified (direct workup)Complex (requires separation of mono- and di-alkylated products)Separation often involves costly and time-consuming techniques like fractional distillation or chromatography.
Process Steps Fewer effective steps (no separation of alkylated products)More effective steps (includes separation)Fewer steps can lead to higher overall yield and reduced processing time.
Waste Generation Lower (no byproducts from di-alkylation)Higher (di-alkylated product is a byproduct)Waste disposal adds to the overall cost and environmental impact.
Upfront Reagent Cost HighLowA key factor in the initial investment.
Overall Process Cost Potentially lower for high-purity products at scaleCan be higher due to purification and lower effective yieldThe "hidden" costs of purification and waste disposal in the diethyl malonate route can be significant.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is from diethyl malonate.

Reaction: Diethyl malonate is reacted with a base (e.g., magnesium ethoxide) to form the enolate, which is then acylated with ethyl chloroformate.

Experimental Workflow for this compound Synthesis

start Start reactants Diethyl Malonate Magnesium Turnings Ethanol start->reactants reaction1 Reaction to form Magnesium Ethoxide Enolate reactants->reaction1 acylation Acylation with Ethyl Chloroformate reaction1->acylation workup Aqueous Workup (Dilute Acetic Acid) acylation->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Distillation under Reduced Pressure extraction->purification product This compound purification->product start Start: Need for Mono-substituted Acetic Acid q1 Is strict mono-alkylation critical for purity? start->q1 q2 Are purification costs (CapEx & OpEx) a major concern? q1->q2 No use_temc Consider Triethyl Methanetricarboxylate q1->use_temc Yes q3 Is the upfront reagent cost the primary driver? q2->q3 No q2->use_temc Yes q3->use_temc No use_dem Consider Diethyl Malonate q3->use_dem Yes

References

Safety Operating Guide

Navigating the Disposal of Triethyl Methanetricarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based endeavors, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of triethyl methanetricarboxylate, ensuring compliance and environmental stewardship.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, prudent handling practices are essential.[1] Before disposal, ensure all personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[1] In situations where dust or aerosols may be generated, respiratory protection is advised.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1]

  • Spill Management: In the event of a spill, sweep the solid material to collect it into an airtight container, being careful not to disperse dust.[1] The collected material should then be disposed of in accordance with appropriate laws and regulations.[1] Do not let the product enter drains.

Disposal Procedures for this compound

The primary route for the disposal of this compound is through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory for all disposal methods.[1]

Step-by-Step Disposal Guidance:

  • Containerization: Keep the waste chemical in its original container whenever possible. If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled as "Hazardous Waste" or as required by your institution's waste management plan. Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, secure satellite accumulation area within the laboratory. Ensure it is kept away from incompatible materials, such as strong oxidizing agents.[2]

  • Waste Pickup Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Approved Disposal Method:

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by a licensed and permitted waste disposal facility.

Quantitative Data Summary

Currently, there is no specific quantitative data, such as concentration thresholds for disposal, readily available for this compound, largely due to its non-hazardous classification. Disposal procedures are dictated by general chemical waste regulations.

ParameterValueSource
Hazard Classification Not classified as hazardous[1]
Primary Disposal Route Approved Waste Disposal Plant / Incineration[1]
Incompatible Materials Strong oxidizing agents[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the material.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triethyl Methanetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Triethyl methanetricarboxylate, offering procedural, step-by-step guidance to ensure operational integrity and minimize risk. Our commitment is to empower your research by providing value that extends beyond the product itself, fostering a culture of safety and precision in the laboratory.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
Hands Protective glovesNitrile rubber gloves are a suitable option. Ensure gloves are regularly inspected and replaced.
Respiratory Respirator (if ventilation is inadequate)A multi-purpose combination respirator cartridge or a dust mask (e.g., N95) may be appropriate depending on the scale of work and ventilation[4].
Body Laboratory coat or protective clothingTo prevent skin contact.
Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][5].

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing[3][5].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3].

Operational Plan: Step-by-Step Experimental Protocol

The following is a representative step-by-step protocol for an alkylation reaction involving this compound. This procedure is based on the synthesis of triethyl-3-bromopropane-1,1,1-tricarboxylate and should be adapted based on the specific requirements of your experiment.

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a stirrer and a reflux condenser, add the inorganic base (e.g., fine-grade potassium carbonate) and the organic solvent(s) (e.g., a mixture of dimethylformamide and methyl tertiary-butyl ether)[6].

  • Addition of this compound: Begin stirring the mixture and add the this compound to the suspension of the base in the solvent[4][6].

  • Temperature Control: Heat the stirred mixture to the desired reaction temperature (e.g., 50-65°C)[6].

  • Addition of Alkylating Agent: Once the desired temperature is reached, add the alkylating agent (e.g., 1,2-dibromoethane) to the reaction mixture. This addition can be done in one portion or dropwise, depending on the reactivity[6].

  • Reaction Monitoring: Maintain the reaction at the set temperature (e.g., 60°C) for the required duration (e.g., 6 hours). The progress of the reaction can be monitored by appropriate analytical techniques such as gas chromatography[6].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve any inorganic salts. The organic phase is then separated. The aqueous phase can be extracted with a suitable organic solvent (e.g., MTBE) to recover any remaining product. The organic phases are then combined[6].

  • Isolation and Purification: The combined organic phases are washed with water and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude product, which can then be purified by distillation if necessary[1].

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following plan outlines the procedures for disposing of waste generated from experiments involving this compound.

Waste Categorization
  • Liquid Organic Waste: This includes leftover reaction mixtures, solvents from extraction and washing steps, and any contaminated organic liquids.

  • Solid Chemical Waste: This includes residual this compound, contaminated absorbent materials, and used weighing papers.

  • Contaminated Labware: This includes empty containers, used pipette tips, and other disposable equipment that has come into contact with the chemical.

Disposal Procedures
Waste TypeDisposal Method
Small Quantities of Liquid Organic Waste (<50mL) Absorb onto a non-reactive absorbent material like vermiculite (B1170534) or cat litter. Place the absorbed material in a sealed, labeled container for hazardous waste pickup[1]. Alternatively, for very small amounts, absorption on a paper towel and allowing it to evaporate in a fume hood may be permissible, followed by disposal of the towel in the regular trash, subject to institutional policies[1].
Large Quantities of Liquid Organic Waste (>50mL) Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[3].
Solid Chemical Waste Collect in a labeled, sealed plastic bag or container. This should be disposed of as hazardous solid waste through your institution's EHS program.
Contaminated Labware Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid organic waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional guidelines. Other contaminated disposables should be placed in a designated solid waste container.

Important Note: Always consult and adhere to your institution's specific chemical waste disposal guidelines and local regulations[3][7][8].

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the entire process, the following diagram illustrates the logical flow from preparation to disposal.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up Reaction Apparatus in Fume Hood prep_ppe->prep_setup reaction_add_reagents Add Solvents and Base prep_setup->reaction_add_reagents disposal_labware Decontaminate and Dispose of Labware prep_setup->disposal_labware reaction_add_tem Add Triethyl Methanetricarboxylate reaction_add_reagents->reaction_add_tem reaction_heat Heat to Reaction Temperature reaction_add_tem->reaction_heat reaction_add_alkylating Add Alkylating Agent reaction_heat->reaction_add_alkylating reaction_monitor Monitor Reaction Progress reaction_add_alkylating->reaction_monitor workup_cool Cool Reaction Mixture reaction_monitor->workup_cool disposal_solid Collect Solid Chemical Waste reaction_monitor->disposal_solid Contaminated Absorbents workup_quench Aqueous Work-up workup_cool->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract disposal_liquid Collect Liquid Organic Waste workup_quench->disposal_liquid workup_dry Dry and Concentrate workup_extract->workup_dry workup_extract->disposal_liquid workup_purify Purify Product (e.g., Distillation) workup_dry->workup_purify workup_purify->disposal_solid Purification Residues

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl methanetricarboxylate
Reactant of Route 2
Reactant of Route 2
Triethyl methanetricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.